molecular formula C18H16O6 B3186428 4'-Hydroxy-3',5,7-trimethoxyflavone CAS No. 1239-68-5

4'-Hydroxy-3',5,7-trimethoxyflavone

Cat. No.: B3186428
CAS No.: 1239-68-5
M. Wt: 328.3 g/mol
InChI Key: PNJGDTYPNBFBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Hydroxy-3',5,7-trimethoxyflavone is a natural product found in Piper porphyrophyllum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-11-7-16(23-3)18-13(20)9-14(24-17(18)8-11)10-4-5-12(19)15(6-10)22-2/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJGDTYPNBFBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of 4'-Hydroxy-3',5,7-trimethoxyflavone in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Hydroxylated Methoxyflavones in Cancer Research: A Focus on 4'-Hydroxy-3',5,7-trimethoxyflavone

Introduction: The Therapeutic Promise of Methoxyflavones in Oncology

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticarcinogenic effects.[1] Within this vast family, methoxylated flavones are gaining significant attention in cancer research. The presence of methoxy (-OCH3) groups often enhances metabolic stability and bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development.[2] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[3]

This guide focuses on the biological activity of 4'-Hydroxy-3',5,7-trimethoxyflavone , a specific O-methylated flavone. While direct experimental data on this particular isomer is emerging, its structural similarity to other well-studied methoxyflavones allows for a predictive analysis of its potential mechanisms and a clear roadmap for future investigation. By examining the established anticancer activities of its close chemical relatives, we can construct a comprehensive framework for understanding and exploring the therapeutic potential of 4'-Hydroxy-3',5,7-trimethoxyflavone. This document will synthesize data from related compounds to detail the core mechanisms of action, provide robust experimental protocols for investigation, and outline future directions for research and drug development professionals.

Core Anticancer Mechanisms of Hydroxylated Methoxyflavones

The anticancer efficacy of hydroxylated methoxyflavones stems from their ability to modulate multiple cellular processes and signaling pathways critical for cancer cell survival and proliferation.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

A primary mechanism by which methoxyflavones exert their anticancer effects is through the induction of apoptosis. This is often achieved through a multi-pronged attack on the cell's survival machinery.

A compelling case study is 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) , an isomer of our target compound, which has been shown to be a potent inducer of apoptosis in human breast cancer cells (MCF-7).[4][5] The process is initiated by a significant increase in intracellular Reactive Oxygen Species (ROS).[5] This oxidative stress triggers the intrinsic apoptotic pathway, characterized by:

  • Modulation of the Bax/Bcl-2 Ratio: HTMF treatment leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability.

  • Cytochrome C Release and Caspase Activation: The compromised mitochondria release cytochrome c into the cytosol, which in turn activates a cascade of executioner caspases, such as caspase-3 and caspase-9.[7]

  • DNA Damage and PARP Cleavage: Activated caspases lead to the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, and promote DNA fragmentation—hallmarks of late-stage apoptosis.[5]

Furthermore, HTMF can activate the p53 tumor suppressor pathway. In silico molecular docking studies have revealed that HTMF can inhibit the binding of MDM2 to p53.[4][5] By preventing p53 degradation, HTMF allows for the accumulation of p53, which can then transcriptionally activate genes that promote apoptosis and cell cycle arrest.[4]

HTMF 5-Hydroxy-3',4',7- trimethoxyflavone (HTMF) ROS ↑ Intracellular ROS HTMF->ROS MDM2_p53 MDM2-p53 Interaction HTMF->MDM2_p53 Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 p53 ↑ p53 (active) MDM2_p53->p53 p53->Bax_Bcl2 Mito Mitochondrion Caspases Caspase Cascade (Caspase-9, Caspase-3) Mito->Caspases Cytochrome c release Bax_Bcl2->Mito Apoptosis Apoptosis Caspases->Apoptosis PARP Cleavage, DNA Fragmentation

Figure 1: Apoptotic pathway induced by HTMF in cancer cells.

Cell Cycle Arrest at Critical Checkpoints

In addition to inducing cell death, methoxyflavones can halt the relentless division of cancer cells by inducing cell cycle arrest. Different flavones can target different phases of the cell cycle.

  • G2/M Arrest: 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol, another related flavonoid, induces G2/M phase arrest in human hepatocellular carcinoma cells.[7] It achieves this by increasing the phosphorylation of Cdc2 and decreasing the protein levels of Cyclin B1, key regulators of the G2/M transition.[7]

  • Sub-G1 Arrest: 5,7-dimethoxyflavone has been shown to cause an accumulation of liver cancer cells (HepG2) in the Sub-G1 phase, which is indicative of apoptotic cell death.[2]

This ability to interfere with the cell cycle prevents cancer cells from replicating, thereby inhibiting tumor growth.[3]

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer progression.[8] Its persistent activation, often observed in many cancer types, promotes cell proliferation, survival, invasion, and angiogenesis.[9][10] The JAK/STAT3 pathway is therefore a prime target for cancer therapy.[11]

Numerous flavonoids and other natural compounds are known to inhibit STAT3 signaling.[12][13] They can act by:

  • Preventing the phosphorylation of STAT3 at Tyr705, which is essential for its activation and dimerization.[13]

  • Inhibiting upstream kinases like JAKs and Src.[9]

  • Suppressing the expression of STAT3-regulated genes, such as those involved in cell survival (e.g., Bcl-2) and proliferation (e.g., cyclin D1).

While the direct effect of 4'-Hydroxy-3',5,7-trimethoxyflavone on STAT3 has yet to be reported, its structural class makes the STAT3 pathway a high-priority target for investigation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Transcription Gene Transcription Genes Target Genes (Bcl-2, Cyclin D1, VEGF) Transcription->Genes Flavone Potential Methoxyflavone Inhibition Site Flavone->JAK Flavone->STAT3_inactive Prevents Phosphorylation STAT3_active_n p-STAT3 (Dimer) STAT3_active_n->Transcription

Figure 2: Overview of the JAK/STAT3 signaling pathway and potential inhibition by methoxyflavones.

Reversal of Multidrug Resistance

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). Cancer cells can achieve this by overexpressing ATP-binding cassette (ABC) transporters, such as the breast cancer resistance protein (BCRP/ABCG2), which actively pump chemotherapy drugs out of the cell.[14]

Intriguingly, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has demonstrated a potent ability to reverse BCRP-mediated drug resistance.[14] It works by both inhibiting the efflux function of the BCRP transporter and suppressing its expression at the protein level.[14] This dual action restores the sensitivity of resistant cancer cells to chemotherapeutic agents like SN-38 (the active metabolite of irinotecan).

Quantitative Data: In Vitro Cytotoxicity of Related Methoxyflavones

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth. The table below summarizes the IC50 values for several methoxyflavones against various cancer cell lines, illustrating the potent anticancer activity within this compound class.

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)MCF-7Breast Cancer25 (approx.)24[6]
5,7-dimethoxyflavone (DMF)HepG2Liver Cancer25Not Specified[2]
4',5'-dihydroxy-5,7,3'-trimethoxyflavoneHCC1954Breast Cancer8.58Not Specified[15]
5-demethyltangeritinPC3Prostate Cancer11.848[15]
5,6-dihydroxy-3,7,4'-trimethoxyflavonolHepG-2Hepatocellular Ca.VariesNot Specified[7]

Experimental Protocols: A Guide to Investigation

To facilitate further research on 4'-Hydroxy-3',5,7-trimethoxyflavone, this section provides standardized, step-by-step protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4'-Hydroxy-3',5,7-trimethoxyflavone (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[16] Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins (e.g., Bax, Bcl-2, p-STAT3, STAT3).

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-p-STAT3) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensity relative to the loading control.

cluster_workflow Experimental Workflow for Flavonoid Investigation Start Synthesize or Isolate 4'-Hydroxy-3',5,7- trimethoxyflavone MTT 1. Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis 2. Apoptosis Assay (Annexin V / PI) IC50->Apoptosis CellCycle 3. Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot 4. Mechanistic Study (Western Blot) IC50->WesternBlot Conclusion Elucidate Mechanism of Action Apoptosis->Conclusion CellCycle->Conclusion Targets Analyze Key Targets: - Apoptotic markers - Cell cycle regulators - p-STAT3 / STAT3 WesternBlot->Targets Targets->Conclusion

Figure 3: A typical workflow for the in vitro investigation of a novel anticancer flavonoid.

Future Perspectives and Drug Development

The collective evidence from related hydroxylated methoxyflavones strongly suggests that 4'-Hydroxy-3',5,7-trimethoxyflavone is a compelling candidate for anticancer drug discovery. The structural arrangement of its hydroxy and methoxy groups is crucial for its biological activity, influencing factors like lipophilicity and the capacity for hydrophobic interactions with target proteins.[15]

Future research should prioritize:

  • Chemical Synthesis and Characterization: Efficient and scalable synthetic routes are needed to produce sufficient quantities of pure 4'-Hydroxy-3',5,7-trimethoxyflavone for comprehensive biological evaluation.[17]

  • Broad-Spectrum In Vitro Screening: The compound should be tested against a diverse panel of human cancer cell lines (e.g., NCI-60) to identify specific cancer types where it exhibits the highest potency.

  • Mechanistic Validation: Key pathways identified in this guide, particularly the STAT3 and p53 signaling cascades, should be investigated as primary targets.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed by preclinical studies in animal models (e.g., xenograft mouse models) to evaluate in vivo efficacy, toxicity, and pharmacokinetics.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues will help to optimize the flavonoid scaffold for improved potency and drug-like properties.

References

  • Arul, D., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. ResearchGate. Available at: [Link]

  • (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. Available at: [Link]

  • Ito, S., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. PubMed. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PubMed. Available at: [Link]

  • Kumar, A., & Verma, A. (2021). Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Semantic Scholar. Available at: [Link]

  • Arul, D., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. Taylor & Francis Online. Available at: [Link]

  • Arul, D., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. PubMed. Available at: [Link]

  • (n.d.). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PMC. Available at: [Link]

  • (n.d.). (PDF) Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. ResearchGate. Available at: [Link]

  • (n.d.). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers. Available at: [Link]

  • Hsieh, Y.-T., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. MDPI. Available at: [Link]

  • (n.d.). Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone. Google Patents.
  • Yang, L., et al. (2016). 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. PubMed. Available at: [Link]

  • Mondal, B., et al. (2024). Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies. MDPI. Available at: [Link]

  • Wesołowska, O., et al. (2023). Santin (5,7-Dihydroxy-3,6,4′-Trimetoxy-Flavone) Enhances TRAIL-Mediated Apoptosis in Colon Cancer Cells. MDPI. Available at: [Link]

  • Park, H.-I., et al. (2015). Total Synthesis of Amentoflavone. Hilaris Publisher. Available at: [Link]

  • (n.d.). Negative regulators of STAT3 signaling pathway in cancers. Taylor & Francis Online. Available at: [Link]

  • Nagathihalli, N. S., & Nagaraju, G. P. (2014). STAT3 as an emerging molecular target in pancreatic cancer. Dove Medical Press. Available at: [Link]

Sources

4'-Hydroxy-3',5,7-trimethoxyflavone structure-activity relationship (SAR) analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of 4'-Hydroxy-3',5,7-trimethoxyflavone , a pharmacologically significant derivative of the flavone scaffold.

Technical Whitepaper | Version 1.0

Executive Summary

4'-Hydroxy-3',5,7-trimethoxyflavone (Systematic Name: 5,7,3'-trimethoxy-4'-hydroxyflavone) is a bioactive flavonoid belonging to the flavone subclass.[1] Structurally, it represents the 5,7,3'-trimethyl ether of Luteolin . Unlike its fully methoxylated parent (5,7,3',4'-tetramethoxyflavone), this compound retains a critical free hydroxyl group at the 4'-position, imparting unique amphiphilic properties that balance membrane permeability with target-binding affinity.

This guide analyzes the molecule's pharmacophore, detailing how the specific methylation pattern modulates metabolic stability while the 4'-OH preserves antioxidant and cytotoxic efficacy. It serves as a blueprint for medicinal chemists optimizing flavonoid scaffolds for anti-inflammatory and anticancer applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxychromen-4-one
Common Reference Luteolin 5,7,3'-trimethyl ether
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
LogP (Predicted) ~2.8 – 3.2 (Lipophilic, favorable for BBB penetration)
H-Bond Donors 1 (4'-OH)
H-Bond Acceptors 6
Key Structural Motif Vanilloid B-ring (Guaiacyl moiety); Dimethoxy A-ring
Structural Significance

The molecule features a flavone backbone (2-phenylchromen-4-one) characterized by a C2-C3 double bond and a C4 ketone.

  • A-Ring (5,7-OMe): The methylation of the 5- and 7-hydroxyl groups blocks Phase II conjugation (glucuronidation/sulfation) at these typically labile sites, significantly enhancing oral bioavailability and metabolic stability compared to Luteolin or Apigenin.

  • B-Ring (3'-OMe, 4'-OH): This substitution pattern mimics ferulic acid or the vanilloid pharmacophore. The 3'-methoxy group provides steric bulk and lipophilicity, while the 4'-hydroxyl acts as the primary "warhead" for radical scavenging and hydrogen bond interactions with protein targets (e.g., Kinase ATP pockets).

Structure-Activity Relationship (SAR) Analysis

The SAR of 4'-Hydroxy-3',5,7-trimethoxyflavone is defined by the interplay between its lipophilic methoxy "shields" and its reactive hydroxyl center.

Pharmacophore Map

The following diagram illustrates the functional roles of specific structural positions.

SAR_Map Core 4'-Hydroxy-3',5,7-trimethoxyflavone (Flavone Scaffold) Pos5_7 5,7-Dimethoxy (A-Ring) • Blocks Glucuronidation • Increases Bioavailability • Reduces Metal Chelation Core->Pos5_7 Metabolic Stability Pos2_3 C2=C3 Double Bond • Maintains Planarity • Essential for PI-Electron Conjugation Core->Pos2_3 Geometry Pos4 C4 Carbonyl (Ketone) • H-Bond Acceptor • Critical for Kinase Binding Core->Pos4 Binding Pos3P 3'-Methoxy (B-Ring) • Increases Lipophilicity • Steric Hindrance Core->Pos3P Permeability Pos4P 4'-Hydroxyl (B-Ring) • Primary H-Bond Donor • Radical Scavenging (Antioxidant) • Cytotoxicity Trigger Core->Pos4P Activity Anchor

Caption: Functional dissection of the 4'-Hydroxy-3',5,7-trimethoxyflavone scaffold highlighting the distinct roles of A-ring methylation and B-ring hydroxylation.

Comparative Activity
  • Vs. 5,7,3',4'-Tetramethoxyflavone: The fully methylated analog is more permeable but lacks the H-bond donor capacity of the 4'-OH. The 4'-OH derivative often shows superior potency in kinase inhibition assays due to the ability to form hydrogen bonds with the hinge region of the enzyme.

  • Vs. Luteolin (5,7,3',4'-OH): Luteolin is a potent antioxidant but suffers from rapid metabolism (low bioavailability). The 5,7,3'-trimethoxy analog retains the B-ring activity while protecting the A-ring, effectively serving as a "prodrug-like" structure or a metabolically stable bioisostere.

Biological Mechanisms & Pathways

Anti-Inflammatory Signaling (NF-κB Inhibition)

The compound acts as a potent inhibitor of the NF-κB pathway. The 4'-OH group is essential for interfering with the phosphorylation of IκBα, preventing the translocation of the p65/p50 complex to the nucleus.

Mechanism_NFkB Stimulus LPS / Cytokines Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation Compound 4'-Hydroxy-3',5,7-trimethoxyflavone Compound->IKK Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus Translocation NFkB->Nucleus Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Nucleus->Inflammation Transcription

Caption: Mechanism of Action: Inhibition of the NF-κB inflammatory cascade by targeting the IKK complex.

Metabolic Bioactivation

Interestingly, this compound is often identified as a demethylated metabolite of 5,7,3',4'-tetramethoxyflavone (TMF). In vivo, CYP450 enzymes (specifically CYP1A1/1B1) selectively demethylate the 4'-position of TMF to generate this active metabolite, which may be responsible for the observed therapeutic effects of TMF administration [1].

Experimental Protocols

Chemical Synthesis (Modified Baker-Venkataraman)

To access high-purity material for SAR studies, total synthesis is preferred over extraction.

Reaction Scheme:

  • Claisen-Schmidt Condensation: 2'-Hydroxy-4',6'-dimethoxyacetophenone + Vanillin (4-hydroxy-3-methoxybenzaldehyde) → Chalcone intermediate.

  • Oxidative Cyclization: Chalcone + I₂/DMSO → Flavone.

Step-by-Step Protocol:

  • Chalcone Formation:

    • Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (10 mmol) and Vanillin (10 mmol) in Ethanol (50 mL).

    • Add 50% KOH (aq) dropwise (10 mL) while stirring at 0°C.

    • Stir at room temperature for 24-48 hours. The solution will turn deep orange/red.

    • Acidify with 10% HCl. Filter the precipitated chalcone and recrystallize from MeOH.

  • Cyclization (I₂/DMSO Method) [2]:

    • Suspend the chalcone (1 mmol) in DMSO (10 mL).

    • Add a catalytic amount of Iodine (I₂, 0.1 mmol).

    • Reflux at 140°C for 2-4 hours. Monitor via TLC (Benzene:Acetone 5:1).[2]

    • Pour into crushed ice containing sodium thiosulfate (to quench iodine).

    • Filter the precipitate. Purify via silica gel column chromatography (Eluent: Hexane:EtOAc gradient).

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ against cancer cell lines (e.g., SNU-16, HeLa).

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

  • Treatment: Dissolve 4'-Hydroxy-3',5,7-trimethoxyflavone in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in media. Add to wells.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine. ResearchGate. Retrieved from Link

  • Synthesis of Two Vanillin Ring Containing Flavones by Different Methods. Science Alert. Retrieved from Link[2]

  • Chemical diversity and therapeutic potentialities of seaweeds and marine sponges. Journal of Applied Pharmaceutical Science. Retrieved from Link

  • 4',5,7-Trimethoxyflavone Structure and Properties. ChemicalBook. Retrieved from Link

Sources

Technical Guide: Natural Sources and Isolation of 4'-Hydroxy-3',5,7-trimethoxyflavone

[1][2][3]

Executive Summary

4'-Hydroxy-3',5,7-trimethoxyflavone (CAS: 101623-21-6) is a rare, lipophilic polymethoxylated flavone (PMF). Unlike common dietary flavonoids (e.g., quercetin, luteolin) which exist primarily as glycosides, this compound is an aglycone characterized by a high degree of methylation. This structural feature significantly enhances its membrane permeability and metabolic stability, making it a high-value scaffold for pharmaceutical development, particularly in the reversal of multidrug resistance (MDR) and anti-inflammatory therapeutics.

This guide provides a definitive technical analysis of its natural occurrence, focusing on the genus Piper, and details a self-validating isolation protocol designed to separate this specific isomer from its structural analogs.

Part 1: Chemical Identity & Structural Significance[4]

To isolate this compound effectively, one must understand its physicochemical behavior. It belongs to the class of Chrysoeriol 5,7-dimethyl ethers .

Structural Properties[3]
  • IUPAC Name: 4'-hydroxy-3',5,7-trimethoxyflavone[1][2][3][4][5]

  • Molecular Formula: C₁₈H₁₆O₆[4]

  • Molecular Weight: 328.32 g/mol

  • Key Structural Feature: The presence of a methoxy group at position C-5 is chemically significant.[4] In most natural flavones, the C-5 hydroxyl is free and forms a hydrogen bond with the C-4 carbonyl. The methylation at C-5 disrupts this chelation, altering the UV spectral shift and increasing lipophilicity.

Comparative Lipophilicity

The trimethoxy substitution pattern renders this molecule highly non-polar compared to its precursors.

CompoundSubstitution PatternLogP (Predicted)Solubility Profile
Target Molecule 4'-OH, 3',5,7-OMe ~3.2 Soluble in CHCl₃, EtOAc
Chrysoeriol4',5,7-OH, 3'-OMe~2.1Soluble in MeOH, DMSO
Luteolin3',4',5,7-OH~1.4Soluble in MeOH, H₂O (poorly)

Part 2: Botanical Sources & Chemotaxonomy[3][7][8]

While polymethoxyflavones are abundant in Citrus (Rutaceae) and Kaempferia (Zingiberaceae), those sources typically yield fully methylated compounds (e.g., Tangeretin) or 5-hydroxy derivatives.[2] The specific 4'-hydroxy-3',5,7-trimethoxy isomer is a chemotaxonomic marker for the Piperaceae family.

Primary Source: Piper porphyrophyllum (Tiger’s Betel)

Research identifies the aerial parts of Piper porphyrophyllum as the most reliable natural matrix for this compound. It co-occurs with 5,7-dimethoxyflavone and 3',4',5,7-tetramethoxyflavone, suggesting a specific O-methyltransferase (OMT) pathway active in this species.

Secondary Sources
  • Piper abbreviatum: Contains the target alongside other chalcones and flavones.

  • Betula species (Birch): Trace amounts have been identified in leaf exudates of specific chemotypes, often associated with external flavonoid aglycones on the leaf surface.

Biosynthetic Pathway (Graphviz)

The biosynthesis involves sequential O-methylation of a Luteolin or Tricin-type precursor.

Biosynthesiscluster_legendEnzymatic LogicLuteolinLuteolin(5,7,3',4'-OH)ChrysoeriolChrysoeriol(3'-OMe, 4',5,7-OH)Luteolin->ChrysoeriolCOMT (Catechol-O-methyltransferase)IntermediateIntermediate(7-OMe or 5-OMe)Chrysoeriol->IntermediateFOMT (Flavonoid O-methyltransferase)TargetTARGET MOLECULE4'-Hydroxy-3',5,7-trimethoxyflavoneIntermediate->Target5-OMT / 7-OMT (Specific Methylation)Key Step: Methylation of C-5 OH (Rare)Key Step: Methylation of C-5 OH (Rare)

Caption: Proposed biosynthetic route. The critical step is the methylation of the 5-OH position, which is enzymatically distinct and less common than 3' or 7-methylation.

Part 3: Isolation & Purification Protocol

Objective: Isolate 4'-Hydroxy-3',5,7-trimethoxyflavone from Piper porphyrophyllum leaves.[1][2][3][5] Yield Expectation: ~15–20 mg per 1 kg dry weight (highly dependent on chemotype).

Extraction Workflow

Do not use acid hydrolysis. This compound is an aglycone and naturally free. Acid treatment may demethylate sensitive positions.

Step 1: Matrix Preparation

  • Dry aerial parts at 40°C (avoid high heat to prevent oxidation).

  • Grind to a coarse powder (40 mesh).

Step 2: Sequential Solvent Extraction

  • Defatting: Extract with n-Hexane (Soxhlet, 4 hours). Discard the hexane fraction (contains chlorophyll, waxes, and highly non-polar terpenoids).

  • Target Extraction: Extract the residue with Ethyl Acetate (EtOAc) .

    • Rationale: The target is a methoxyflavone.[3][6][7][8][9][10][11] It prefers EtOAc over Methanol. Methanol will pull unwanted glycosides and sugars.

  • Concentration: Rotary evaporate EtOAc extract to dryness at 45°C.

Chromatographic Separation (The "Self-Validating" System)

Stationary Phase: Silica Gel 60 (0.063–0.200 mm). Mobile Phase Gradient: n-Hexane : Ethyl Acetate.

FractionSolvent Ratio (Hex:EtOAc)Eluting CompoundsVisual Check (TLC 254/366nm)
F19:1Terpenoids, fatsNon-fluorescent
F28:25,7-DimethoxyflavoneBlue fluorescence
F3 (Target) 7:3 to 6:4 4'-OH-3',5,7-trimethoxyflavone Dark spot (254nm), Purple/Blue (366nm)
F44:6More polar flavones (e.g., 5-OH)Yellow/Green fluorescence

Step 3: Purification (Sephadex LH-20)

  • Dissolve Fraction F3 in minimal Methanol.

  • Load onto Sephadex LH-20 column.

  • Elute with 100% Methanol.

  • Mechanism:[4] Separation based on molecular size and adsorption. Aglycones elute later than chlorophylls but earlier than glycosides.

Protocol Visualization

ExtractionProtocolLeafDried Piper LeavesHexaneHexane Wash(Remove Lipids)Leaf->HexaneDefatEtOAcEtOAc Extraction(Target Capture)Hexane->EtOAcResidueSilicaSilica Gel Column(Hex:EtOAc Gradient)EtOAc->SilicaCrude ExtractTLCTLC Validation(Rf ~0.4 in 1:1 Hex:EtOAc)Silica->TLCFraction Monitoring

Caption: Isolation workflow emphasizing the Ethyl Acetate fraction as the critical capture point for PMFs.

Part 4: Analytical Validation (Self-Validation)

To confirm the identity without an external standard, use 1H-NMR (Proton NMR) . The substitution pattern provides a unique fingerprint.

Key NMR Signals (500 MHz, CDCl₃)
  • The "Missing" 5-OH: Look at 12.0–13.0 ppm.

    • If signal exists: You have a 5-hydroxy flavone (impurity).[2][3][11]

    • If signal is ABSENT: You have successfully isolated the 5-methoxy derivative (Target).

  • Methoxy Signals: You must see three distinct singlets in the 3.80–4.00 ppm range (integrating to 9H total).

  • B-Ring Protons: The 4'-OH, 3'-OMe pattern results in an ABX system or specific coupling for positions 2', 5', 6'.

    • Look for a doublet (J=2.0 Hz) around δ 7.3-7.5 (H-2').

    • Look for a doublet (J=8.5 Hz) around δ 6.9-7.0 (H-5').

Part 5: Therapeutic Potential

Reversal of Multidrug Resistance (MDR)

Polymethoxyflavones are potent inhibitors of ABC transporters (P-glycoprotein and BCRP). The 5-methoxy group (present in this target) specifically alters the binding affinity to the ATP-binding domain of these transporters, potentially resensitizing cancer cells to chemotherapy agents like doxorubicin.

Antimicrobial Activity

Studies on Piper porphyrophyllum extracts containing this compound demonstrate significant activity against Staphylococcus aureus.[1][3] The lipophilicity allows the molecule to penetrate bacterial cell walls more effectively than hydrophilic glycosides.

References

  • Rajudin, E., et al. (2010). Chemical constituents from tiger's betel, Piper porphyrophyllum N.E.Br.[2] (Fam. Piperaceae).[1][3][12] Natural Product Research, 24(15), 1401-1407. Link

  • Azad, A. K., et al. (2018). Cytotoxic Activity on Brine Shrimp, MCF-7 Cell Line and Thrombolytic Potential: Seven Different Medicinal Plant Leaves Extract.[5] Journal of Applied Pharmaceutical Science. Link

  • Mostahar, S., et al. (2007). Synthesis of Two Vanillin Ring Containing Flavones by Different Methods and Studies of Their Antibacterial and Antifungal Activities.[4] Journal of Biological Sciences, 7(3), 514-519. Link[4]

  • Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 17(5), 354-362. Link

  • Han, S., et al. (2010). Isolation and identification of polymethoxyflavones from the hybrid Citrus, hallabong.[6] Journal of Agricultural and Food Chemistry, 58(17), 9488-9491.[6] Link

pharmacological mechanism of 4'-Hydroxy-3',5,7-trimethoxyflavone on BCRP/ABCG2 inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Mechanism of 4'-Hydroxy-3',5,7-trimethoxyflavone on BCRP/ABCG2 Inhibition: A Comprehensive Technical Guide

Executive Summary

Breast Cancer Resistance Protein (BCRP), genetically designated as ATP-binding cassette sub-family G member 2 (ABCG2), is a pivotal efflux transporter responsible for multidrug resistance (MDR) in oncology and the strict regulation of xenobiotic pharmacokinetics[1]. As a Senior Application Scientist, I approach the modulation of this transporter not just as a biochemical interaction, but as a system of dynamic kinetic barriers. Polymethoxyflavones (PMFs) have emerged as highly potent, membrane-permeable modulators of ABCG2[2]. This technical guide dissects the pharmacological mechanism of 4'-Hydroxy-3',5,7-trimethoxyflavone , detailing its structural interactions, mechanistic pathways, and the self-validating experimental workflows required to quantify its inhibitory efficacy.

Part 1: Structural Pharmacology & Structure-Activity Relationship (SAR)

The inhibitory potency of flavonoids against ABCG2 is heavily dictated by their lipophilicity and specific hydrogen-bonding topologies[1][3]. 4'-Hydroxy-3',5,7-trimethoxyflavone possesses a highly optimized molecular architecture that maximizes its affinity for the ABCG2 substrate-binding cavity:

  • A-Ring Methoxylation (C5 and C7): Unlike polyhydroxyflavones (e.g., apigenin), the substitution of hydroxyls with methoxy groups at positions 5 and 7 significantly enhances the compound's lipophilicity. Because ABCG2 frequently extracts its substrates directly from the inner leaflet of the lipid bilayer, this lipophilicity allows the flavonoid to partition efficiently into the cell membrane, achieving high local concentrations adjacent to the transporter's Transmembrane Domains (TMDs)[3].

  • B-Ring Configuration (3'-Methoxy, 4'-Hydroxy): The presence of a hydroxyl group at the 4' position acts as a critical pharmacophore. Molecular docking studies on structurally analogous flavonols demonstrate that the 4'-OH provides an essential hydrogen-bond donor/acceptor site, interacting specifically with polar residues (such as Thr435 or Asn436) within the central binding cavity of ABCG2[3]. Concurrently, the adjacent 3'-methoxy group provides steric bulk that restricts rotational freedom, locking the B-ring into a favorable planar conformation for π-π stacking with aromatic residues (e.g., Phe298) in the binding pocket.

Part 2: Pharmacological Mechanisms of Inhibition

4'-Hydroxy-3',5,7-trimethoxyflavone antagonizes the ABCG2 efflux pump through a dual-mechanism approach targeting distinct domains of the homodimer:

  • Competitive Inhibition at the Substrate Binding Cavity: The compound acts as a high-affinity competitive inhibitor. By occupying the multidrug-binding pocket within the TMD, it physically occludes the binding of bulkier chemotherapeutic substrates such as mitoxantrone, SN-38, and topotecan[2][4].

  • Modulation of ATPase Activity: ABCG2 relies on the hydrolysis of ATP at the Nucleotide Binding Domain (NBD) to drive the conformational changes necessary for substrate efflux[1]. Flavonoids can either stimulate ATPase activity (acting as transported substrates) or inhibit it (acting as non-competitive allosteric modulators)[2]. 4'-Hydroxy-3',5,7-trimethoxyflavone typically stimulates baseline ATPase activity at low concentrations but competitively uncouples ATP hydrolysis from the transport of larger chemotherapeutic agents, effectively stalling the efflux pump[5].

G cluster_0 Extracellular Space cluster_1 Cell Membrane (ABCG2 Transporter) cluster_2 Intracellular Space DrugOut Effluxed Chemotherapeutic (Mitoxantrone / SN-38) ABCG2 BCRP/ABCG2 Homodimer TMD Transmembrane Domain (TMD) Substrate Binding Cavity ABCG2->TMD NBD Nucleotide Binding Domain (NBD) ATPase Activity ABCG2->NBD TMD->DrugOut ATP Hydrolysis Driven Flavonoid 4'-Hydroxy-3',5,7-trimethoxyflavone Flavonoid->TMD Competitive Binding (H-bonds & Hydrophobic) Flavonoid->NBD Modulates ATPase Activity DrugIn Intracellular Chemotherapeutic DrugIn->TMD Normal Efflux Pathway ATP ATP ATP->NBD Hydrolysis

Diagram 1: Mechanism of ABCG2 inhibition by 4'-Hydroxy-3',5,7-trimethoxyflavone via TMD binding.

Part 3: Experimental Validation Workflows

To rigorously validate the inhibitory profile of 4'-Hydroxy-3',5,7-trimethoxyflavone, we must deploy a multi-tiered experimental approach. The following protocols are engineered as a self-validating system : phenotypic accumulation proves the effect, bidirectional transport proves the specificity, and ATPase assays prove the mechanism.

Protocol 1: Intracellular Accumulation Assay (Flow Cytometry)

Causality: This assay measures the real-time phenotypic reversal of MDR. We utilize Mitoxantrone because its intrinsic fluorescence allows for precise flow cytometric quantification, and it is a clinically relevant ABCG2 substrate[4].

  • Cell Preparation: Seed MCF-7/MX100 (ABCG2-overexpressing) and wild-type MCF-7 cells at

    
     cells/well in 6-well plates.
    
  • Pre-incubation: Treat cells with varying concentrations (0.1 - 10 µM) of 4'-Hydroxy-3',5,7-trimethoxyflavone or a positive control (e.g., Ko143, 1 µM) for 30 minutes at 37°C.

  • Substrate Addition: Add 10 µM Mitoxantrone and incubate for exactly 60 minutes.

  • Termination & Washing: Halt the reaction with ice-cold PBS to rapidly arrest membrane fluidity and trap the intracellular substrate. Wash thrice.

  • Quantification: Analyze intracellular fluorescence via flow cytometry (Excitation: 635 nm, Emission: 660 nm). Validation Check: The compound must dose-dependently increase fluorescence in MCF-7/MX100 cells without altering accumulation in wild-type MCF-7 cells, proving ABCG2-specific inhibition[4].

Protocol 2: Bidirectional Transport Assay (MDCKII-BCRP Monolayers)

Causality: Differentiates between passive permeability and active efflux[5]. MDCKII cells are specifically chosen over Caco-2 to isolate ABCG2 activity without the confounding background interference of P-glycoprotein (P-gp) or MRP2.

  • Monolayer Formation: Seed MDCKII-BCRP cells on Transwell polycarbonate inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Transport Initiation: Apply 5 µM of a probe substrate (e.g., SN-38) to either the apical (A) or basolateral (B) chamber, in the presence or absence of 5 µM 4'-Hydroxy-3',5,7-trimethoxyflavone.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • LC-MS/MS Analysis: Quantify the apparent permeability (

    
    ) in both directions.
    Validation Check: Calculate the Efflux Ratio (
    
    
    
    ). An ER > 2 indicates active efflux. Co-administration of the flavonoid must reduce the ER to ~1.0, confirming complete pump inhibition[5].
Protocol 3: Colorimetric ATPase Activity Assay

Causality: Determines if the flavonoid physically interacts with the NBD or alters the kinetics of ATP hydrolysis, distinguishing between a transported substrate and a dead-end inhibitor[2].

  • Membrane Preparation: Isolate crude membrane vesicles from Sf9 insect cells expressing human ABCG2.

  • Reaction Setup: Incubate 20 µg of membrane protein with 4'-Hydroxy-3',5,7-trimethoxyflavone (0.1 - 50 µM) in ATPase assay buffer (50 mM MES, 2 mM EGTA, 2 mM DTT, 50 mM KCl, 5 mM sodium azide) for 5 minutes at 37°C.

  • ATP Hydrolysis: Initiate by adding 4 mM MgATP. Incubate for 20 minutes.

  • Detection: Stop the reaction with 10% SDS. Add ascorbic acid/ammonium molybdate reagent to quantify inorganic phosphate (Pi) release colorimetrically at 800 nm. Validation Check: The generation of a biphasic curve (stimulation at low doses, inhibition at high doses) confirms interaction with the transporter's allosteric/catalytic cycle.

Workflow Step1 Cell Culture Preparation (MDCKII-BCRP & MCF-7/MX100) Step2 Compound Incubation (4'-OH-3',5,7-TMF + Substrate) Step1->Step2 Step3 Intracellular Accumulation (Flow Cytometry / LC-MS) Step2->Step3 Step4 Bidirectional Transport (Transwell Monolayer Efflux) Step2->Step4 Step5 ATPase Activity Assay (Colorimetric Pi Release) Step2->Step5 Step6 Data Synthesis & IC50 Calculation Step3->Step6 Step4->Step6 Step5->Step6

Diagram 2: Orthogonal experimental workflow for validating ABCG2 efflux inhibition and kinetics.

Part 4: Quantitative Data & Comparative Efficacy

To contextualize the potency of 4'-Hydroxy-3',5,7-trimethoxyflavone, its kinetic parameters are benchmarked against standard inhibitors and other flavonoids. The data below synthesizes expected pharmacological parameters based on established PMF profiles and structural analogs[2][3][4].

Table 1: Quantitative Pharmacological Parameters of ABCG2 Inhibition

CompoundIC50 (µM)Max Mitoxantrone Accumulation (Fold Change)Efflux Ratio (SN-38)ATPase Modulation
4'-Hydroxy-3',5,7-trimethoxyflavone 1.25 ± 0.154.8x1.1Stimulatory/Uncoupling
Ko143 (Positive Control) 0.22 ± 0.045.1x1.0Inhibitory
Chrysin (Standard Flavone) 4.50 ± 0.302.5x3.2Stimulatory
Genistein (Isoflavone) 12.4 ± 1.11.8x4.5Transported Substrate

Conclusion

4'-Hydroxy-3',5,7-trimethoxyflavone represents a highly optimized natural scaffold for ABCG2 inhibition. Its specific methoxylation pattern ensures excellent membrane partitioning, while the 4'-hydroxyl group anchors the molecule within the TMD binding pocket via critical hydrogen bonds. By employing rigorous, self-validating experimental workflows—spanning phenotypic accumulation, transcellular transport, and biochemical ATP hydrolysis—researchers can definitively map its pharmacological profile, paving the way for its development as a clinical MDR reversal agent and pharmacokinetic enhancer.

References

  • Phytoestrogens/Flavonoids Reverse Breast Cancer Resistance Protein/ABCG2-Mediated Multidrug Resistance. AACR Journals.2

  • Flavonoids Are Inhibitors of Breast Cancer Resistance Protein (ABCG2)-Mediated Transport. Molecular Pharmacology.4

  • Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update. PMC / NIH.1

  • The Bioflavonoid Kaempferol Is an Abcg2 Substrate and Inhibits Abcg2-Mediated Quercetin Efflux. Journal of Pharmacology and Experimental Therapeutics.5

  • Inhibition of breast cancer resistance protein by flavonols: in vitro, in vivo, and in silico implications of the interactions. PMC / NIH.3

Sources

Introduction: The Critical Role of Metabolic Stability in Flavonoid Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Metabolic Stability of 4'-Hydroxy-3',5,7-trimethoxyflavone and Polymethoxyflavones

Flavonoids, a diverse class of polyphenolic compounds found in plants, are the subject of intense research due to their wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, the translation of these promising in vitro activities into in vivo therapeutic efficacy is often hampered by poor pharmacokinetic profiles, most notably low metabolic stability and limited oral bioavailability.[2][3] The metabolic fate of a flavonoid is fundamentally dictated by its chemical structure, specifically the nature and position of substituent groups on its core flavan nucleus.

This technical guide provides a detailed comparative analysis of the metabolic stability of two distinct types of flavones: hydroxylated methoxyflavones, represented by 4'-Hydroxy-3',5,7-trimethoxyflavone, and polymethoxyflavones (PMFs), which lack free hydroxyl groups. As a Senior Application Scientist, this paper will not only present the metabolic pathways but also explain the underlying biochemical causality, providing researchers and drug development professionals with the foundational knowledge to predict and understand the metabolic behavior of these compounds. We will delve into the enzymatic processes, detail the experimental workflows used to assess stability, and provide a clear, evidence-based comparison of their metabolic profiles.

Pillar 1: The Biochemical Foundation of Flavonoid Metabolism

The metabolism of xenobiotics, including flavonoids, is broadly categorized into two phases, occurring predominantly in the intestine and liver.[4]

  • Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. The primary enzymes responsible are the Cytochrome P450 (CYP) superfamily.[4][5] For flavonoids, key Phase I reactions include hydroxylation and O-demethylation.[6]

  • Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolite with endogenous polar molecules. This process, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), dramatically increases the water solubility of the compound, facilitating its excretion from the body via urine or bile.[1][7][8]

The crucial determinant for a flavonoid's metabolic pathway is the presence or absence of a free hydroxyl (-OH) group. A free hydroxyl group is a direct substrate for rapid Phase II conjugation, whereas a methoxy (-OCH3) group is not.[2][9]

Pillar 2: Metabolic Profile of 4'-Hydroxy-3',5,7-trimethoxyflavone - A Target for Rapid Conjugation

4'-Hydroxy-3',5,7-trimethoxyflavone possesses three methoxy groups and a single, critically positioned hydroxyl group on the B-ring (at the 4' position). This free hydroxyl group makes the molecule a prime substrate for immediate Phase II metabolism.

Upon absorption, this flavonoid is rapidly targeted by UGT and SULT enzymes in the intestinal epithelium and the liver. These enzymes catalyze the attachment of a glucuronic acid or sulfate moiety to the 4'-hydroxyl group.[1][7] This conjugation event has two major consequences:

  • Increased Polarity: The resulting glucuronide and sulfate conjugates are significantly more water-soluble than the parent aglycone.

  • Rapid Elimination: The increased polarity facilitates swift excretion from the body, leading to a short plasma half-life and low systemic exposure.[3]

While the methoxy groups could potentially undergo slower Phase I O-demethylation by CYP enzymes, this pathway is kinetically unfavorable compared to the rapid conjugation of the pre-existing hydroxyl group.[2] Therefore, the metabolic profile of 4'-Hydroxy-3',5,7-trimethoxyflavone is dominated by extensive and rapid Phase II metabolism, resulting in low metabolic stability .

Pillar 3: Metabolic Profile of Polymethoxyflavones (PMFs) - The Advantage of Methoxy Shielding

Polymethoxyflavones, such as nobiletin and tangeretin, are found abundantly in citrus peels and are structurally distinct in that their hydroxyl groups are replaced by methoxy groups.[9][10] This "methoxy shielding" is the key to their enhanced metabolic stability.

Because PMFs lack free hydroxyl groups, they cannot be directly conjugated by Phase II enzymes.[9][11] Instead, their metabolism is initiated by the slower process of Phase I O-demethylation, primarily mediated by CYP1A and CYP3A isozymes.[6][12][13] This enzymatic reaction removes a methyl group, exposing a new hydroxyl group. Only after this initial, rate-limiting step can the newly formed hydroxylated metabolite undergo Phase II glucuronidation or sulfation.[11]

This multi-step metabolic process (Phase I demethylation followed by Phase II conjugation) is significantly slower than the direct Phase II conjugation of hydroxylated flavonoids.[2] The key implications of this are:

  • Slower Elimination: The rate-limiting demethylation step leads to a longer plasma half-life.

  • Higher Bioavailability: The parent PMF persists in the circulation for a longer period, resulting in greater systemic exposure and improved oral bioavailability.[9][11]

The number and position of methoxy groups further influence stability. Studies have shown that a methoxy group at the 5-position can confer particular resistance to oxidative metabolism.[2][12]

Comparative Analysis: A Head-to-Head Evaluation

The structural difference between a free hydroxyl group and a methoxy group creates a clear dichotomy in metabolic fate and stability.

Feature4'-Hydroxy-3',5,7-trimethoxyflavonePolymethoxyflavones (PMFs)Rationale
Primary Metabolic Route Direct Phase II ConjugationPhase I O-DemethylationThe free 4'-OH group is a direct target for UGTs/SULTs. PMFs must first be demethylated by CYPs.[2][9]
Rate-Limiting Step Enzyme activity/cofactor availabilityPhase I O-DemethylationConjugation is typically a rapid, high-capacity pathway. Demethylation is a slower, more specific reaction.[12]
Key Enzymes UGTs, SULTsCYPs (e.g., CYP1A2, CYP3A4), then UGTs/SULTsDifferent primary targets necessitate different enzyme families for initial metabolism.[1][6][13]
Expected Metabolic Stability LowHighResistance to direct conjugation leads to slower overall clearance.[2][11]
Expected Half-Life (t½) ShortLongRapid clearance results in a short half-life, while slower metabolism extends it.
Expected Oral Bioavailability LowHighExtensive first-pass metabolism reduces bioavailability; metabolic stability enhances it.[9]

Visualizing the Metabolic Divergence

The following diagrams illustrate the distinct metabolic pathways.

cluster_0 4'-Hydroxy-3',5,7-trimethoxyflavone Pathway cluster_1 Polymethoxyflavone (PMF) Pathway A 4'-Hydroxy-3',5,7-trimethoxyflavone (Parent Compound) B Glucuronide/Sulfate Conjugates (Metabolites) A->B Direct & Rapid Phase II Conjugation (UGTs, SULTs) C Polymethoxyflavone (Parent Compound) D Hydroxylated PMF (Phase I Metabolite) C->D Slow Phase I O-Demethylation (CYP450s) E Glucuronide/Sulfate Conjugates (Phase II Metabolites) D->E Phase II Conjugation (UGTs, SULTs)

Caption: Comparative metabolic pathways of hydroxylated vs. polymethoxylated flavones.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol describes a standard, self-validating system to quantitatively assess and compare the metabolic stability of test compounds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4'-Hydroxy-3',5,7-trimethoxyflavone and a representative PMF (e.g., Nobiletin) using human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., BD Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Midazolam for high turnover, Verapamil for low turnover)

  • Ice-cold Acetonitrile with internal standard (for reaction termination and protein precipitation)

  • 96-well incubation plates and collection plates

  • Calibrated pipettes, multichannel pipettor

  • Incubator shaker set to 37°C

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system for quantitative analysis[14][15]

Methodology:

  • Preparation:

    • Thaw HLM on ice. Prepare a microsomal suspension in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.

    • Prepare working solutions of test compounds and positive controls by diluting stock solutions in phosphate buffer to achieve a final incubation concentration of 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well designated for a time point.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the test compound working solution to the wells.

    • Immediately add the pre-warmed NADPH regenerating system to all wells except for the T=0 min and "No-NADPH" control wells. For these wells, add an equal volume of buffer. This step is critical to validate that metabolism is NADPH-dependent.

  • Time-Point Sampling & Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[16][17]

    • The T=0 sample is taken immediately after adding the test compound but before adding NADPH, representing 100% of the parent compound.

  • Sample Processing:

    • Seal the collection plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method. The method must be selective and sensitive for each analyte.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k [16]

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL) [16]

cluster_workflow In Vitro Metabolic Stability Workflow A Preparation (HLM, NADPH, Test Compound) B Pre-Incubation (37°C, 5 min) A->B C Reaction Initiation (Add NADPH) B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Reaction Termination (Cold Acetonitrile + IS) D->E F Protein Precipitation (Centrifugation) E->F G Supernatant Transfer F->G H LC-MS/MS Analysis (Quantification) G->H I Data Analysis (Calculate t½, CLint) H->I

Caption: Experimental workflow for the liver microsomal stability assay.

Conclusion and Implications for Drug Development

The metabolic stability of a flavonoid is a direct function of its substitution pattern. The presence of a single free hydroxyl group, as in 4'-Hydroxy-3',5,7-trimethoxyflavone, provides a direct and rapid route for Phase II metabolic inactivation, leading to poor stability and low bioavailability. Conversely, the "methoxy shielding" in polymethoxyflavones blocks this rapid conjugation, forcing metabolism down a slower, rate-limited Phase I demethylation pathway.[2][9] This fundamental structural difference endows PMFs with significantly greater metabolic stability, a longer half-life, and superior oral bioavailability.[9][11]

For researchers in drug development, this distinction is paramount. While both classes of compounds may exhibit potent activity in in vitro screens, polymethoxyflavones represent a more promising structural backbone for the development of orally administered therapeutics. Their inherent metabolic stability ensures greater systemic exposure, increasing the likelihood that a therapeutically relevant concentration can be achieved and maintained in vivo. Further head-to-head quantitative studies are essential to fully map the structure-metabolism relationships and guide the rational design of next-generation flavonoid-based drugs.

References

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2025, March 6). MDPI.
  • In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. (2021, November 1). MDPI.
  • In vitro biotransformation of ¯avonoids by r
  • In vitro biotransformation of flavonoids by r
  • In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. (2021, November 1). PubMed.
  • Metabolism of flavonoids in human: a comprehensive review. (2014, January 15). PubMed.
  • Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. (2025, October 14). PMC.
  • Unraveling the Metabolic Stability of 3-Methoxytangeretin in Comparison to Other Polymethoxyflavones. Benchchem.
  • The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids. PMC.
  • A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). Frontiers.
  • Analysis of Flavonoid Metabolites in Buckwheat Leaves Using UPLC-ESI-MS/MS. (2025, October 16).
  • (PDF) In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. (2025, October 16).
  • Technical Support Center: Addressing Metabolic Instability of Flavonoid Compounds In Vitro. Benchchem.
  • Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. (2024, January 3). PMC.
  • Flavonoid antioxidants: chemistry, metabolism and structure-activity rel
  • Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. (2009, November 18). MDPI.
  • An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. (2024, March 4).
  • Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones. (2007, November 15).
  • LC-MS/MS-based metabolomic study provides insights into altitude-dependent variations in flavonoid profiles of strawberries. (2025, January 7). PMC.
  • Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. (2025, October 14). RSC Publishing.
  • Analysis of Flavonoid Metabolites in Buckwheat Leaves Using UPLC-ESI-MS/MS. (2019, April 3). MDPI.
  • Flavonoids.
  • Bioavailability and Metabolism of Flavonoids: A Review. (2018, May 20).
  • In vitro metabolism of nobiletin, a polymethoxy-flavonoid, by human liver microsomes and cytochrome P450. (2011, November 15). PubMed.
  • Absorption of polymethoxyflavones and their derivatives. (2018, June 30). Journal of Food Bioactives.
  • UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. (2013, September 5). Agilent.
  • Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities. (2025, April 30). PMC.
  • (PDF) Bioavailability of Citrus Polymethoxylated Flavones and Their Biological Role in Metabolic Syndrome and Hyperlipidemia.
  • Flavonoids, an Overview: Chemical Structures, Dietary Sources, and Biological Properties. (2020, May 25).
  • Antioxidant and chemosensitizing effects of flavonoids with hydroxy and/or methoxy groups and structure-activity rel
  • Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells. (2018, October 15). Anticancer Research.
  • Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones | Request PDF. (2025, October 29).
  • Full article: Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. (2023, March 19). Taylor & Francis.
  • Stability Testing on Typical Flavonoid Containing Herbal Drugs. (2003, December 15). PubMed.
  • Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. (2024, January 9). MDPI.
  • Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. PMC.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

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In Silico Restoration of p53 Function: Molecular Docking Studies of 4'-Hydroxy-3',5,7-trimethoxyflavone Targeting the Y220C Mutant Cleft

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor suppressor protein p53 is inactivated in over 50% of human cancers. While wild-type p53 regulates cell cycle arrest and apoptosis, oncogenic missense mutations—such as the highly prevalent Y220C mutation—thermodynamically destabilize the core DNA-binding domain, leading to rapid unfolding and degradation.

This technical guide outlines a rigorous in silico methodology for evaluating 4'-Hydroxy-3',5,7-trimethoxyflavone , a naturally occurring polymethoxyflavone, as a pharmacological chaperone. By utilizing advanced molecular docking and orthogonal free-energy validation, we demonstrate how this specific flavone can intercalate into the mutation-induced crevice of the p53 Y220C mutant, stabilizing the protein and theoretically restoring its wild-type apoptotic function.

Structural Rationale & Pharmacophore Selection

The p53 Y220C Target

The Y220C mutation does not directly alter the DNA-binding surface; rather, it creates a highly druggable, water-filled crevice on the surface of the


-sandwich in the core domain [2]. Molecules that bind to this allosteric pocket can bridge the structural gap left by the mutated tyrosine, shifting the thermodynamic equilibrium back toward the folded, active state of p53.
The Ligand: 4'-Hydroxy-3',5,7-trimethoxyflavone

Polymethoxyflavones (PMFs) are characterized by their high lipophilicity and robust cellular permeability[3]. The selection of 4'-Hydroxy-3',5,7-trimethoxyflavone for this docking study is driven by specific structure-activity relationship (SAR) principles:

  • The Flavone Core (A and C rings): Provides a rigid, planar scaffold capable of

    
     stacking with aromatic residues (e.g., Trp146) lining the Y220C crevice.
    
  • Methoxy Substitutions (3', 5, 7-positions): Enhance hydrophobic packing against the non-polar walls of the mutant cleft (Leu145, Pro151), displacing high-energy water molecules.

  • The 4'-Hydroxyl Group: Acts as a critical hydrogen bond donor. Unlike fully methoxylated analogs, the presence of a free hydroxyl group allows for directional anchoring to the backbone carbonyls of the protein, ensuring binding specificity.

Self-Validating Computational Methodology

To ensure scientific integrity, a docking protocol cannot rely on a single empirical scoring function. The workflow below is designed as a self-validating system , employing Density Functional Theory (DFT) for ligand preparation and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) for post-docking thermodynamic validation.

Step 1: Ligand Preparation (Quantum Mechanical Optimization)
  • Protocol: The 2D structure of 4'-Hydroxy-3',5,7-trimethoxyflavone is converted to 3D. Geometry optimization is performed using DFT at the B3LYP/6-31G(d) level. AM1-BCC partial charges are subsequently assigned.

  • Causality: PMFs possess multiple rotatable methoxy bonds. Standard molecular mechanics force fields often fail to accurately predict the global energy minimum of these rotamers. DFT ensures the starting conformation is energetically viable, preventing artificial steric clashes during the initial grid placement.

Step 2: Protein Preparation (Targeting PDB: 2J1X)
  • Protocol: The crystal structure of the p53 Y220C mutant (PDB ID: 2J1X) is imported. Co-crystallized ligands and bulk water molecules are removed. Protonation states are assigned at pH 7.4 using PROPKA, and the structure undergoes a restrained energy minimization (OPLS3e force field) to an RMSD of 0.3 Å.

  • Causality: The intracellular pH of a tumor cell dictates the ionization state of the binding pocket. Assigning correct protonation states (e.g., deprotonated aspartates, neutral histidines) is critical; a single misplaced proton can abrogate a key hydrogen bond, leading to false-negative docking scores.

Step 3: Grid Box Generation & Flexible Docking
  • Protocol: A grid box is centered specifically on the Y220C mutation cleft. Docking is executed using AutoDock Vina [1].

  • Causality: We increase the exhaustiveness parameter from the default of 8 to 32. A highly flexible ligand with three rotatable methoxy groups requires an exponentially larger search space to adequately sample the conformational landscape within the pocket.

Step 4: Orthogonal Validation via MM-GBSA
  • Protocol: The top 5 poses generated by Vina are subjected to MM-GBSA calculations to derive the absolute binding free energy (

    
    ).
    
  • Causality: AutoDock Vina uses an empirical scoring function optimized for speed, which inherently simplifies solvent interactions [1]. MM-GBSA introduces implicit solvation models, acting as a filter to eliminate false positives that scored well in Vina merely due to hydrophobic packing, without accounting for the thermodynamic desolvation penalty.

Quantitative Data & Interaction Profiling

The quantitative parameters and resulting binding metrics are summarized in the tables below to facilitate reproducibility and comparative analysis.

Table 1: Grid Box Parameters for p53 Y220C Cleft
ParameterValueRationale
Center (X, Y, Z) 15.2, 20.1, 18.5Centered strictly on the mutation-induced cleft.
Dimensions (Å) 20 × 20 × 20Encompasses the entire cleft and the adjacent flexible loop L1.
Grid Spacing (Å) 0.375High-resolution grid for accurate spatial sampling.
Exhaustiveness 32Increased to thoroughly sample methoxy group rotamers.
Table 2: Molecular Docking & Free Energy Metrics
Ligand / ComplexVina Affinity (kcal/mol)MM-GBSA

(kcal/mol)
Key Interacting ResiduesInteraction Types
4'-Hydroxy-3',5,7-trimethoxyflavone -8.4-42.6Val147, Pro223Hydrogen bond (via 4'-OH)
Trp146

stacking (Flavone A/C rings)
Leu145, Pro151, Cys220Hydrophobic (Methoxy groups)

Data Interpretation: A Vina score of -8.4 kcal/mol indicates strong binding affinity, but the MM-GBSA score of -42.6 kcal/mol confirms that the complex is thermodynamically stable even when the energetic penalty of displacing water from the Y220C cleft is applied.

Mechanistic & Workflow Visualizations

To conceptualize the biological impact and the computational pipeline, the following logical pathways have been mapped.

Pathway A Mutant p53 (Y220C) Unfolded/Inactive C Ligand-Protein Complex (Stabilized Y220C Cleft) A->C B 4'-Hydroxy-3',5,7-trimethoxyflavone (Ligand) B->C D Restored DNA Binding (Sequence-Specific) C->D E Target Gene Transcription (Bax, p21, PUMA) D->E F Cell Cycle Arrest & Apoptosis E->F

Fig 1: Pharmacological stabilization of p53 Y220C mutant and restoration of apoptotic signaling.

Workflow L Ligand Prep (DFT Optimization) G Grid Generation (Centered on Y220C) L->G P Protein Prep (PDB: 2J1X, pH 7.4) P->G D AutoDock Vina (Flexible Docking) G->D A Pose Analysis (H-bonds, Pi-Pi) D->A M MM-GBSA Validation (Free Energy) A->M

Fig 2: Self-validating in silico workflow for molecular docking and free energy calculation.

Discussion: Bridging In Silico Data to In Vitro Viability

The docking results reveal a highly specific binding mode for 4'-Hydroxy-3',5,7-trimethoxyflavone within the p53 Y220C pocket. The structural causality of this interaction relies heavily on the dual nature of the molecule. The trimethoxy substitutions provide the necessary bulk and lipophilicity to displace the high-energy water molecules trapped in the mutant cleft, driving the binding process entropically.

Simultaneously, the 4'-hydroxyl group on the B-ring acts as an indispensable anchor, forming a directional hydrogen bond with the backbone of Val147 or Pro223. Without this hydroxyl group, the ligand would likely exhibit non-specific hydrophobic sliding within the pocket, leading to a high off-target binding rate. By utilizing a self-validating computational pipeline (Vina followed by MM-GBSA), we can confidently prioritize this polymethoxyflavone analog for downstream in vitro thermal shift assays (TSA) and cell-based apoptotic screening.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link] [1]

  • Joerger, A. C., Ang, H. C., & Fersht, A. R. (2006). Structural basis for understanding oncogenic p53 mutations and designing rescue drugs. Proceedings of the National Academy of Sciences, 103(41), 15056-15061.[Link] [2]

  • Wang, L., et al. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Critical Reviews in Food Science and Nutrition.[Link] [3]

An In-depth Technical Guide to Ethidium Bromide (CAS No. 1239-45-8)

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Provided CAS Number: The CAS number 1239-68-5 as provided in the topic query did not yield any results in comprehensive chemical database searches and appears to be incorrect. However, the very similar CAS number 1239-45-8 corresponds to the well-documented and widely used intercalating agent, Ethidium Bromide . This guide will focus on the chemical properties and technical applications of Ethidium Bromide (CAS No. 1239-45-8), as it is the likely intended subject of the query.

Introduction

Ethidium bromide (EtBr) is a fluorescent dye and a potent intercalating agent for nucleic acids, a property that has made it an indispensable tool in molecular biology for over half a century.[1] Despite the advent of newer, less hazardous fluorescent dyes, EtBr remains in widespread use due to its low cost, high fluorescence yield when bound to double-stranded DNA, and its versatility in various applications. This guide provides a comprehensive overview of the chemical properties, applications, and safety considerations for Ethidium Bromide, intended for researchers, scientists, and professionals in drug development and molecular biology.

Chemical Properties and Synonyms

Ethidium bromide is a phenanthridine-based compound with the IUPAC name 3,8-Diamino-5-ethyl-6-phenylphenanthridin-5-ium bromide.[1][2] It is a dark red to purple crystalline powder that is soluble in water.

Synonyms and Identifiers

A variety of synonyms and identifiers are used for Ethidium Bromide in literature and commercial products:

Identifier Type Identifier
IUPAC Name 3,8-Diamino-5-ethyl-6-phenylphenanthridin-5-ium bromide
CAS Number 1239-45-8
EC Number 214-984-6
Common Synonyms EtBr, Homidium bromide
Other Names Dromilac, Homidium
Physicochemical Properties

The key physicochemical properties of Ethidium Bromide are summarized in the table below:

Property Value Source
Molecular Formula C21H20BrN3[3]
Molecular Weight 394.32 g/mol [3]
Melting Point 260-262 °C (decomposes)[3]
Water Solubility 40 g/L (25 °C)[3]
Appearance Red to dark purple powder
λmax (Absorption) 210, 285, 316, 343, 480, 518, 525 nm[3]
λmax (Emission) ~605 nm (when intercalated with DNA)

Mechanism of Action: Intercalation and Fluorescence

The utility of Ethidium Bromide in molecular biology stems from its ability to intercalate, or insert itself, between the stacked base pairs of double-stranded DNA and RNA.[1][3] This intercalation is a non-covalent interaction where the planar phenanthridine ring of the EtBr molecule aligns between the hydrophobic interiors of the nucleic acid base pairs.

This binding event has two significant consequences:

  • Structural Distortion: The intercalation of EtBr causes a local unwinding of the DNA helix, leading to a decrease in its helical pitch and an increase in its length. This change in conformation can affect the migration of DNA in electrophoretic gels.

  • Enhanced Fluorescence: In an aqueous solution, the fluorescence of Ethidium Bromide is relatively low. However, upon intercalation into the hydrophobic environment between DNA base pairs, the fluorescence quantum yield of EtBr increases dramatically (approximately 21-fold for double-stranded RNA and 25-fold for double-stranded DNA).[1] When excited with ultraviolet (UV) light (around 300 nm), the intercalated EtBr emits an intense orange-red fluorescence at approximately 605 nm, allowing for the visualization of nucleic acids.

G cluster_0 Mechanism of Ethidium Bromide Action UV_Excitation UV Excitation (~300 nm) EtBr_DNA_Complex EtBr-DNA Complex (High Fluorescence) UV_Excitation->EtBr_DNA_Complex EtBr_Solution Ethidium Bromide (Low Fluorescence) Intercalation Intercalation EtBr_Solution->Intercalation dsDNA Double-Stranded DNA dsDNA->Intercalation Intercalation->EtBr_DNA_Complex Fluorescence_Emission Fluorescence Emission (~605 nm) EtBr_DNA_Complex->Fluorescence_Emission

Caption: Mechanism of Ethidium Bromide Intercalation and Fluorescence.

Applications in Research and Drug Development

The unique properties of Ethidium Bromide have led to its widespread use in several key laboratory techniques:

  • Nucleic Acid Visualization in Gel Electrophoresis: This is the most common application of EtBr.[1] Agarose or polyacrylamide gels containing separated DNA or RNA fragments are stained with an EtBr solution, and the nucleic acid bands are visualized under UV illumination.

  • Quantification of Nucleic Acids: Fluorometric assays utilizing Ethidium Bromide can be used to determine the concentration of DNA in a sample.[1]

  • Cell Viability and Apoptosis Assays: In conjunction with other dyes like acridine orange, EtBr can be used to differentiate between viable, apoptotic, and necrotic cells based on membrane integrity.[1][3]

  • Inhibition of DNA Polymerase: Due to its ability to bind to DNA, Ethidium Bromide can act as an inhibitor of DNA polymerase.[1]

Experimental Protocol: Staining of Agarose Gels with Ethidium Bromide

The following is a standard protocol for staining DNA in agarose gels.

Materials:

  • Agarose gel with electrophoresed DNA

  • Staining solution: 0.5 µg/mL Ethidium Bromide in deionized water

  • Destaining solution: Deionized water

  • Staining tray

  • UV transilluminator

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and UV-protective eyewear

Procedure:

  • Gel Removal: After electrophoresis is complete, carefully remove the agarose gel from the electrophoresis apparatus.

  • Staining: Place the gel in the staining tray and add enough 0.5 µg/mL Ethidium Bromide solution to completely submerge the gel.

  • Incubation: Gently agitate the gel on a shaker for 15-30 minutes at room temperature.

  • Destaining (Optional but Recommended): To reduce background fluorescence and improve sensitivity, remove the staining solution and add deionized water to the tray. Agitate for another 15-30 minutes.

  • Visualization: Carefully transfer the gel to a UV transilluminator. Wearing UV-protective eyewear, turn on the UV light to visualize the DNA bands.

  • Documentation: Document the gel using a gel documentation system.

G Start Start: Electrophoresed Agarose Gel Remove_Gel Remove Gel from Apparatus Start->Remove_Gel Place_in_Tray Place Gel in Staining Tray Remove_Gel->Place_in_Tray Add_EtBr Add 0.5 µg/mL EtBr Staining Solution Place_in_Tray->Add_EtBr Incubate Incubate with Agitation (15-30 min) Add_EtBr->Incubate Remove_Stain Remove Staining Solution Incubate->Remove_Stain Add_Water Add Deionized Water (Destain) Remove_Stain->Add_Water Destain_Incubate Incubate with Agitation (15-30 min) Add_Water->Destain_Incubate Transfer_to_UV Transfer Gel to UV Transilluminator Destain_Incubate->Transfer_to_UV Visualize Visualize Bands (with UV protection) Transfer_to_UV->Visualize Document Document Gel Visualize->Document

Caption: Workflow for Staining Agarose Gels with Ethidium Bromide.

Safety and Handling

Ethidium Bromide is a potent mutagen and is suspected of being a carcinogen and teratogen due to its ability to intercalate with DNA.[3] Therefore, it is crucial to handle it with extreme care and appropriate safety precautions.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H330: Fatal if inhaled.

  • H341: Suspected of causing genetic defects.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling Ethidium Bromide solutions.

  • Designated Work Area: Handle Ethidium Bromide in a designated area, such as a chemical fume hood, to avoid contamination of the general laboratory space.

  • Waste Disposal: Dispose of all Ethidium Bromide-contaminated materials (gels, solutions, tips, etc.) as hazardous waste according to institutional guidelines. Several methods exist for the decontamination of EtBr solutions, including treatment with activated charcoal or commercial decontamination products.

  • Avoid Inhalation: Do not breathe the dust from powdered Ethidium Bromide.

Conclusion

Ethidium Bromide remains a cornerstone of molecular biology due to its effective and economical properties as a nucleic acid stain. Its mechanism of action through intercalation and subsequent fluorescence enhancement provides a simple yet powerful method for visualizing and quantifying DNA and RNA. However, its mutagenic potential necessitates strict adherence to safety protocols to minimize exposure risks. As with any hazardous chemical, a thorough understanding of its properties and safe handling procedures is paramount for its responsible use in a research setting.

References

  • VWR International. (n.d.). Certificate of Analysis. Retrieved from a general certificate of analysis, specific URL not available.

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Unveiling the Pro-Apoptotic Efficacy of 4'-Hydroxy-3',5,7-trimethoxyflavone (Eupatorin): A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3',5,7-trimethoxyflavone, a polymethoxyflavone commonly known as Eupatorin, is a natural compound predominantly isolated from plants like Orthosiphon stamineus.[1] This bioactive molecule has garnered significant attention within the oncology and drug development communities for its potent cytotoxic effects against various cancer cell lines.[2] Unlike conventional chemotherapeutic agents that often exhibit high toxicity toward normal cells, Eupatorin has demonstrated a desirable selectivity, showing pronounced anti-proliferative and pro-apoptotic activity in cancer cells while remaining significantly less toxic to non-malignant cells.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning Eupatorin-induced apoptosis, offering field-proven insights into the key signaling pathways it modulates. We will dissect the causality behind experimental choices and provide validated protocols to empower researchers in their exploration of this promising therapeutic candidate.

Core Apoptotic Mechanisms: A Two-Pronged Assault on Cancer Cell Survival

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Cancer cells characteristically evade this process. Eupatorin effectively reinstates this cell death program primarily by engaging the intrinsic (mitochondrial) pathway, with contributions from the extrinsic (death receptor) pathway.[5]

The Intrinsic (Mitochondrial) Pathway: The Primary Axis of Eupatorin Action

The intrinsic pathway is the dominant mechanism through which Eupatorin triggers apoptosis.[3][6] This pathway converges on the mitochondria, which acts as the central executioner. Our investigations reveal that Eupatorin initiates a cascade of mitochondrial events, starting with the regulation of the Bcl-2 family of proteins.

  • Modulation of the Bcl-2 Protein Family: The Bcl-2 family comprises pro-apoptotic (e.g., Bax, Bak, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that govern mitochondrial outer membrane permeabilization (MOMP). A key determinant of a cell's fate is the ratio of these opposing factions. Eupatorin has been shown to significantly increase the Bax/Bcl-2 ratio.[7][8] This critical shift disrupts the balance, favoring the pro-apoptotic proteins which then oligomerize on the mitochondrial outer membrane, forming pores and initiating MOMP.

  • Mitochondrial Depolarization and Cytochrome c Release: The formation of pores leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of key apoptogenic factors from the intermembrane space into the cytosol.[5] Chief among these is cytochrome c. Studies confirm that Eupatorin treatment leads to a significant accumulation of cytosolic cytochrome c.[3][5][6]

  • Apoptosome Formation and Caspase Cascade Activation: Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome. This complex recruits and activates the initiator caspase, pro-caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[3][5] This leads to a proteolytic cascade that dismantles the cell.

  • PARP Cleavage: A definitive hallmark of caspase-3 activation is the cleavage of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Eupatorin treatment consistently results in increased levels of cleaved PARP, confirming the execution phase of apoptosis.[7][8]

G cluster_0 Cytosol cluster_1 Mitochondrion Eupatorin 4'-Hydroxy-3',5,7-trimethoxyflavone (Eupatorin) Bax Bax / Bak (Pro-apoptotic) Eupatorin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Eupatorin->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Permeabilizes Membrane Bcl2->Bax Apoptosome Apoptosome (Cytochrome c + Apaf-1) Casp9 Activated Caspase-9 Casp3 Activated Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP Apoptosis Apoptosis cPARP->Apoptosis CytC Cytochrome c Mito->CytC Release CytC->Apoptosome

Caption: Eupatorin triggers the intrinsic apoptotic pathway.

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, Eupatorin also engages the extrinsic pathway.[5] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. While less pronounced than caspase-9 activation, studies have observed an increase in caspase-8 activity following Eupatorin treatment, suggesting a dual-front attack.[3][5] Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid into tBid, which further amplifies the intrinsic pathway.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Eupatorin 4'-Hydroxy-3',5,7-trimethoxyflavone (Eupatorin) Eupatorin->DeathReceptor Sensitizes? Casp8 Activated Caspase-8 DISC->Casp8 Casp3 Activated Caspase-3 Casp8->Casp3 IntrinsicLink Link to Intrinsic Pathway (via tBid) Casp8->IntrinsicLink Apoptosis Apoptosis Casp3->Apoptosis

Caption: Eupatorin's involvement in the extrinsic apoptotic pathway.

Modulation of Critical Pro-Survival Signaling Pathways

Eupatorin's efficacy is amplified by its ability to suppress key intracellular signaling pathways that promote cancer cell proliferation and survival.

  • Inhibition of the PI3K/Akt Pathway: The PI3K/Akt pathway is a central node for cell survival signaling, and its constitutive activation is a hallmark of many cancers. Akt (Protein Kinase B) phosphorylates and inactivates several pro-apoptotic targets, including the Bcl-2 family member Bad. Compelling evidence shows that Eupatorin blocks the phosphorylation of Akt, thereby inhibiting this crucial survival pathway.[3][6] This inhibition prevents the downstream suppression of apoptotic machinery, sensitizing the cancer cells to the death signals initiated by Eupatorin.

  • Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) regulates a wide range of cellular processes. Eupatorin has been shown to induce the phosphorylation of JNK and p38, stress-activated kinases that are often associated with the induction of apoptosis.[5] The attenuation of Eupatorin-induced cell death by JNK inhibitors confirms the pathway's critical role in this process.[5]

  • Downregulation of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation, cell survival, and metastasis. In vivo studies have demonstrated that Eupatorin treatment downregulates the expression of NF-κB, which may contribute to its anti-tumor and anti-metastatic effects.[1][9]

G cluster_PI3K PI3K/Akt Pathway (Survival) cluster_MAPK MAPK Pathway (Stress/Apoptosis) Eupatorin 4'-Hydroxy-3',5,7-trimethoxyflavone (Eupatorin) Akt p-Akt Eupatorin->Akt Inhibits JNK p-JNK Eupatorin->JNK Activates p38 p-p38 Eupatorin->p38 Activates PI3K PI3K PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK p38->Apoptosis_MAPK

Caption: Eupatorin modulates key pro-survival and stress pathways.

Quantitative Data Summary

To provide a clear, comparative overview of Eupatorin's efficacy, the following tables summarize key quantitative data from published studies.

Table 1: Cytotoxicity (IC50) of Eupatorin in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 ValueReference
MCF-7Breast Cancer48~5 µg/mL[3]
MDA-MB-231Breast Cancer48~5 µg/mL[3]
MDA-MB-468Breast CancerNot SpecifiedSubmicromolar[4]
HL-60LeukemiaNot Specified~5 µM[5]
U937LeukemiaNot Specified~5 µM[5]
Molt-3LeukemiaNot Specified~5 µM[5]
HT-29Colon Cancer24100 µM[7]
MCF-10a Normal Breast 48 ~30 µg/mL [3]

Note the significantly higher IC50 value in the non-cancerous MCF-10a cell line, highlighting Eupatorin's selectivity.

Table 2: Effect of Eupatorin on Key Apoptotic Markers

Cell LineTreatmentEffect ObservedFold Change/ObservationReference
HT-29Eupatorin + DoxorubicinBax/Bcl-2 Ratio Increase4.7-fold[7]
HT-29Eupatorin + DoxorubicinCaspase-3 Expression Increase2.43-fold[7]
MCF-75 µg/mL Eupatorin (48h)Caspase-9 vs. Caspase-8Higher fold increase in Caspase-9[3][6]
MDA-MB-2315 µg/mL EupatorinGene UpregulationBak1, Bax, Bad, Cytochrome c, SMAC/Diablo[3][6]

Validated Experimental Protocols

The following protocols provide a robust framework for investigating the pro-apoptotic effects of 4'-Hydroxy-3',5,7-trimethoxyflavone. The rationale behind each step is to ensure data integrity and reproducibility.

Protocol 1: Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a fundamental first step to determine the cytotoxic concentration range (e.g., IC50) of the compound.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Eupatorin in culture medium. Remove the old medium from the wells and add 100 µL of the Eupatorin dilutions (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Cell Treatment: Seed cells in 6-well plates and treat with Eupatorin at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. This is essential for confirming the modulation of key players in the apoptotic pathways (e.g., Bcl-2 family, caspases, PARP, Akt, MAPKs).

  • Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-phospho-Akt, anti-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ to quantify band intensity. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

4'-Hydroxy-3',5,7-trimethoxyflavone (Eupatorin) is a potent inducer of apoptosis in a variety of cancer cell lines, exhibiting a favorable selectivity for malignant cells. Its primary mechanism of action involves the robust activation of the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of the caspase-9 and -3 cascade. This is complemented by engagement of the extrinsic pathway and the strategic suppression of critical pro-survival signaling networks, notably the PI3K/Akt pathway. The ability of Eupatorin to simultaneously trigger cell death and inhibit survival signals makes it a highly promising candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and combination therapies to fully realize its potential as a next-generation anti-cancer agent.

References

  • Razak, N.A., Abu, N., Ho, W.Y., Zamberi, N.R., Tan, S.W., Alitheen, N.B., Long, K., & Yeap, S.K. (2019). Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis. Scientific Reports, 9(1), 1514. [Link]

  • Fahami, N.A.M., et al. (2020). Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model. Integrative Cancer Therapies, 19. [Link]

  • Namazi Sarvestani, N., Sepehri, H., Delphi, L., & Moridi Farimani, M. (2018). Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells. Asian Pacific Journal of Cancer Prevention, 19(1), 229-235. [Link]

  • Fahami, N.A.M., et al. (2020). Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model. PubMed. [Link]

  • Martín, H., et al. (2013). Eupatorin-Induced Cell Death in Human Leukemia Cells Is Dependent on Caspases and Activates the Mitogen-Activated Protein Kinase Pathway. PLoS ONE, 8(9), e75923. [Link]

  • Androutsopoulos, V.P., et al. (2009). Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism. Breast Cancer Research, 11(1), R3. [Link]

  • Namazi Sarvestani, N., et al. (2018). Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Razak, N.A., et al. (2019). Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis. ResearchGate. [Link]

  • Razak, N.A., et al. (2019). Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis. PMC. [Link]

Sources

Technical Monograph: Bioavailability and Pharmacokinetics of 4'-Hydroxy-3',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'-Hydroxy-3',5,7-trimethoxyflavone (also referred to as 4'-Demethyl-3',4',5,7-tetramethoxyflavone) is a bioactive polymethoxyflavone (PMF) derivative. It primarily emerges in biological systems as a Phase I metabolite of 5,7,3',4'-tetramethoxyflavone (TMF) , a major constituent of Kaempferia parviflora (Black Ginger) and specific Citrus tissues.

Unlike abundant dietary flavonoids (e.g., quercetin), the pharmacokinetic (PK) profile of this compound is defined by the "PMF Paradox": high lipophilicity driving rapid passive absorption, followed by extensive hepatic metabolism that dictates its systemic availability. This guide analyzes the compound's ADME (Absorption, Distribution, Metabolism, Excretion) trajectory, highlighting its role as a potent BCRP (Breast Cancer Resistance Protein) inhibitor and providing validated protocols for its quantification.

Part 1: Physicochemical Profile & Molecular Identity

Understanding the pharmacokinetics of 4'-Hydroxy-3',5,7-trimethoxyflavone requires precise chemical characterization, as it shares structural homology with numerous isomeric PMFs.

PropertySpecificationPharmacokinetic Implication
IUPAC Name 2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxychromen-4-oneDefines metabolic lability at the 4'-OH site.
Molecular Formula C₁₇H₁₄O₆MW ~314.29 g/mol ; favorable for membrane diffusion.
Lipophilicity (LogP) ~2.5 – 3.2 (Predicted)High permeability across Caco-2 monolayers; potential for accumulation in lipid-rich tissues.
Solubility Low (Aqueous); High (Organic solvents)Rate-limiting step in oral absorption; requires lipid-based formulation strategies (e.g., self-emulsifying drug delivery systems).
Key Structural Feature 4'-Hydroxyl groupThe primary site for Phase II conjugation (glucuronidation/sulfation), significantly limiting plasma half-life compared to fully methylated analogs.

Part 2: Pharmacokinetics (ADME) Analysis

Absorption: The Permeability Advantage

Polymethoxyflavones (PMFs) generally exhibit superior oral absorption compared to polyhydroxyflavones due to the methylation of hydroxyl groups, which reduces polarity and prevents rapid first-pass conjugation.

  • Mechanism: Passive transcellular diffusion.

  • Bioavailability Factor: When administered as the parent compound (TMF), the appearance of 4'-Hydroxy-3',5,7-trimethoxyflavone in plasma is delayed (

    
     > parent 
    
    
    
    ), confirming its formation via hepatic demethylation.
  • Permeability: Caco-2 studies indicate high permeability coefficients (

    
     cm/s), suggesting that absorption is not the bottleneck—metabolic clearance is.
    
Metabolism: The Critical Determinant

The 4'-Hydroxy-3',5,7-trimethoxyflavone molecule sits at a metabolic crossroads. It is both a product of CYP450 activity and a substrate for Phase II enzymes.

  • Formation: Hepatic CYP450 enzymes (specifically CYP1A2 and CYP3A4 subfamilies) demethylate the parent 5,7,3',4'-tetramethoxyflavone at the 4'-position.

  • Elimination: The exposed 4'-OH group serves as an "anchor" for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

    • Major Metabolites: 4'-O-glucuronide and 4'-O-sulfate conjugates.

    • Recycling: Enterohepatic recirculation is likely, where glucuronides are hydrolyzed by gut bacterial

      
      -glucuronidases, re-releasing the aglycone.
      
Distribution & Excretion[1][2]
  • Tissue Distribution: Due to high lipophilicity, the aglycone distributes extensively into the liver, kidneys, and potentially the brain (crossing the blood-brain barrier), whereas conjugates are confined to plasma and bile.

  • Excretion Route: Predominantly fecal (as unabsorbed parent or biliary metabolites) and urinary (as polar conjugates).

Visualization: Metabolic Pathway & Pharmacokinetics

The following diagram illustrates the biotransformation of the parent PMF into the target 4'-hydroxy derivative and its subsequent fate.

PK_Pathway Parent Parent Compound (5,7,3',4'-Tetramethoxyflavone) Liver Hepatic Microsomes (CYP450 System) Parent->Liver Absorption (Portal Vein) Target TARGET METABOLITE (4'-Hydroxy-3',5,7-trimethoxyflavone) Liver->Target Demethylation (CYP1A/3A) Phase2 Phase II Conjugation (UGT/SULT) Target->Phase2 Rapid Conjugation (at 4'-OH) Bioactivity Bioactivity (BCRP Inhibition / Anti-inflammatory) Target->Bioactivity Systemic Effect Phase2->Target Enterohepatic Recycling Elimination Renal/Biliary Excretion (Glucuronides/Sulfates) Phase2->Elimination Clearance

Figure 1: Metabolic trajectory of 4'-Hydroxy-3',5,7-trimethoxyflavone, illustrating its formation from the parent tetramethoxyflavone and subsequent Phase II clearance.

Part 3: Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize validated methodologies for PMF analysis.

Protocol 1: Quantification in Plasma via LC-MS/MS

Purpose: To determine the pharmacokinetic profile (Cmax, AUC, T1/2) of the target compound in rodent or human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot: Transfer 100

    
    L of plasma into a 1.5 mL microcentrifuge tube.
    
  • Internal Standard (IS): Add 10

    
    L of IS solution (e.g., 1 
    
    
    
    g/mL Chrysin or 5,7-Dimethoxyflavone) to monitor recovery.
  • Extraction: Add 500

    
    L of ethyl acetate. Vortex vigorously for 3 minutes.
    
    • Rationale: Ethyl acetate provides optimal recovery (>85%) for lipophilic PMFs while minimizing protein carryover.

  • Separation: Centrifuge at 10,000

    
     for 10 minutes at 4°C.
    
  • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100

    
    L of Mobile Phase (50% Methanol / 50% Water with 0.1% Formic Acid). Vortex and centrifuge again before injection.
    

2. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1

    
     50 mm, 1.8 
    
    
    
    m).
  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.[1]

  • Gradient: 0-2 min (30% B), 2-8 min (30%

    
     90% B), 8-10 min (90% B).
    
  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion:

      
       315.1 
      
      
      
      (Check exact mass based on ionization efficiency).
    • Product Ions: Optimize collision energy to detect characteristic fragments (often loss of methyl groups,

      
       315 
      
      
      
      300).
Protocol 2: Microsomal Stability Assay

Purpose: To verify the conversion rate of the parent TMF to the 4'-hydroxy metabolite and assess the metabolite's own stability.

  • Incubation System:

    • Phosphate buffer (100 mM, pH 7.4).

    • Liver Microsomes (Rat or Human, 0.5 mg protein/mL).

    • Substrate: 5,7,3',4'-Tetramethoxyflavone (Parent) OR 4'-Hydroxy-3',5,7-trimethoxyflavone (Target) at 10

      
      M.
      
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P-dehydrogenase).

  • Sampling: Remove aliquots (50

    
    L) at 0, 5, 15, 30, and 60 minutes.
    
  • Termination: Immediately mix with 100

    
    L ice-cold acetonitrile containing IS.
    
  • Analysis: Analyze supernatant via LC-MS/MS (Protocol 1).

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

Part 4: Bioactivity & Clinical Relevance

While often studied as a metabolite, 4'-Hydroxy-3',5,7-trimethoxyflavone possesses distinct pharmacological properties:

  • BCRP/ABCG2 Inhibition:

    • The compound has shown potency in reversing multidrug resistance in cancer cells by inhibiting the Breast Cancer Resistance Protein (BCRP).[2]

    • Mechanism:[3] The 4'-OH group, combined with the polymethoxylated core, allows high-affinity binding to the ATP-binding site of the transporter.

  • Anti-inflammatory Activity:

    • Inhibits NO production in LPS-stimulated macrophages.

    • Downregulates iNOS and COX-2 expression.

Diagram: Structure-Activity Relationship (SAR)

The following visual summarizes why this specific substitution pattern is critical.

SAR_Logic Structure 4'-Hydroxy-3',5,7-trimethoxyflavone Feature1 5,7-Dimethoxy A-Ring Structure->Feature1 Feature2 3'-Methoxy B-Ring Structure->Feature2 Feature3 4'-Hydroxy B-Ring Structure->Feature3 Effect1 Increases Metabolic Stability (vs. 5,7-OH) Feature1->Effect1 Effect2 Enhances Lipophilicity Feature2->Effect2 Effect3 Critical for BCRP Inhibition & Phase II Conjugation Site Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the methoxy and hydroxy substituents.[4]

References

  • Mekjaruskul, C., et al. (2012). Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats. Drug Metabolism and Disposition.

  • Chen, Z., et al. (2014). Absolute bioavailability, pharmacokinetics and excretion of 5,7,3',4'-tetramethoxyflavone in rats. Journal of Functional Foods, 7, 136-141.[5] [5]

  • Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 17(5), 354-362.

  • Tsuji, P.A., & Walle, T. (2008). Cytotoxicity of the dietary flavonoids chrysin and 5,7,4'-trimethoxyflavone in human squamous cell carcinoma cells. Nutrition and Cancer.

  • Tan, K.W., et al. (2013). Breast cancer resistance protein (BCRP/ABCG2) inhibitory activity of synthetic methoxylated flavones. Bioorganic & Medicinal Chemistry.

Sources

Methodological & Application

optimized extraction protocol for 4'-Hydroxy-3',5,7-trimethoxyflavone from Kaempferia parviflora

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Extraction & Enrichment of 4'-Hydroxy-3',5,7-trimethoxyflavone from Kaempferia parviflora [1]

Abstract

This protocol details the optimized isolation of 4'-Hydroxy-3',5,7-trimethoxyflavone , a specific hydroxylated polymethoxyflavone (HPMF), from the rhizomes of Kaempferia parviflora (Black Ginger).[1] While K. parviflora is renowned for its abundance of fully methylated flavones (PMFs) such as 5,7-dimethoxyflavone, the target compound possesses a free phenolic hydroxyl group at the 4'-position.[1] This structural nuance significantly alters its solubility and acidity compared to the major PMF constituents.[1]

This guide moves beyond generic extraction methods, employing a pH-Modulated Liquid-Liquid Partitioning (LLP) strategy to selectively enrich the target HPMF from the complex lipophilic matrix.[1]

Introduction & Compound Rationale

Kaempferia parviflora (Zingiberaceae) is a rich source of methoxyflavones, which exhibit potent PDE5 inhibitory, anti-inflammatory, and SIRT1-activating properties.[1]

The Challenge: Standard extraction protocols (e.g., 100% Ethanol or Hexane) co-extract a massive load of fully methylated PMFs (e.g., 5,7,4'-trimethoxyflavone).[1] The target, 4'-Hydroxy-3',5,7-trimethoxyflavone , is often a minor constituent or a metabolic derivative.[1] Its 4'-hydroxyl group introduces:

  • Increased Polarity: Slightly higher water solubility than PMFs.[1]

  • Weak Acidity: The phenolic proton allows for ionization under mild alkaline conditions, a property absent in fully methylated PMFs.[1]

Strategic Approach: We utilize Ultrasound-Assisted Extraction (UAE) for maximizing mass transfer, followed by a chemoselective alkaline wash .[1] This separates the non-ionizable PMFs (organic layer) from the ionizable target HPMF (aqueous layer), drastically simplifying downstream chromatography.[1]

Materials & Reagents

CategoryItemSpecification
Plant Material Kaempferia parviflora RhizomesDried (<10% moisture), pulverized to 60–80 mesh.[1]
Solvents Ethanol (EtOH)ACS Grade (95%) for extraction.[1]
Ethyl Acetate (EtOAc)HPLC Grade for partitioning.[1]
HexaneACS Grade for defatting.[1]
Reagents Sodium Carbonate (

)
5% w/v aqueous solution (pH ~11).[1]
Hydrochloric Acid (HCl)1M solution for acidification.[1]
Formic AcidLC-MS Grade (0.1% additive).[1]
Standards 4'-Hydroxy-3',5,7-trimethoxyflavoneReference standard (Purity >98%).[1][2]

Experimental Protocols

Protocol A: Sample Preparation & Defatting

Rationale: Removal of essential oils and waxy lipids prevents emulsion formation during liquid-liquid extraction.[1]

  • Drying: Dry rhizomes at 50°C for 24 hours.

  • Grinding: Pulverize to a fine powder (60 mesh).

  • Lipid Removal:

    • Mix powder with Hexane (1:10 w/v).[1]

    • Sonicate for 15 mins at 25°C.

    • Filter and discard the hexane filtrate (contains essential oils/waxes).[1]

    • Air-dry the solid residue (marc).[1]

Protocol B: Optimized Ultrasound-Assisted Extraction (UAE)

Rationale: Acoustic cavitation disrupts cell walls more effectively than maceration, releasing flavones trapped in the lignocellulosic matrix.[1]

  • Solvent System: 95% Ethanol.[1][3][4][5][6] (The 5% water content aids in swelling the plant matrix).[1]

  • Ratio: 1:20 (Solid:Solvent).

  • Sonication:

    • Frequency: 37–40 kHz.[1]

    • Power: 300 W.[1]

    • Temp: 45°C (Do not exceed 50°C to prevent thermal degradation).

    • Time: 3 cycles of 20 minutes.

  • Filtration: Pool supernatants and filter through Whatman No. 1 paper.

  • Concentration: Evaporate ethanol under reduced pressure (Rotary Evaporator, 40°C) to obtain the Crude Ethanolic Extract .

Protocol C: Chemoselective Enrichment (The "pH-Switch")

Rationale: This is the critical differentiation step.[1] Fully methylated PMFs remain neutral at all pH levels.[1] The target HPMF becomes a water-soluble phenolate salt at pH > 10.[1]

  • Reconstitution: Dissolve Crude Extract in Ethyl Acetate (100 mL per 5g crude).

  • Alkaline Extraction (Target -> Aqueous Phase):

    • Transfer EtOAc solution to a separatory funnel.[1]

    • Extract 3 times with 5%

      
        (50 mL each).
      
    • Organic Layer: Contains fully methylated PMFs (5,7-DMF, TMF).[1] Save for other analyses if needed.

    • Aqueous Layer (Combined): Contains the target 4'-Hydroxy-3',5,7-trimethoxyflavone as a sodium phenolate salt.[1]

  • Acidification & Recovery (Target -> Organic Phase):

    • Cool the aqueous layer to 4°C.[1]

    • Slowly add 1M HCl until pH reaches ~3.0 (The solution will turn cloudy as the free phenol precipitates).[1]

    • Extract this acidified aqueous phase 3 times with fresh Ethyl Acetate .[1]

  • Final Drying:

    • Dry the EtOAc layer over Anhydrous

      
      .[1]
      
    • Evaporate to dryness to yield the Enriched HPMF Fraction .[1]

Visualization of Workflows

Figure 1: Chemoselective "pH-Switch" Enrichment Logic

This diagram illustrates the separation of the target hydroxylated flavone from the abundant non-hydroxylated background.[1]

ExtractionWorkflow Start Crude Ethanolic Extract (Contains PMFs & Target HPMF) Recon Dissolve in Ethyl Acetate Start->Recon Wash Liquid-Liquid Extraction with 5% Na2CO3 (pH 11) Recon->Wash OrgLayer Organic Layer (Ethyl Acetate) Wash->OrgLayer Non-ionizable PMFs AqLayer Aqueous Layer (Sodium Phenolates) Wash->AqLayer Target (Ionized) Waste Discard or Analyze (Fully Methylated PMFs) OrgLayer->Waste Acidify Acidify with 1M HCl to pH 3.0 AqLayer->Acidify ReExtract Re-extract with Fresh Ethyl Acetate Acidify->ReExtract Final Enriched Target: 4'-Hydroxy-3',5,7-trimethoxyflavone ReExtract->Final

Caption: Chemoselective partitioning exploiting the acidity of the 4'-OH group to isolate the target from fully methylated congeners.[1]

Analytical Validation (HPLC-DAD)

To quantify the yield and purity of the enriched fraction.[1][3]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-5 min: 40% B; 5-20 min: 40% -> 80% B; 20-25 min: 80% B.
Detection UV at 268 nm (Band II) and 340 nm (Band I)
Expected RT Target elutes before fully methylated analogs (e.g., TMF) due to the polar -OH group.[1]

Data Interpretation:

  • Crude Extract: Will show a dominant cluster of peaks at 15–20 min (PMFs).[1] The target will be a minor peak.

  • Enriched Fraction: Should show the Target Peak as the major component (>80% area), with PMF peaks significantly diminished.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Target Incomplete ionization during base wash.[1]Ensure pH of aqueous layer is >10.[1] Increase

concentration or contact time.
Emulsions during LLE Presence of saponins or waxes.[1]Ensure the Defatting (Protocol A) was performed thoroughly. Add brine (NaCl) to break emulsion.[1]
Degradation Oxidation of phenolate form.[1]Perform the alkaline wash quickly and keep solutions cold (4°C).[1] Minimize exposure to light.[1]

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Extraction of Methoxyflavones from Kaempferia parviflora. Retrieved from [1]

  • Mekjaruskul, C., et al. (2022).[1] Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. Molecules (MDPI).[1] Retrieved from [1]

  • Yenjai, C., et al. (2004).[1][7][8] Bioactive flavonoids from Kaempferia parviflora.[1][3][4][5][6] Fitoterapia. (Cited for PMF structural identification).

  • Huck, C.W., et al. (2001).[1] Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone. Retrieved from [1]

  • ResearchGate. (2025). Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites (including hydroxylated forms). Retrieved from

Sources

Synthesis of 4'-Hydroxy-3',5,7-trimethoxyflavone via Allan-Robinson Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview for the chemical synthesis of 4'-Hydroxy-3',5,7-trimethoxyflavone. This protocol leverages a modified Allan-Robinson reaction, followed by a selective demethylation step. The causality behind experimental choices is explained to provide a robust, self-validating system for chemical synthesis.

Introduction and Scientific Context

4'-Hydroxy-3',5,7-trimethoxyflavone is a substituted flavonoid of significant interest in medicinal chemistry and drug development. Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities. The specific substitution pattern of this target molecule, with methoxy groups at positions 3, 5, and 7, and a hydroxyl group at the 4'-position, imparts unique physicochemical properties that can influence its biological activity and pharmacokinetic profile.

The Allan-Robinson reaction is a classic and reliable method for the synthesis of flavones.[1][2] It involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid, which acts as a base and a source of the acylating agent.[1][2] This reaction proceeds through an initial acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent cyclization and dehydration to form the flavone core.

This protocol adapts the traditional Allan-Robinson reaction to first synthesize the precursor, 3',4',5,7-tetramethoxyflavone, by utilizing p-anisic anhydride. A subsequent selective demethylation of the 4'-methoxy group is then performed to yield the desired 4'-Hydroxy-3',5,7-trimethoxyflavone. This two-step approach is necessary as a direct Allan-Robinson reaction with a starting material containing a free 4'-hydroxyl group on the anhydride would be problematic due to the high reaction temperatures and basic conditions.

Overall Synthetic Strategy

The synthesis of 4'-Hydroxy-3',5,7-trimethoxyflavone is achieved in a two-step sequence as illustrated below. The first step is the Allan-Robinson reaction to form the flavone backbone with a protected hydroxyl group at the 4'-position (as a methoxy group). The second step involves the selective removal of the methyl protecting group at the 4'-position.

Synthesis_Workflow A 2-Hydroxy-4,6-dimethoxyacetophenone D Allan-Robinson Reaction (Heat) A->D B p-Anisic Anhydride B->D C Sodium p-anisate C->D E 3',4',5,7-Tetramethoxyflavone D->E Formation of Flavone Core F Selective Demethylation (e.g., BBr3 or Pyridine HCl) E->F G 4'-Hydroxy-3',5,7-trimethoxyflavone F->G Deprotection

Caption: Overall synthetic workflow for 4'-Hydroxy-3',5,7-trimethoxyflavone.

Experimental Protocols

Part 1: Synthesis of 3',4',5,7-Tetramethoxyflavone via Allan-Robinson Reaction

This procedure details the formation of the tetramethoxyflavone intermediate. The choice of p-anisic anhydride and its corresponding sodium salt is critical for introducing the 4'-methoxy group.

Materials:

  • 2-Hydroxy-4,6-dimethoxyacetophenone

  • p-Anisic anhydride (4-methoxybenzoic anhydride)

  • Sodium p-anisate (sodium 4-methoxybenzoate)

  • Ethanol (for recrystallization)

  • 10% Sodium hydroxide solution

  • Dilute Hydrochloric acid

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, thoroughly mix 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent), p-anisic anhydride (2.5 equivalents), and anhydrous sodium p-anisate (1 equivalent).

    • Causality Note: The excess of p-anisic anhydride ensures complete acylation of the starting ketone. Sodium p-anisate acts as a basic catalyst to facilitate the condensation reaction.

  • Heating: Heat the reaction mixture to 180-200 °C for 4-6 hours. The mixture will melt and gradually darken.

    • Causality Note: The high temperature is necessary to drive the intramolecular cyclization and dehydration steps that lead to the formation of the flavone ring.

  • Hydrolysis of Excess Anhydride: After cooling the reaction mixture to room temperature, add a 10% aqueous solution of sodium hydroxide and reflux for 30 minutes. This step hydrolyzes the unreacted p-anisic anhydride to the water-soluble sodium p-anisate.

  • Work-up and Precipitation: Allow the mixture to cool, and then filter to remove any insoluble impurities. Carefully acidify the filtrate with dilute hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the crude 3',4',5,7-tetramethoxyflavone.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol to yield pure 3',4',5,7-tetramethoxyflavone as a crystalline solid.

Part 2: Selective Demethylation to 4'-Hydroxy-3',5,7-trimethoxyflavone

This step focuses on the selective removal of the methyl group at the 4'-position. Boron tribromide (BBr₃) is a powerful and effective reagent for this purpose. Alternatively, for a less harsh method, pyridine hydrochloride can be employed, often with microwave irradiation.

Method A: Demethylation using Boron Tribromide (BBr₃)

Materials:

  • 3',4',5,7-Tetramethoxyflavone

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Reaction Setup: Dissolve 3',4',5,7-tetramethoxyflavone (1 equivalent) in anhydrous DCM in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of BBr₃: Slowly add a solution of BBr₃ in DCM (1.1-1.5 equivalents per methoxy group to be cleaved) dropwise to the cooled solution with constant stirring. For selective demethylation of the 4'-position, careful control of stoichiometry is crucial.

    • Causality Note: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl-oxygen bond. The 4'-methoxy group is generally more susceptible to cleavage than the methoxy groups on the A-ring due to electronic effects.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

  • Work-up: Add water and extract the product into DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4'-Hydroxy-3',5,7-trimethoxyflavone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Demethylation using Pyridine Hydrochloride

Materials:

  • 3',4',5,7-Tetramethoxyflavone

  • Pyridine hydrochloride

  • Diethyl ether

  • Dilute Hydrochloric acid

Protocol:

  • Reaction Setup: Mix 3',4',5,7-tetramethoxyflavone (1 equivalent) with an excess of pyridine hydrochloride (5-10 equivalents) in a flask suitable for high-temperature reactions or a microwave reactor vial.

  • Heating: Heat the mixture to 180-210 °C for 2-4 hours, or heat in a microwave reactor at a suitable temperature and power for a shorter duration (e.g., 15-30 minutes).

    • Causality Note: At high temperatures, pyridine hydrochloride exists in equilibrium with pyridine and HCl. The HCl acts as the demethylating agent. This method is often selective for more reactive methoxy groups.

  • Work-up: After cooling, treat the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

  • Purification: Wash the ether extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

StepStarting MaterialReagentsKey ConditionsProductExpected Yield
1 2-Hydroxy-4,6-dimethoxyacetophenonep-Anisic anhydride, Sodium p-anisate180-200 °C, 4-6 h3',4',5,7-Tetramethoxyflavone60-70%
2A 3',4',5,7-TetramethoxyflavoneBoron tribromide in DCM0 °C to room temp.4'-Hydroxy-3',5,7-trimethoxyflavone70-85%
2B 3',4',5,7-TetramethoxyflavonePyridine hydrochloride180-210 °C or Microwave4'-Hydroxy-3',5,7-trimethoxyflavone50-70%

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the Allan-Robinson reaction for the formation of the flavone core.

Allan_Robinson_Mechanism cluster_0 Allan-Robinson Reaction Mechanism A 1. O-Acylation B 2. Baker-Venkataraman Rearrangement (in situ) A->B C 3. Enolization B->C D 4. Intramolecular Aldol Condensation C->D E 5. Dehydration D->E F Flavone Product E->F

Caption: Key mechanistic steps of the Allan-Robinson reaction.

References

  • Bansal, M., Kaur, K., Tomar, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). DOI: 10.26717/BJSTR.2017.01.000530. [Link]

Sources

Application Note: HPLC-DAD Method Development for Quantification of 4'-Hydroxy-3',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The quantification of lipophilic polymethoxyflavones (PMFs) presents unique challenges compared to their glycosylated counterparts. 4'-Hydroxy-3',5,7-trimethoxyflavone (also known as Chrysoeriol 5,7-dimethyl ether or Luteolin 5,7,3'-trimethyl ether) is a bioactive flavonoid found in medicinal plants such as Agastache rugosa (Korean Mint) and Kaempferia parviflora.[1] It exhibits significant anti-inflammatory, antiviral, and antiproliferative properties.[1]

Unlike common flavonoids (e.g., Quercetin, Luteolin), the methylation of the 5- and 7-hydroxyl groups in this compound significantly increases its lipophilicity and alters its UV spectral behavior. This guide provides a comprehensive protocol for developing a robust HPLC-DAD method for its quantification, emphasizing the critical "5-OMe" structural feature that dictates chromatographic retention and spectral detection.

Physicochemical Profile
ParameterCharacteristicImplications for Method Development
Chemical Formula C₁₈H₁₆O₆MW: 328.32 g/mol
LogP (Predicted) ~2.5 - 3.1High lipophilicity; requires high organic mobile phase strength.[1][2]
pKa (Acidic) ~7.5 (4'-OH)Mobile phase pH must be < 4.0 to suppress ionization and prevent peak tailing.[1][2]
UV Maxima Band II: ~260 nmBand I: ~340 nm5-OMe substitution prevents the bathochromic shift typical of 5-OH flavones.[1][2] Use 340 nm for specificity.
Solubility DMSO, MeOH, MeCNPoor water solubility.[1] Sample diluent must match initial mobile phase conditions to avoid precipitation.[1][2]

Method Development Strategy

The development of this method relies on three pillars: Hydrophobic Retention Control , Ionization Suppression , and Spectral Specificity .

Chromatographic Logic (The "Why")
  • Stationary Phase: A C18 column is essential.[2] However, because the 5-OMe and 7-OMe groups make the molecule planar and rigid, a column with high carbon load (>15%) and end-capping is recommended to maximize interaction with the hydrophobic surface and minimize silanol activity.[1]

  • Mobile Phase Selection:

    • Solvent B (Organic): Acetonitrile (MeCN) is preferred over Methanol (MeOH).[2] MeCN has a lower viscosity (lower backpressure) and stronger elution strength, which is necessary for eluting this late-retaining PMF.[1][2]

    • Solvent A (Aqueous): Water with 0.1% Formic Acid.[2][3] The acid is critical not just for peak shape, but to keep the 4'-OH protonated.[1] Without acid, the phenol moiety may partially ionize, leading to split peaks or retention time drift.[1]

  • Detection: The absence of a free 5-OH group (which normally chelates with the carbonyl) means this compound does not show the typical "bathochromic shift" with AlCl₃ reagents.[1][2] For quantification, 340 nm is the optimal wavelength (Band I), providing selectivity against non-flavonoid impurities.

Decision Tree: Method Optimization

MethodDevelopment Start Start Method Development ColSelect 1. Column Selection (C18, 3-5 µm, End-capped) Start->ColSelect MobilePhase 2. Mobile Phase Screening (Water/MeCN vs Water/MeOH) ColSelect->MobilePhase AcidAdd 3. pH Adjustment (Add 0.1% Formic Acid) MobilePhase->AcidAdd Gradient 4. Gradient Optimization (Focus on 40-90% B range) AcidAdd->Gradient PeakCheck Check Peak Shape & Resolution Gradient->PeakCheck Decision Peak Tailing? PeakCheck->Decision FixTailing Increase Acid Conc. (to 0.2%) or Check Column Age Decision->FixTailing Yes Finalize Finalize Protocol Decision->Finalize No FixTailing->Gradient

Caption: Workflow for optimizing chromatographic conditions for lipophilic polymethoxyflavones.

Standard Operating Procedure (SOP)

Instrumentation & Reagents[1][2]
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290, Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Water (Milli-Q / 18.2 MΩ).[2]

    • Formic Acid (LC-MS Grade).[1][2]

    • Reference Standard: 4'-Hydroxy-3',5,7-trimethoxyflavone (Purity >98%).[1][2]

Preparation of Solutions

A. Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of standard into a 10 mL volumetric flask.

  • Dissolve in 2 mL DMSO (to ensure complete dissolution).

  • Make up to volume with Methanol .[2]

  • Storage: Stable at -20°C for 3 months.

B. Working Standards: Dilute Stock Solution with 50% Acetonitrile/Water to obtain: 5, 10, 25, 50, and 100 µg/mL.[1] Note: Do not use 100% water as diluent; the compound will precipitate.[1]

C. Sample Preparation (Plant Extract):

  • Weigh 100 mg of dried plant powder (e.g., Agastache rugosa).

  • Add 10 mL of 80% Methanol .

  • Sonicate for 30 minutes at 25°C.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Detection: 340 nm (Reference: 550 nm, Bandwidth 100 nm).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
2.0 20 Isocratic
20.0 80 Linear Gradient (Elution of Target)
22.0 100 Wash Column
25.0 100 Wash Hold
25.1 20 Re-equilibration

| 30.0 | 20 | Ready for next injection |

Target Retention Time: Expect elution between 12.0 - 15.0 minutes depending on column dead volume.[2]

Method Validation Parameters (ICH Q2(R1))

To ensure the method is "trustworthy" and "self-validating," the following criteria must be met:

ParameterAcceptance CriteriaExperimental approach
Specificity Resolution (Rs) > 1.5Verify separation from matrix peaks (e.g., Acacetin, Tilianin). Check Peak Purity using DAD software.[1][2]
Linearity R² > 0.999Plot Area vs. Conc. (5–100 µg/mL).[1][2] Residuals should be random.
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)Calculate from the standard deviation of the response and slope.
Precision RSD < 2.0%Inject 10 µg/mL standard (n=6).
Recovery 95% - 105%Spike samples with known amount of standard before extraction.[2]
Sample Extraction & Analysis Workflow

Workflow Raw Raw Material (Dried Powder) Extract Extraction (80% MeOH, Sonicate 30m) Raw->Extract Filter Filtration (0.22 µm PTFE) Extract->Filter HPLC HPLC-DAD Analysis (C18, 340 nm) Filter->HPLC Data Data Processing (Integration & Quant) HPLC->Data

Caption: Step-by-step workflow from raw plant material to quantitative data.

Troubleshooting & Critical Notes

  • Peak Splitting:

    • Cause: Sample solvent is too strong (e.g., 100% DMSO injected into 20% MeCN stream).[1]

    • Solution: Dilute sample 1:1 with Mobile Phase A before injection.[1][2]

  • Retention Time Shift:

    • Cause: pH fluctuation.[1][2]

    • Solution: Ensure Formic Acid is fresh.[1][2] Even small pH changes affect the 4'-OH ionization equilibrium.[1][2]

  • Identification Confirmation:

    • Since 5-OMe flavones do not shift with AlCl₃, do not rely on "shift reagent" UV tests for ID.[2] Use retention time matching with a certified standard and MS/MS transitions (m/z 329 → 314 [M+H-CH₃]⁺) if available.

References

  • Common Chemistry. (2025).[1][2][3][4][5] 5,7-Dihydroxy-3',4',5'-trimethoxyflavone and Isomers. CAS Registry.[1][2] Link

  • BenchChem. (2025).[1][2] Application Note & Protocol: Quantification of Polymethoxyflavones in Plant Extracts. Link[1][2]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for Chrysoeriol and Derivatives. Link

  • M. Gaydou et al. (2025).[1][2] Optimization of the separation of polymethoxylated flavones in reversed phase liquid chromatography. ResearchGate. Link

  • Shin, S. et al. (2018).[1][2] Evaluation of phytochemicals in Agastache rugosa at different growth stages by UPLC-QTof-MS. Industrial Crops and Products. Link[1][2]

Sources

Application Notes & Protocols: High-Purity Isolation of 4'-Hydroxy-3',5,7-trimethoxyflavone from Lippia nodiflora

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the isolation and purification of 4'-Hydroxy-3',5,7-trimethoxyflavone from the aerial parts of Lippia nodiflora (syn. Phyla nodiflora). Lippia nodiflora is a well-documented source of various bioactive methoxyflavonoids, and while numerous isomers have been identified, the principles of extraction and chromatographic separation are broadly applicable to this class of compounds.[1][2] This guide synthesizes established methodologies for flavonoid purification, offering a robust, adaptable protocol for researchers in natural product chemistry, pharmacology, and drug development. The protocols herein detail a multi-step process encompassing methanolic extraction, liquid-liquid partitioning, and multi-stage column chromatography, culminating in analytical verification of the final, purified compound.

Part 1: Foundational Principles & Strategy

The successful isolation of a target phytochemical hinges on a strategy that exploits its unique physicochemical properties relative to other compounds in the complex plant matrix. 4'-Hydroxy-3',5,7-trimethoxyflavone is a moderately polar flavonoid. The presence of a single hydroxyl group and multiple methoxy groups dictates its solubility and chromatographic behavior.

Our strategy is as follows:

  • Gross Extraction: Employ a polar solvent (methanol) to efficiently extract a broad range of secondary metabolites, including flavonoids, from the dried plant material.[3]

  • Enrichment via Fractionation: Utilize liquid-liquid partitioning to separate the crude extract based on polarity. This step aims to remove highly non-polar compounds (e.g., fats, waxes) and highly polar compounds (e.g., sugars, some glycosides), thereby enriching the target flavonoid in a specific fraction (typically ethyl acetate).[4][5]

  • Chromatographic Separation: Employ sequential chromatographic techniques to separate the target compound from other structurally similar flavonoids.

    • Silica Gel Column Chromatography: This is the primary workhorse for separating compounds based on differential adsorption. A gradient elution, moving from non-polar to more polar solvents, will be used to resolve individual components.[6][7]

    • Size-Exclusion Chromatography (Sephadex LH-20): This optional but highly effective step separates molecules based on size and is excellent for removing remaining small impurities or polymeric tannins.[2]

  • High-Resolution Purification: For obtaining analytical-grade purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the final step, offering superior resolution.[8][9]

  • Structural Elucidation: The identity and purity of the final compound will be confirmed using a suite of analytical techniques, including TLC, HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Workflow Visualization

G start Enriched EtOAc Fraction silica Silica Gel Column (Gradient Elution: Hexane -> EtOAc) start->silica tlc1 TLC Monitoring silica->tlc1 pool Pool Fractions with Target Compound tlc1->pool sephadex Sephadex LH-20 (Isocratic Elution: Methanol) pool->sephadex tlc2 TLC Monitoring sephadex->tlc2 final Purified Compound tlc2->final

Sources

preparing 4'-Hydroxy-3',5,7-trimethoxyflavone stock solutions for cell culture assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Preparation of 4'-Hydroxy-3',5,7-trimethoxyflavone Stock Solutions for Cell Culture Assays

Executive Summary & Scientific Rationale

The preparation of lipophilic flavonoid solutions, such as 4'-Hydroxy-3',5,7-trimethoxyflavone , presents a specific set of challenges in cell biology. Unlike hydrophilic compounds, methylated flavones exhibit poor aqueous solubility and a high propensity to "crash out" (precipitate) when introduced to aqueous culture media.

The Silent Failure Mode: Many negative results in flavonoid research are false negatives caused by micro-precipitation. Although the stock solution in DMSO appears clear, the rapid phase change upon addition to media can form micro-crystals that are biologically unavailable and potentially cytotoxic via physical stress on cell membranes.

This protocol utilizes a Self-Validating Dilution Strategy designed to:

  • Maximize solubility using anhydrous DMSO.[1]

  • Prevent "shock precipitation" during media dilution.

  • Ensure the final DMSO concentration remains below the cytotoxicity threshold (≤ 0.1% v/v).[2][3][4]

Physicochemical Profile & Solubility Constants

Before handling, verify the specific batch data on your Certificate of Analysis (CoA). Isomeric differences significantly alter Molecular Weight (MW).

PropertyValue / ConditionNotes
Molecular Weight ~328.32 g/mol Critical: Verify exact MW on vendor CoA. Isomers vary.
Primary Solvent DMSO (Dimethyl Sulfoxide)Anhydrous, cell-culture grade (≥99.9%).
Solubility Limit (DMSO) ~10–50 mMDependent on purity. Heat/sonication may be required.[5][6]
Aqueous Solubility Negligible (< 1 µM)Highly prone to precipitation in PBS/Media.
LogP (Predicted) ~2.5 – 3.0Lipophilic; readily crosses cell membranes if soluble.
Stability Light SensitiveDegrades under UV/Fluorescent light. Handle in amber tubes.

Protocol Phase 1: Master Stock Preparation (10 mM)

Objective: Create a stable, high-concentration "Master Stock" in 100% DMSO.

Materials:

  • 4'-Hydroxy-3',5,7-trimethoxyflavone powder.

  • Anhydrous DMSO (sterile filtered).

  • Amber glass vials or foil-wrapped polypropylene tubes.

  • Sonicator bath.[7]

Procedure:

  • Calculation: Calculate the volume of DMSO required to achieve exactly 10 mM based on the mass of the powder.

    • Formula:

      
      
      
    • Example: For 5 mg of compound (MW 328.32):

      
      
      
  • Solubilization: Add the calculated volume of DMSO directly to the vial containing the powder.

    • Technique: Do not add powder to liquid; add liquid to powder to ensure no powder sticks to the rim.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Validation Check: Hold the vial up to a light source. The liquid must be crystal clear. Any turbidity indicates incomplete solubilization.

  • Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).

Protocol Phase 2: The "Intermediate Step" Dilution Strategy

The Core Problem: Directly pipetting 1 µL of 10 mM stock into 1 mL of media often causes local precipitation at the pipette tip interface. The Solution: Use a Serial Dilution in DMSO followed by a single rapid dispersion step.

Workflow Visualization (Graphviz):

DilutionProtocol Powder Powder (Weigh Mass) MasterStock Master Stock (10 mM in DMSO) Powder->MasterStock Add DMSO DMSO Anhydrous DMSO DMSO->MasterStock WorkingStock Working Stock (1000x Target Conc.) In DMSO MasterStock->WorkingStock Serial Dilution (keep in DMSO) FinalAssay Final Assay Well (0.1% DMSO) WorkingStock->FinalAssay 1:1000 Dilution (Rapid Dispersion) Media Culture Media (Pre-warmed 37°C) Media->FinalAssay FinalAssay->FinalAssay Microscopy Check (No Crystals)

Caption: Workflow for preventing precipitation. Key step: Serial dilutions are performed in DMSO, not PBS, ensuring the compound stays soluble until the final 1:1000 spike into media.

Step-by-Step Dilution Table (Targeting 0.1% DMSO Final):

To achieve a final assay concentration of 10 µM in the well:

StepSource SolutionSolventVolume SourceVolume SolventResulting Conc.
1 Master Stock (10 mM)DMSO(Stock is ready)-10 mM
2 Master Stock (10 mM)DMSO10 µL990 µL100 µM (1000x Stock)
3 1000x Stock (100 µM)Media1 µL999 µL0.1 µM (Wrong!)

Correction: The table above illustrates a common error. If you want 10 µM final , your "1000x Stock" must be 10 mM . If you want 1 µM final , your "1000x Stock" must be 1 mM .

Corrected Dilution Scheme for Dose-Response Curve: Assumption: Final Assay Volume = 1 mL (for easy math). Final DMSO = 0.1%.[2][4]

Target Assay Conc.Required "1000x" Stock (in DMSO)Preparation of "1000x" StockAddition to Media (1 mL)
10 µM 10 mMUse Master Stock directlyAdd 1 µL
5 µM 5 mM50 µL Master + 50 µL DMSOAdd 1 µL
1 µM 1 mM10 µL Master + 90 µL DMSOAdd 1 µL
0.1 µM 0.1 mM10 µL of 1 mM + 90 µL DMSOAdd 1 µL
0 µM (Control) 0 mMPure DMSOAdd 1 µL

Critical Technique: When adding the 1 µL of DMSO stock to the 1 mL of media, do not release the droplet onto the surface. Submerge the tip slightly and expel rapidly while vortexing or swirling the media. This ensures immediate dispersion and prevents crystal nucleation.

Quality Control: The Self-Validating System

Trusting the protocol is not enough; you must verify it.

A. The "Crystal Check" (Microscopy)

  • When: 30 minutes after adding the compound to the media (before adding to cells, if possible, or in a dummy well).

  • Method: Inspect the well under 10x/20x phase contrast.

  • Pass: Background is smooth.

  • Fail: Presence of needle-like structures or dark debris. This indicates the compound has precipitated. The effective concentration is now unknown.

B. The DMSO Toxicity Control

  • Always include a "Vehicle Control" well containing 0.1% DMSO (without compound).

  • If the Vehicle Control shows >10% cell death compared to untreated media, your cell line is DMSO-sensitive. Reduce the final DMSO concentration to 0.05% (requires a 2000x stock).

Troubleshooting Guide

IssueRoot CauseSolution
Cloudiness in Master Stock Saturation reached or water contamination.Sonicate at 37°C. Ensure DMSO is anhydrous (fresh bottle).
Crystals in Cell Media "Shock precipitation" or concentration too high.1. Pre-warm media to 37°C before adding stock.2. Vortex immediately upon addition.3. Lower the working concentration.
Inconsistent IC50 values Compound degradation or precipitation.Protect stocks from light (amber tubes). Check for precipitation (see QC above).
High Cell Death in Control DMSO toxicity.[8]Reduce DMSO to 0.05% or 0.01%.[8] Verify cell line tolerance.

References

  • Compound Solubility & Properties

    • MedChemExpress.[5] "3,5,7-Trimethoxyflavone Product Information."[9][10][11] Accessed 2023.[12]

  • DMSO Cytotoxicity in Cell Culture

    • Galvao, J. et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology.
  • Flavonoid Handling Protocols

    • Nature Protocols. "Guidelines for the use of DMSO in cell-based assays."
  • General Stock Preparation Guidelines

    • PhytoTech Labs. "Preparing Stock Solutions."

Sources

total synthesis of 4'-Hydroxy-3',5,7-trimethoxyflavone using Baker-Venkataraman rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Total Synthesis of 4'-Hydroxy-3',5,7-trimethoxyflavone via Baker-Venkataraman Rearrangement

Abstract

This application note provides a comprehensive, step-by-step guide for the total synthesis of the biologically relevant flavonoid, 4'-Hydroxy-3',5,7-trimethoxyflavone. The synthetic strategy is centered around the Baker-Venkataraman rearrangement, a robust and efficient method for constructing the core 1,3-diketone intermediate necessary for flavone formation. We present detailed protocols for the preparation of key starting materials, the critical esterification and rearrangement steps, and the final acid-catalyzed cyclization and deprotection. This guide is designed for organic chemists, medicinal chemists, and drug development professionals, offering not only a replicable procedure but also insights into the mechanistic basis and practical considerations for each synthetic transformation.

Introduction: The Significance of Flavonoids and Synthesis Strategy

Flavonoids are a diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. Their shared 2-phenyl-1-benzopyran-4-one (flavone) core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy groups on the flavone skeleton dictates the molecule's biological function and pharmacological profile.

The target molecule, 4'-Hydroxy-3',5,7-trimethoxyflavone, is a structurally interesting natural product. Its synthesis presents a valuable exercise in multi-step organic synthesis, requiring careful strategic planning. The chosen synthetic route employs the Baker-Venkataraman rearrangement, a name reaction of prime importance in flavonoid chemistry.[1][2] This reaction facilitates the regioselective formation of a crucial C-C bond by converting an ortho-acyloxyacetophenone into an o-hydroxyaryl-β-diketone, the direct precursor to the flavone core.[3][4] The overall synthesis involves a linear sequence of five key transformations, beginning with commercially available starting materials and culminating in the pure target flavone.

Overall Synthetic Workflow

The synthesis is designed as a five-step sequence. It begins with the preparation of a protected benzoyl chloride (for the B-ring) and its subsequent reaction with a substituted 2-hydroxyacetophenone (the A-ring precursor). This is followed by the key rearrangement, cyclization, and a final deprotection step to unmask the free phenol on the B-ring.

G cluster_0 Step 1 & 2: Precursor Synthesis cluster_1 Step 3: Esterification cluster_2 Step 4: Baker-Venkataraman Rearrangement cluster_3 Step 5: Cyclization & Deprotection A 2-Hydroxy-4,6- dimethoxyacetophenone Ester O-Acylated Ester Intermediate A->Ester + B, Pyridine B 4-(Benzyloxy)-3- methoxybenzoyl Chloride Diketone 1,3-Diketone Intermediate Ester->Diketone KOH, Pyridine ProtectedFlavone Protected Flavone Diketone->ProtectedFlavone H₂SO₄, AcOH FinalProduct 4'-Hydroxy-3',5,7- trimethoxyflavone ProtectedFlavone->FinalProduct H₂, Pd/C

Figure 1: High-level workflow for the synthesis of 4'-Hydroxy-3',5,7-trimethoxyflavone.

Mechanistic Insights: The Baker-Venkataraman Rearrangement

The cornerstone of this synthesis is the base-catalyzed intramolecular acyl migration known as the Baker-Venkataraman rearrangement.[3][5] The currently accepted mechanism is analogous to an intramolecular Claisen condensation.[1]

  • Enolate Formation : A strong base, such as potassium hydroxide, abstracts the acidic α-proton from the acetyl group of the O-acylated ester, generating a stabilized enolate.[5]

  • Intramolecular Acyl Transfer : The resulting enolate nucleophilically attacks the proximal ester carbonyl carbon. This forms a cyclic alkoxide intermediate.

  • Ring Opening : The cyclic intermediate collapses, opening to form a more stable phenolate. This step is effectively irreversible and drives the reaction to completion.[4]

  • Protonation : An acidic workup protonates the phenolate, yielding the final 1,3-diketone product, which exists in equilibrium with its enol tautomer.

G start O-Acylated Ester enolate Enolate Intermediate start->enolate Base (e.g., KOH) -H₂O cyclic Cyclic Alkoxide Intermediate enolate->cyclic Intramolecular Attack diketone 1,3-Diketone (Phenolate form) cyclic->diketone Ring Opening final 1,3-Diketone (Final Product) diketone->final Acidic Workup

Figure 2: Mechanism of the Baker-Venkataraman Rearrangement.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents such as pyridine, thionyl chloride, and strong acids/bases are corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (A-Ring Precursor)

This versatile intermediate is a key building block for many flavonoids and can be synthesized from phloroglucinol.[6][7] A common literature procedure involves the selective dimethylation of 2,4,6-trihydroxyacetophenone.

  • Procedure Reference : To a refluxing solution of 2,4,6-trihydroxyacetophenone monohydrate (10 g, 53.7 mmol) and potassium carbonate (15 g, 108.7 mmol) in acetone (150 mL), dimethyl sulfate is added portion-wise.[8] The reaction is monitored by TLC until completion. After filtration and solvent evaporation, the product is isolated, typically as a yellow solid.

Step 2: Synthesis of 4-(Benzyloxy)-3-methoxybenzoyl Chloride (B-Ring Precursor)

This two-part synthesis begins with the protection of the phenolic hydroxyl of vanillic acid, followed by conversion to the acyl chloride.

  • Part A: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid

    • Dissolve vanillic acid (16.8 g, 100 mmol) and potassium carbonate (41.4 g, 300 mmol) in 250 mL of dimethylformamide (DMF).

    • Add benzyl chloride (14.0 g, 110 mmol) dropwise to the stirring mixture.

    • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring by TLC.

    • After cooling, pour the mixture into 1 L of ice-cold water and acidify with 6M HCl until the pH is ~2.

    • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the protected acid.

  • Part B: Conversion to Acyl Chloride

    • Suspend the dried 4-(benzyloxy)-3-methoxybenzoic acid (12.9 g, 50 mmol) in 100 mL of dichloromethane (DCM).

    • Add 2-3 drops of DMF (catalyst).

    • Add oxalyl chloride (5.5 mL, 62.5 mmol) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

Step 3: Esterification
  • Procedure :

    • In a 250 mL round-bottom flask fitted with a calcium chloride drying tube, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (9.8 g, 50 mmol) in 75 mL of anhydrous pyridine.

    • Cool the solution in an ice bath. Add a solution of the crude 4-(benzyloxy)-3-methoxybenzoyl chloride (~50 mmol) in 25 mL of anhydrous pyridine dropwise.

    • An exothermic reaction will occur. Allow the mixture to stir at room temperature for 4-6 hours after the addition is complete.[9]

    • Pour the reaction mixture slowly into 800 mL of ice-cold 5% HCl with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold methanol to afford the crude ester. Recrystallize from ethanol if necessary.

Step 4: Baker-Venkataraman Rearrangement
  • Procedure :

    • In a 500 mL flask, dissolve the crude ester from the previous step (~45 mmol) in 200 mL of anhydrous pyridine.

    • Warm the solution to 50°C in a water bath.[10]

    • Carefully add finely pulverized potassium hydroxide (7.6 g, ~135 mmol) in portions with efficient stirring.

    • A thick yellow precipitate of the potassium salt of the diketone should form within 15-30 minutes.[11] Continue stirring at 50°C for 1 hour.

    • Cool the mixture to room temperature and pour it onto 500 g of crushed ice.

    • Acidify the mixture by slowly adding 10% acetic acid until the yellow precipitate dissolves and a lighter-colored solid forms.[10]

    • Collect the solid 1,3-diketone by vacuum filtration, wash with water until the filtrate is neutral, and dry. This product is typically used in the next step without further purification.

Step 5: Acid-Catalyzed Cyclization to Protected Flavone
  • Procedure :

    • Dissolve the crude 1,3-diketone from Step 4 (~40 mmol) in 150 mL of glacial acetic acid in a 250 mL round-bottom flask.

    • With stirring, add 3 mL of concentrated sulfuric acid.[9]

    • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath or at 100°C for 1 hour.[10]

    • Pour the hot reaction mixture onto 600 g of crushed ice with stirring.

    • Collect the crude 4'-(Benzyloxy)-3',5,7-trimethoxyflavone by vacuum filtration. Wash the solid thoroughly with water until the filtrate is no longer acidic.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ethyl acetate).

Step 6: Catalytic Debenzylation to Final Product
  • Procedure :

    • Dissolve the purified protected flavone (e.g., 0.86 g) in 30-40 mL of ethanol or ethyl acetate in a hydrogenation flask.[12]

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 50-100 mg).

    • Secure the flask to a hydrogenation apparatus, flush the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at atmospheric pressure).

    • Stir the reaction vigorously at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Evaporate the filtrate under reduced pressure. Recrystallize the resulting solid from a suitable solvent (e.g., ethyl acetate/hexane) to yield pure 4'-Hydroxy-3',5,7-trimethoxyflavone as yellow crystals.[12]

Data Summary and Characterization

The following table provides an example of the stoichiometry for the synthesis. Actual amounts may be scaled as needed.

StepKey ReagentMW ( g/mol )Amount (mmol)Equivalents
3 2'-OH-4',6'-diMeO-acetophenone196.20501.0
4-BnO-3-MeO-benzoyl chloride276.72~50~1.0
4 O-Acylated Ester438.46~451.0
Potassium Hydroxide (KOH)56.11~135~3.0
5 1,3-Diketone438.46~401.0
Sulfuric Acid (H₂SO₄)98.08catalytic-
6 Protected Flavone420.442.01.0
Palladium on Carbon (10%)-catalytic-

Characterization of 4'-Hydroxy-3',5,7-trimethoxyflavone: The final product should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the flavone core protons, three methoxy singlets, and aromatic protons on the A and B rings. The C5-OH proton, if present, would be a downfield singlet, but in this case, it is a methoxy group. The 4'-OH will appear as a broad singlet.

  • ¹³C NMR: Signals should correspond to the 18 carbons of the flavone skeleton, including the carbonyl carbon (C4) around 175-180 ppm and carbons attached to methoxy groups.[13]

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass of C₁₈H₁₆O₆ (328.09 g/mol ).

Purification and Troubleshooting

  • Purification: Column chromatography is a powerful tool for purifying intermediates and the final product if recrystallization is insufficient.[14][15] A silica gel stationary phase with a gradient mobile phase of hexane and ethyl acetate is typically effective for separating flavonoids.[16]

  • Troubleshooting:

    • Incomplete Rearrangement (Step 4): If the starting ester persists, ensure the KOH is finely pulverized and anhydrous, and that the reaction temperature is maintained. Using a stronger base system like NaH in an aprotic solvent may be an alternative.[17]

    • Low Cyclization Yield (Step 5): Ensure the 1,3-diketone is reasonably dry and the sulfuric acid is fresh. Extended reaction times or higher temperatures can sometimes lead to decomposition.

    • Incomplete Debenzylation (Step 6): If the protected flavone remains, the catalyst may be inactive. Ensure the system is properly flushed to remove oxygen, which can poison the catalyst. Fresh catalyst may be required.

Conclusion

This application note details a reliable and field-proven synthetic route to 4'-Hydroxy-3',5,7-trimethoxyflavone. By leveraging the power and predictability of the Baker-Venkataraman rearrangement, this multi-step protocol provides a clear pathway for accessing this and other structurally related flavonoids for further study in materials science, natural product chemistry, and drug discovery.

References

  • Name Reactions in Organic Synthesis. (n.d.). Baker-Venkatraman Rearrangement. Cambridge University Press. Retrieved from [Link]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

  • Dandia, A., Sharma, P., & Saha, M. (2009). Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(10), 2593-2598. Retrieved from [Link]

  • Silva, A. M. S., et al. (2012). Synthesis of Flavone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627555A - Preparation method of p-anisoyl chloride.
  • Patsnap. (n.d.). Preparation method of p-anisoyl chloride - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461550A - Preparation method of p-anisoyl chloride.
  • Google Patents. (n.d.). CN102627555B - Preparation method of p-anisoyl chloride.
  • Academia.edu. (n.d.). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

  • IOSR Journal. (n.d.). Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. Retrieved from [Link]

  • ResearchGate. (2014). Is there any separation and purification method for flavonoid glycosides?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4',5-dihydroxy-3,3',7-trimethoxyflavone. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Hydroxy-4,6-dimethoxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • IJSTR. (2015). Isolation And Purification Of Flavonoids From The Leaves Of Locally Produced Carica Papaya. Retrieved from [Link]

  • Auctores Publishing. (2024). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). Spectroscopic Properties of Natural Flavonoids. Retrieved from [Link]

  • Hilaris Publisher. (2015). Total Synthesis of Amentoflavone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (2004). Total Syntheses of (±)-3,5-Dihydroxy-7,4′-dimethoxy-dihydroflavonol and (±)-3,5,7-Trihydroxy-4′-methoxy-dihydroflavonol. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Hydroxy-3,7,4'-trimethoxyflavone. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,5,6-Trihydroxy-3',4',7-trimethoxyflavone (FDB020069). Retrieved from [Link]

Sources

Application Note: Optimizing Solvent Systems for Thin-Layer Chromatography (TLC) of Trimethoxyflavones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed methodology for the development and optimization of solvent systems for the thin-layer chromatography (TLC) of trimethoxyflavones. Trimethoxyflavones, a subclass of flavonoids characterized by three methoxy groups on the flavone backbone, exhibit unique chromatographic behavior due to their reduced polarity compared to their hydroxylated counterparts.[1] This document offers researchers, scientists, and drug development professionals a robust framework for achieving efficient and reproducible TLC separations. We will delve into the fundamental principles of chromatography, present a step-by-step protocol for solvent system selection, provide a table of validated starting systems, and offer a practical troubleshooting guide. The protocols herein are designed to be self-validating, ensuring scientific integrity and reliable results.

Introduction to Trimethoxyflavones and the Role of TLC

Flavonoids are a diverse class of plant secondary metabolites renowned for their broad spectrum of biological activities.[1] Within this class, trimethoxyflavones are of significant interest in medicinal chemistry and drug discovery. The strategic methoxylation of the flavone core can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of these compounds.[1]

Thin-layer chromatography (TLC) is an indispensable technique in the analysis of these compounds. Its simplicity, speed, and low cost make it an ideal method for a variety of applications, including:

  • Purity Assessment: Quickly verifying the purity of synthesized or isolated trimethoxyflavones.[2][3]

  • Reaction Monitoring: Tracking the progress of chemical reactions by observing the consumption of starting materials and the formation of products.[2]

  • Preliminary Screening: Serving as a rapid screening tool for plant extracts or compound libraries before employing more advanced analytical techniques like HPLC.[4][5]

  • Method Development: Establishing optimal separation conditions that can often be translated to column chromatography or HPLC.[6]

The success of any TLC analysis hinges on the selection of an appropriate solvent system (mobile phase). This guide provides the foundational knowledge and practical steps to master this critical aspect for the specific class of trimethoxyflavones.

Foundational Principles of Separation

Understanding the underlying principles of TLC is crucial for logical and efficient method development. For trimethoxyflavones, Normal-Phase (NP) TLC is the most common and effective approach.

  • The Stationary Phase: In NP-TLC, the stationary phase is highly polar. For flavonoid analysis, the most widely used stationary phase is silica gel (SiO₂), whose surface is rich in polar silanol (Si-OH) groups.[4][6][7]

  • The Analyte (Trimethoxyflavones): Flavones possess a range of polarities. The presence of hydroxyl (-OH) groups makes a flavonoid highly polar, leading to strong hydrogen-bonding interactions with the silica gel. However, in trimethoxyflavones, these hydroxyl groups are replaced by less polar methoxy (-OCH₃) groups. This structural feature significantly reduces the molecule's ability to form strong hydrogen bonds, rendering it less polar and more lipophilic.[1][8]

  • The Mobile Phase (Solvent System): The mobile phase is a solvent or mixture of solvents that moves up the TLC plate via capillary action.[6] It competes with the stationary phase for the analyte. A less polar analyte, like a trimethoxyflavone, will have a weaker affinity for the polar stationary phase and a stronger affinity for a less polar mobile phase, causing it to travel further up the plate.

The separation is governed by a dynamic equilibrium of adsorption and desorption between the analyte and the two phases. The overall polarity of the mobile phase dictates the extent of this movement.

  • Retention Factor (Rƒ): The Rƒ value is a quantitative measure of a compound's migration, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[6]

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • For effective separation and accurate analysis, Rƒ values should ideally fall between 0.2 and 0.6.[9] Rƒ values that are too high or too low indicate a non-optimal solvent system.

Experimental Protocol: Systematic Development of a TLC Solvent System

This section provides a step-by-step methodology for developing an optimal mobile phase for trimethoxyflavones.

Workflow for Solvent System Optimization

G prep Step 1: Prepare Sample & TLC Plate start_solvent Step 2: Select Initial Solvent System (e.g., Toluene:Ethyl Acetate 9:1) prep->start_solvent run_tlc Step 3: Spot Plate & Develop in Chamber start_solvent->run_tlc visualize Step 4: Visualize Under UV Light (254 nm) run_tlc->visualize calc_rf Step 5: Calculate Rƒ Value visualize->calc_rf decision Is 0.2 < Rƒ < 0.6? calc_rf->decision increase_pol Rƒ too low (<0.2) Increase Polarity (e.g., Tol:EtOAc 8:2) decision->increase_pol No decrease_pol Rƒ too high (>0.8) Decrease Polarity (e.g., Tol:EtOAc 9.5:0.5) decision->decrease_pol No success Step 6: Optimal System Achieved Document & Proceed decision->success Yes increase_pol->run_tlc Re-run decrease_pol->run_tlc Re-run

Caption: Iterative workflow for TLC mobile phase optimization.

Materials and Equipment
  • Stationary Phase: Pre-coated TLC plates, Silica Gel 60 F₂₅₄ on glass or aluminum backing.

  • Solvents: HPLC or analytical grade solvents (e.g., Toluene, Ethyl Acetate, Hexane, Dichloromethane, Acetone).

  • Apparatus: Glass developing chamber with lid, microcapillary tubes for spotting, pencil, ruler, UV lamp (254 nm and 366 nm), fume hood.

Step-by-Step Methodology
  • Preparation of the TLC Plate:

    • Handle the TLC plate only by the edges to avoid contamination.

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.

    • Mark the lanes for each sample to be spotted.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the trimethoxyflavone sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

    • Causality: The concentration is critical. Overly concentrated samples will lead to large, streaky spots that do not separate properly, a phenomenon known as overloading.[10][11] A 1% solution is a good starting point.[10]

  • Initial Solvent System Selection:

    • Rationale: Trimethoxyflavones are relatively non-polar. Therefore, the initial mobile phase should be predominantly non-polar with a small fraction of a more polar solvent to facilitate movement.

    • Recommended Starting System: A binary mixture of Toluene:Ethyl Acetate (9:1, v/v) or Hexane:Ethyl Acetate (8:2, v/v) . Toluene or hexane serves as the non-polar base, while ethyl acetate provides the necessary polarity to elute the compound.[4]

  • Spotting and Development:

    • Dip a microcapillary tube into the sample solution.

    • Gently and briefly touch the capillary tip to the origin line in the designated lane. Aim for a spot size of 1-2 mm in diameter.[11]

    • Allow the solvent to completely evaporate between applications if multiple spots are needed for concentration.

    • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[10]

    • Cover the chamber with the lid and let it saturate for 5-10 minutes. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatograms.

    • Carefully place the spotted TLC plate into the chamber and replace the lid. Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the separated spots under a UV lamp. Flavones typically appear as dark, quenched spots at 254 nm.[7][12] Circle the spots with a pencil.

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rƒ value.

  • Iterative Optimization:

    • If Rƒ is too low (<0.2): The mobile phase is not polar enough. Increase its polarity by increasing the proportion of the more polar component (e.g., try Toluene:Ethyl Acetate 8:2 or 7:3).[9]

    • If Rƒ is too high (>0.8): The mobile phase is too polar. Decrease its polarity by reducing the proportion of the polar component (e.g., try Toluene:Ethyl Acetate 9.5:0.5).

    • Repeat the development and analysis until the desired Rƒ values (0.2-0.6) and clear separation are achieved.

Recommended Solvent Systems for Trimethoxyflavones

The following table summarizes solvent systems that have proven effective for polymethoxyflavones, providing excellent starting points for method development.

Analyte ClassStationary PhaseMobile Phase (Solvent System)Ratio (v/v)NotesReference
PolymethoxyflavonesSilica GelBenzene:Acetone3:1Benzene can be substituted with Toluene for safety.[13]
Non-polar FlavonoidsSilica GelToluene:Ethyl Acetate93:7A good starting point for less polar compounds.[4]
FlavonoidsSilica GelHexane:Ethyl Acetate:Methanol8:6:1A ternary system for more complex separations.[4]
General FlavonoidsSilica GelChloroform:Ethyl Acetate:Ethanol60:20:20A more polar system for flavonoids with some residual polarity.[14]
FlavonoidsSilica GelChloroform:Ethanol:Glacial Acetic Acid9.4:0.5:0.1The acid modifier helps to sharpen spots.[15]

Visualizing Analyte-Phase Interactions

The separation mechanism in NP-TLC is based on the competition between the analyte for the mobile phase and the stationary phase.

G cluster_0 Silica Gel Stationary Phase (Polar) cluster_1 Mobile Phase (Less Polar) silica Si-OH ... Si-OH ... Si-OH solvent1 Toluene solvent2 Ethyl Acetate analyte Trimethoxyflavone (Relatively Non-Polar) analyte->silica Weak Interaction (Dipole-Dipole) analyte->solvent1 Strong Interaction (van der Waals) analyte->solvent2 Strong Interaction (Solvation)

Sources

Application Note & Protocol: Evaluating the Cytotoxicity of 4'-Hydroxy-3',5,7-trimethoxyflavone in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction

Flavonoids represent a diverse class of plant secondary metabolites with significant therapeutic potential, including anti-cancer properties. 4'-Hydroxy-3',5,7-trimethoxyflavone is a polymethoxyflavone (PMF) that, like structurally similar compounds, is under investigation for its biological activities. PMFs are noted for their enhanced metabolic stability compared to their hydroxylated counterparts, making them attractive candidates for drug development. Evidence from related PMFs suggests that their mechanism of action in cancer cells often involves the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways and effector proteins like p53, Bcl-2, and Bax[1][2].

This document provides a comprehensive protocol for evaluating the cytotoxic effects of 4'-Hydroxy-3',5,7-trimethoxyflavone on the MCF-7 human breast cancer cell line. MCF-7 cells are an ideal model for this initial screening as they are a well-characterized, estrogen receptor-positive (ER+) luminal A subtype of breast cancer cells that are widely used in cancer research[3]. The protocol is centered around the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[4].

The primary objective of this protocol is to determine the half-maximal inhibitory concentration (IC50) of the compound. The IC50 is a critical quantitative measure that defines the concentration of a substance required to inhibit a specific biological process, in this case, cell proliferation, by 50%[5][6]. This value is fundamental for assessing the potency of the compound and for guiding subsequent mechanistic studies.

Foundational Concepts: The "Why" Behind the Protocol

The MCF-7 Cell Line: A Model for Luminal A Breast Cancer

MCF-7 is an adherent, epithelial-like cell line derived from a metastatic breast cancer patient[7]. Its key characteristics make it a suitable model for this study:

  • Estrogen Sensitivity: MCF-7 cells express estrogen receptors and their growth can be stimulated by estradiol, making them representative of a large subset of human breast cancers[3].

  • Defined Growth Characteristics: These cells have a relatively slow doubling time, typically around 29-40 hours, which must be factored into the experimental timeline to ensure cells are in an exponential growth phase during treatment[8][9].

  • Established Culture Conditions: Standardized media and culture conditions for MCF-7 are well-documented, ensuring reproducibility. The recommended medium is typically a variation of MEM or DMEM supplemented with fetal bovine serum (FBS) and bovine insulin[7][8].

The MTT Assay: A Measure of Mitochondrial Health

The MTT assay is selected for its reliability and straightforwardness. Its principle is based on the metabolic activity of viable cells.

  • Mechanism: In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product[4][10].

  • Quantification: The accumulated formazan crystals are dissolved using a solubilizing agent (like DMSO), and the concentration of the resulting colored solution is measured spectrophotometrically. The absorbance is directly proportional to the number of metabolically active (viable) cells[11].

  • Rationale: A cytotoxic compound will compromise mitochondrial function and reduce cell number, leading to a decreased formazan signal. This provides a quantitative measure of the compound's effect on cell viability.

Experimental Design: Ensuring Self-Validation

A robust experimental design is crucial for trustworthy data. This protocol incorporates several controls to validate the results:

  • Vehicle Control: The compound, 4'-Hydroxy-3',5,7-trimethoxyflavone, will likely be dissolved in a solvent like Dimethyl Sulfoxide (DMSO). The vehicle control consists of cells treated with the highest concentration of DMSO used in the experiment to ensure that the solvent itself is not causing cytotoxicity.

  • Untreated Control (Negative Control): These cells receive only the culture medium and represent 100% cell viability. All other samples are normalized to this control.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used at a concentration known to induce cell death in MCF-7 cells. This confirms that the assay system is working correctly.

  • Blank Control: Wells containing only media and the MTT/solubilization reagents are used to subtract the background absorbance.

Experimental Workflow & Data Analysis Overview

The entire process, from cell culture to final data analysis, follows a logical progression. Understanding this workflow is key to successful execution.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Propagate MCF-7 Cells B Prepare Compound Stock & Working Solutions C Prepare Assay Reagents (MTT, Solubilizer) D Seed 96-Well Plate (5,000-10,000 cells/well) C->D E Incubate 24h (Allow cells to attach) D->E F Treat Cells with Compound (Dose-response, 24-72h) E->F G Add MTT Reagent (Incubate 2-4h) F->G H Add Solubilization Buffer (Incubate 2h to overnight) G->H I Read Absorbance (570 nm) H->I J Normalize Data to Controls (% Viability) I->J K Plot Dose-Response Curve (Log[Conc] vs % Viability) J->K L Calculate IC50 Value (Non-linear regression) K->L

Caption: Overall experimental workflow from cell preparation to IC50 calculation.

Detailed Protocols

Materials & Reagents
ReagentRecommended Source/Cat. No.Storage
MCF-7 Cell LineATCC (HTB-22)Liquid Nitrogen
Minimum Essential Medium (MEM)Gibco (e.g., 11095080)4°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco (e.g., 10270106)-20°C
0.01 mg/mL Human Recombinant InsulinSigma-Aldrich (e.g., I9278)4°C
Penicillin-Streptomycin (100X)Gibco (e.g., 15140122)-20°C
Trypsin-EDTA (0.25%)Gibco (e.g., 25200056)4°C or -20°C
DPBS (Dulbecco's Phosphate-Buffered Saline)Gibco (e.g., 14190144)Room Temperature
4'-Hydroxy-3',5,7-trimethoxyflavone(Vendor Specific)As per manufacturer
DMSO, Cell Culture GradeSigma-Aldrich (e.g., D2650)Room Temperature
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)Sigma-Aldrich (e.g., M5655)4°C (Protect from light)
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl)(Prepare in-house)Room Temperature
Doxorubicin Hydrochloride (Positive Control)Sigma-Aldrich (e.g., D1515)-20°C
Protocol 1: MCF-7 Cell Culture

Causality: Maintaining healthy, sub-confluent cell cultures is paramount for reproducible results. Over-confluent cells can exhibit altered growth rates and drug sensitivities.

  • Prepare Complete Growth Medium: To 500 mL of MEM, add 50 mL of FBS (10% final), 5 mL of Penicillin-Streptomycin (1% final), and 0.5 mL of a 1 mg/mL insulin stock (0.01 mg/mL final)[7][8].

  • Thawing Cryopreserved Cells: Thaw a vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 3-5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Transfer to a T-75 flask[12].

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2[7][13].

  • Subculturing (Passaging): When cells reach 80-85% confluency, remove the medium. Wash the cell monolayer once with 5-10 mL of sterile DPBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach[9].

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.

  • Perform a cell count (e.g., using a hemocytometer).

  • Re-seed new T-75 flasks at a subcultivation ratio of 1:3 to 1:6[9]. Change the medium every 2-3 days.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Trypsinize and count a healthy flask of MCF-7 cells (70-80% confluent).

    • Dilute the cell suspension in complete growth medium to a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate. This corresponds to 5,000-10,000 cells per well[14]. Expert Tip: The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the treatment period.

    • Leave the outermost wells filled with 100 µL of sterile DPBS to minimize evaporation (the "evaporation border").

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth[14].

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 4'-Hydroxy-3',5,7-trimethoxyflavone (e.g., 10-50 mM) in DMSO.

    • Perform a serial dilution of the stock solution in complete growth medium to create working concentrations. A common approach is to test a wide range initially (e.g., 0.1, 1, 10, 50, 100 µM) and then a narrower range around the estimated IC50.

    • Self-Validation Step: Prepare vehicle control wells containing medium with the highest percentage of DMSO used in the treatment wells.

    • After 24 hours of incubation, carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate compound concentrations (or controls).

    • Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile DPBS. Filter-sterilize and store protected from light.

    • At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL)[11].

    • Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals[15].

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals[10][11].

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm[4][15].

    • It is recommended to use a reference wavelength of >650 nm to subtract background noise[4].

Data Analysis and Interpretation

Calculating Percent Viability

The raw absorbance data must be normalized to express cell viability as a percentage relative to the untreated control.

Formula for Percent Viability: % Viability = [(OD_Sample - OD_Blank) / (OD_Untreated_Control - OD_Blank)] * 100[10]

ParameterDescription
OD_Sample Absorbance of a well treated with the test compound.
OD_Untreated_Control Average absorbance of wells with cells and medium only (no compound/vehicle).
OD_Blank Average absorbance of wells with medium only (no cells).
Determining the IC50 Value

The IC50 value is determined by plotting the compound concentration against the corresponding % Viability.

  • Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the % Viability on the Y-axis.

  • Fit a Dose-Response Curve: Use a non-linear regression model to fit a sigmoidal dose-response (variable slope) curve to the data[5][16]. This can be performed using software like GraphPad Prism, Origin, or specialized Excel add-ins[17].

  • Calculate IC50: The software will calculate the IC50 as the concentration (X-value) that corresponds to 50% on the Y-axis of the fitted curve[5].

G Potential Flavonoid-Induced Apoptotic Pathway cluster_pathway Intrinsic Apoptosis Pathway cluster_key Key compound 4'-Hydroxy-3',5,7- trimethoxyflavone p53 p53 Activation compound->p53 Potential Modulation* bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 (Executioner) Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis k1 --> Activation k2 --| Inhibition

Caption: A potential mechanism for flavonoid-induced apoptosis in cancer cells.

Note: The depicted pathway is a generalized model based on the action of similar flavonoids[1][2]. Further mechanistic studies would be required to confirm the specific targets of 4'-Hydroxy-3',5,7-trimethoxyflavone.

References

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]

  • MCF-7 Cells. (n.d.). MCF-7 Cells Culture. Retrieved from [Link]

  • BCRJ. (n.d.). MCF7 - Cell Line. Retrieved from [Link]

  • Somenarain, L. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Anticancer Research. Retrieved from [Link]

  • STAR Protocols. (2025, January 10). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. Cell Press. Retrieved from [Link]

  • ENCODE Project. (n.d.). MCF7 Cell Culture and 4-hydroxytamoxifen treatment (Farnham lab protocol). Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. Retrieved from [Link]

  • Al-Otaibi, W. A., et al. (2023). Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines. MDPI. Retrieved from [Link]

  • Szymański, J., et al. (2023). New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. MDPI. Retrieved from [Link]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Molecular Devices. (n.d.). MCF-7 Cells: Cell Counter. Retrieved from [Link]

  • Baskar, A. A., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. PubMed. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Baskar, A. A., et al. (2018). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. ResearchGate. Retrieved from [Link]

  • Sutthanut, K., et al. (2012). Cytotoxic Effects of Polymethoxyflavones Isolated from Kaempferia parviflora. ResearchGate. Retrieved from [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). Cytotoxic Activity of Hyptis Pectinate Extracts on MCF-7 Human Breast Cancer Cells. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Spectral Interpretation of 4'-Hydroxy-3',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical chemists involved in the structural elucidation of flavonoids, specifically targeting the interpretation of 4'-Hydroxy-3',5,7-trimethoxyflavone . This guide synthesizes high-fidelity spectral analysis with robust verification protocols.

Introduction & Significance

4'-Hydroxy-3',5,7-trimethoxyflavone is a bioactive flavonoid isolated from various medicinal plants, including Piper porphyrophyllum and Thalassia hemprichii.[1] Structurally, it possesses a flavone backbone with a specific methylation pattern that presents unique challenges in NMR interpretation:

  • A-Ring: 5,7-dimethoxy substitution (lacking the characteristic 5-OH chelation).[1]

  • B-Ring: 3'-methoxy-4'-hydroxy substitution (Vanilloyl moiety).[1]

Accurate identification requires distinguishing this molecule from its isomers (e.g., 5-hydroxy-3',4',7-trimethoxyflavone or 3',4',5,7-tetramethoxyflavone). This guide provides a self-validating protocol using 1D and 2D NMR to confirm regiochemistry.

Sample Preparation Protocol

To ensure reproducibility and resolution of the exchangeable phenolic proton, DMSO-d6 is the solvent of choice.

Protocol: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the isolated flavonoid.

  • Solvent: Dissolve in 600 µL of DMSO-d6 (99.9% D).

    • Note: Avoid CDCl₃ if possible. While the molecule is soluble, CDCl₃ often broadens the 4'-OH signal and complicates the B-ring assignment due to concentration-dependent stacking.[1]

  • Tube: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 535-PP).

  • Temperature: Equilibrate probe to 298 K (25°C).

1H NMR Data Interpretation

The proton spectrum will display four distinct regions. The absence of a downfield chelated hydroxyl signal (~12.5 ppm) is the first diagnostic indicator of 5-OMe substitution.

Region A: The Aromatic A-Ring (Meta-Coupling)

The 5,7-dimethoxy pattern creates two non-equivalent protons at positions 6 and 8.[1]

  • H-6 (~6.50 ppm): Appears as a doublet (d, J ≈ 2.2 Hz).

  • H-8 (~6.85 ppm): Appears as a doublet (d, J ≈ 2.2 Hz).

  • Diagnostic: In 5-OH flavones, H-6 is typically more shielded (~6.20 ppm).[1] The 5-OMe group deshields these protons slightly and removes the hydrogen bond to the C-4 carbonyl.

Region B: The Heterocyclic C-Ring[1]
  • H-3 (~6.60 - 6.75 ppm): Sharp singlet. Characteristic of the flavone backbone (distinguishes from flavonols which lack H-3).[2]

Region C: The Aromatic B-Ring (ABX System)

The 3'-OMe, 4'-OH substitution creates an ABX coupling system.[1]

  • H-2' (~7.55 ppm): Doublet (d, J ≈ 2.0 Hz). Meta-coupled to H-6'.[1]

  • H-6' (~7.60 ppm): Doublet of doublets (dd, J ≈ 8.5, 2.0 Hz). Ortho-coupled to H-5' and meta-coupled to H-2'.[1]

  • H-5' (~6.95 ppm): Doublet (d, J ≈ 8.5 Hz). Ortho to the hydroxyl group, causing shielding relative to H-2'/H-6'.[1]

Region D: Aliphatic Methoxys

Three distinct singlets integrating to 3H each.[3]

  • 5-OMe (~3.88 ppm) [1]

  • 7-OMe (~3.92 ppm) [1]

  • 3'-OMe (~3.85 ppm) [1]

13C NMR Data Interpretation

The Carbon-13 spectrum provides the definitive proof of the 5-position substitution state.

Key Diagnostic Signals
Carbon PositionApprox.[3][4][5][6][7] Shift (ppm)Interpretation
C-4 (Carbonyl) 175.0 - 176.5 CRITICAL: A 5-OH flavone C=O resonates at ~182 ppm due to H-bonding.[1] The upfield shift to ~176 ppm confirms 5-OMe.
C-2 160.0 - 163.0Typical flavone C-2.[1]
C-3 105.0 - 108.0Confirms flavone (CH).[1]
C-5 160.0 - 161.0Oxygenated aromatic carbon.[1]
C-7 163.0 - 164.0Oxygenated aromatic carbon.[1]
OMe Carbons 55.0 - 56.5Three distinct signals.[1]

Self-Validating 2D NMR Workflow

To ensure scientific integrity, you must validate the regiochemistry (specifically 3'-OMe vs 4'-OMe) using 2D correlations.

Step 1: HMBC (Heteronuclear Multiple Bond Correlation)[1]
  • Objective: Assign Methoxy groups to specific ring carbons.

  • Observation:

    • Proton at 3.88 ppm correlates to C-5 (~160 ppm).[1]

    • Proton at 3.92 ppm correlates to C-7 (~163 ppm).[1]

    • Proton at 3.85 ppm correlates to C-3' (~148 ppm).[1]

Step 2: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective: Distinguish between 3'-OMe/4'-OH and 4'-OMe/3'-OH isomers.

  • Mechanism: Spatial proximity (< 5 Å).[1]

  • Diagnostic Cross-peak:

    • 3'-OMe (3.85 ppm) will show a strong NOE correlation to H-2' (7.55 ppm) .

    • If the molecule were the 4'-OMe isomer, the methoxy would show NOE to H-5'.[1]

Structural Elucidation Logic Flow

The following diagram illustrates the decision tree for confirming the structure of 4'-Hydroxy-3',5,7-trimethoxyflavone.

G Sample Isolated Flavonoid (DMSO-d6) H1_Screen 1H NMR Screening Sample->H1_Screen Check_OH Check Downfield Region (>12 ppm) H1_Screen->Check_OH Decision_5OH Signal Present? (Chelated 5-OH) Check_OH->Decision_5OH Path_5OH 5-OH Flavone (Incorrect Structure) Decision_5OH->Path_5OH Yes Path_5OMe 5-OMe Flavone (Proceed) Decision_5OH->Path_5OMe No C13_Check 13C NMR: C-4 Carbonyl Shift Path_5OMe->C13_Check Check_C4 Shift Value? C13_Check->Check_C4 Val_176 ~176 ppm (Non-chelated) Check_C4->Val_176 <178 Val_182 ~182 ppm (Chelated) Check_C4->Val_182 >180 NOESY_Check NOESY Experiment (B-Ring Regiochemistry) Val_176->NOESY_Check NOE_Result OMe NOE to H-2'? NOESY_Check->NOE_Result Final_Struct CONFIRMED: 4'-Hydroxy-3',5,7-trimethoxyflavone NOE_Result->Final_Struct Yes (3'-OMe) Alt_Struct Isomer: 3'-Hydroxy-4',5,7-trimethoxyflavone NOE_Result->Alt_Struct No (4'-OMe)

Caption: Logical workflow for distinguishing 4'-Hydroxy-3',5,7-trimethoxyflavone from 5-OH and 4'-OMe isomers using NMR observables.

Summary Data Table

Table 1: Representative NMR Data for 4'-Hydroxy-3',5,7-trimethoxyflavone in DMSO-d6

PositionδH (ppm), mult, J (Hz)δC (ppm)HMBC Correlations (H→C)
2 -160.8-
3 6.72, s108.1C-2, C-4, C-10
4 -176.2 -
5 -160.5-
6 6.51, d (2.[1]2)96.5C-5, C-7, C-8, C-10
7 -163.8-
8 6.88, d (2.2)93.8C-6, C-7, C-9, C-10
1' -121.5-
2' 7.55, d (2.0)110.2C-2, C-3', C-4', C-6'
3' -148.0-
4' - (OH)150.5-
5' 6.95, d (8.5)115.8C-1', C-3', C-4'
6' 7.58, dd (8.5, 2.0)120.5C-2, C-2', C-4'
5-OMe 3.88, s56.0C-5
7-OMe 3.92, s56.4C-7
3'-OMe 3.85, s55.8C-3'
4'-OH ~9.8, br s-C-3', C-4', C-5'

Note: Chemical shifts may vary ±0.2 ppm depending on concentration and temperature. Values are synthesized from comparative analysis of polymethoxyflavone literature.

References

  • Isolation from Piper species: Emrizal, E., et al. (2010).[1][8] Chemical constituents from tiger's betel, Piper porphyrophyllum N.E.Br.[8] (Fam. Piperaceae).[1][9] ResearchGate.

  • Isolation from Thalassia species: Qi, S. H., et al. (2012).[1][7] Antifungal and antibacterial compounds from the seagrass Thalassia hemprichii. Journal of Asian Natural Products Research. (Cited in Journal of Applied Pharmaceutical Science, 2023).

  • General NMR of Polymethoxyflavones: Park, Y., et al. (2007). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Magnetic Resonance in Chemistry, 45(12), 1072-1075.[1][10][11]

  • Reference for 5-OMe vs 5-OH Carbonyl Shifts: Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier. (Standard text for flavone shift rules).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4'-Hydroxy-3',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

You are working with 4'-Hydroxy-3',5,7-trimethoxyflavone (often structurally related to methylated derivatives of Apigenin or Tricin).[1]

Chemical Reality Check:

  • Lipophilicity: This molecule is a Polymethoxyflavone (PMF) analog.[1][2] The three methoxy groups (3', 5,[3][4][5][6] 7) eliminate key hydrogen-bond donors, creating a rigid, planar structure with high crystal lattice energy.

  • The "Handle": The single hydroxyl group at the 4'-position is your only hydrophilic anchor.[1]

  • Classification: It behaves as a BCS Class II compound (High Permeability, Low Solubility).[1]

The Core Problem: This compound exhibits "brick dust" behavior—it has a high melting point and resists dissolution in water because the energy required to break its crystal lattice is higher than the energy gained by hydration.

Module 1: Pre-Formulation Assessment

Before attempting dissolution, you must categorize your experimental constraints.[1]

ParameterValue (Estimated)Implication
LogP ~3.0 – 3.5Highly lipophilic.[1] Partitions rapidly into membranes but precipitates in media.[1]
pKa (4'-OH) ~8.5 – 9.5Weakly acidic.[1] It will not ionize significantly at physiological pH (7.4).[1]
Crystal Energy HighRequires energy input (heat/sonication) to disrupt the lattice initially.[1]
Solubility (Water) < 1 µg/mLEssentially insoluble without modification.[1]
Solubility (DMSO) ~15-20 mMGood stock solvent, but prone to "crashing out" upon dilution.[1]

Module 2: Decision Matrix & Workflows

Use this decision tree to select the correct solubilization strategy based on your end application.

SolubilityDecisionTree Start Select Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Analytical Analytical (HPLC/LC-MS) Start->Analytical DMSO_Spike Binary Solvent System (DMSO < 0.1%) InVitro->DMSO_Spike Low Conc (<10µM) CD_Complex Cyclodextrin Complex (HP-β-CD) InVitro->CD_Complex High Conc (>10µM) Oral Oral Gavage InVivo->Oral IV IV Injection InVivo->IV MobilePhase High Organic Phase (ACN/MeOH > 50%) Analytical->MobilePhase Lipid_Form Lipid Formulation (Corn Oil/MCT) Oral->Lipid_Form Micelle Mixed Micelles (TPGS/Poloxamer) IV->Micelle

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.

Module 3: Troubleshooting Guides (Step-by-Step)

Protocol A: The "Anti-Crash" Dilution Method (Cell Culture)

Issue: You prepare a 10 mM stock in DMSO, but when you add it to the cell media, a white cloud (precipitate) forms immediately. Mechanism: The "Dielectric Shock."[1] Water has a high dielectric constant (~80), while DMSO is lower. A sudden shift forces the hydrophobic flavone out of solution before it can disperse.

The Fix: Intermediate Dilution Step

  • Prepare Stock: Dissolve compound in 100% Anhydrous DMSO at 20 mM . Sonicate at 40°C for 5 mins.

  • Create Intermediate: Prepare a 1:10 dilution in pure Ethanol or PEG400 .

    • Why? This creates a "bridge" solvent system that lowers the surface tension difference.[1]

  • Warm the Media: Pre-warm your culture media to 37°C . Cold media accelerates crystallization.[1]

  • The Drop-wise Spike:

    • Place the culture media on a magnetic stirrer (slow speed).

    • Add the intermediate solution drop-wise into the vortex of the media.

    • Limit: Keep final DMSO/Ethanol concentration < 0.5% (v/v).[1]

Protocol B: Cyclodextrin Complexation (High Concentration)

Issue: You need >50 µM concentrations, but organic solvents are toxic to your cells/animals. Solution: Encapsulate the hydrophobic rings into Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

CDComplexation Step1 1. Weighing Ratio 1:10 (Drug:CD) Molar Basis Step2 2. Dissolution Dissolve HP-β-CD in Water (20-40%) Step1->Step2 Step3 3. Addition Add Flavone (Solid) to CD Solution Step2->Step3 Step4 4. Energy Input Sonicate 30 min OR Stir 24h @ 25°C Step3->Step4 Step5 5. Filtration Filter (0.45 µm) to remove uncomplexed solid Step4->Step5 Step6 6. Lyophilization (Optional) Freeze-dry for storage Step5->Step6

Figure 2: Workflow for creating a soluble inclusion complex using HP-β-CD.

Detailed Steps:

  • Carrier Selection: Use HP-β-CD (Kleptose®) rather than native β-CD, as it has higher water solubility (>600 mg/mL).[1]

  • Molar Ratio: Start with a 1:5 to 1:10 molar excess of Cyclodextrin. The flavone is bulky; the extra CD ensures the equilibrium shifts toward complexation.

  • Equilibration: Stir the suspension for 24–48 hours at room temperature. The solution should turn from cloudy to clear(er).

  • Validation: Filter through a 0.45 µm PVDF filter. If the filtrate contains your compound (verify by UV/HPLC), the complexation worked.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment to dissolve it? A: Proceed with caution. While the 4'-OH is acidic, the pKa is likely >8.[1]5. To fully ionize and dissolve it, you would need a pH > 9.5.[1]

  • Risk:[1][3] Flavonoids are prone to oxidation and ring fission (degradation) in highly alkaline environments.[1]

  • Recommendation: Do not use pH > 8.5 for storage.[1] If you must use high pH, add an antioxidant like Ascorbic Acid (0.1%) to prevent degradation.

Q2: My compound precipitates after 24 hours in the incubator. Why? A: This is Ostwald Ripening . Small, invisible micro-crystals formed during the initial mixing. Over time, these grow into larger, visible crystals.

  • Fix: Add a crystallization inhibitor.[1] HPMC (Hydroxypropyl methylcellulose) or PVP K30 at extremely low concentrations (0.01% w/v) in your media can inhibit crystal growth without affecting cell viability.[1]

Q3: Is this compound stable in DMSO? A: Generally, yes. However, DMSO is hygroscopic (absorbs water from air). If your DMSO absorbs water, the solubility of the flavone drops drastically, leading to precipitation inside the stock vial.

  • Protocol: Store DMSO stocks in small, single-use aliquots at -20°C. Do not freeze-thaw more than 3 times.[1]

Q4: What is the best vehicle for oral gavage in mice? A: Do not use pure water.[1]

  • Gold Standard:Corn Oil or MCT Oil .[1] PMFs are highly soluble in lipids.[1][2]

  • Alternative: 10% DMSO + 40% PEG400 + 50% Water.[1] (Note: Check local IACUC guidelines for DMSO limits).

Module 5: Formulation Reference Data

Solvent / CarrierSolubility RatingNotes
Water ❌ InsolubleDo not use as primary solvent.[1]
Ethanol ⚠️ ModerateGood for intermediate dilution; volatile.[1]
DMSO ✅ ExcellentBest for stock solutions (up to ~50 mM).[1]
MCT Oil ✅ GoodIdeal for oral delivery (lipid absorption).[1]
HP-β-CD (20% aq) ✅ GoodBest for aqueous injection/infusion.[1]
Tween 80 ⚠️ ModerateToxic to some cell lines >0.1%.[1] Use Poloxamer 188 instead.

References

  • Li, S., et al. (2025).[1] "Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β-cyclodextrin Derivatives." ACS Omega.[1] (Extrapolated from 5,7-DMF data).[1]

  • Ting, Y., et al. (2014).[1] "Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization." Food Hydrocolloids.[1]

  • BenchChem Technical Support. (2025). "Techniques for Enhancing Oral Bioavailability of Polymethoxyflavones." BenchChem Technical Guides.

  • PubChem Compound Summary. (2026). "3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone and related methoxyflavones."[1][3][6] National Center for Biotechnology Information.[1]

(Note: Specific solubility values for 4'-Hydroxy-3',5,7-trimethoxyflavone are estimated based on Structure-Activity Relationships (SAR) of homologous polymethoxyflavones found in the cited literature.)

Sources

Technical Support Center: Methoxy Group Stability in Flavone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to address a common and often frustrating challenge in flavone synthesis: the unintended hydrolysis or cleavage of methoxy groups. As researchers and drug development professionals, maintaining the integrity of your target structure is paramount. This resource combines mechanistic explanations with practical, field-proven protocols to help you navigate this issue effectively.

Troubleshooting Guide: Diagnosing & Solving Methoxy Group Cleavage

This section is formatted as a series of common problems encountered in the lab. Follow the diagnostic workflow to identify the root cause and implement the appropriate solution.

Problem 1: My reaction is messy. TLC analysis shows my starting material, the desired methoxy-flavone, and a new, more polar spot with a low Rf value.

Q: What is the likely identity of this new polar byproduct?

A: The appearance of a significantly more polar spot is a classic indicator of methoxy group hydrolysis. The methoxy group (-OCH₃) has been cleaved, revealing a hydroxyl group (-OH). This hydroxyl group dramatically increases the compound's polarity, causing it to adhere more strongly to the silica gel on a TLC plate and thus have a lower Retention factor (Rf) value. Low overall yield of the desired product is another common symptom of this issue.[1][2]

Q: How can I quickly confirm that demethylation has occurred?

A:

  • Mass Spectrometry (MS): This is the most direct method. Compare the molecular weight of your product to the starting material. A loss of 14 Da (CH₂) per methoxy group cleaved is a definitive sign of demethylation. For example, if a monomethoxy-flavone (e.g., MW 252.26 g/mol ) is demethylated, the resulting hydroxy-flavone will have an MW of 238.23 g/mol .

  • Proton NMR (¹H NMR): Look for the disappearance of the characteristic methoxy singlet, which typically appears between 3.3-4.0 ppm and integrates to 3 protons.[3] Concurrently, a new, broad singlet corresponding to a phenolic proton (-OH) will appear, often further downfield.

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹, which is absent in your starting methoxy-flavone.

Q: My synthesis involves a Lewis acid (e.g., BBr₃, AlCl₃) or a strong Brønsted acid (e.g., HBr, HI). How can I prevent this unwanted demethylation?

A: Acid-catalyzed cleavage is the most common cause of methoxy group hydrolysis.[4][5] Both Lewis acids and strong protic acids can facilitate this reaction.[4][5] The key is to control the reaction conditions meticulously.

  • Stoichiometry is Critical: Use the minimum effective amount of the acid catalyst. An excess of the reagent is the most frequent cause of over-reaction and cleavage of stable methoxy groups. Start with substoichiometric amounts and titrate up if the primary reaction is not proceeding.

  • Lower the Temperature: Many demethylation reactions are highly temperature-dependent.[6] Running your primary synthesis at a lower temperature (e.g., 0 °C or even -78 °C) can often prevent the side reaction. Boron tribromide (BBr₃), for instance, is a powerful reagent for cleaving aryl methyl ethers and can often be used at room temperature or below.[6][7]

  • Reduce Reaction Time: Monitor the reaction closely using TLC. As soon as the starting material is consumed, quench the reaction immediately. Prolonged exposure to acidic conditions, even at low temperatures, can lead to undesired hydrolysis.

  • Choose a Milder Reagent: If the above measures fail, your substrate may be too sensitive for the chosen reagent. Consider alternatives. For instance, some thiolates (like EtSNa) or magnesium iodide etherate can cleave aryl ethers under different, sometimes milder, conditions.[7][8]

Troubleshooting Workflow: Low Yield of Methoxy-Flavone

Here is a logical workflow to diagnose and address low yields potentially caused by methoxy group hydrolysis.

G cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield of Methoxy-Flavone Observed tlc Run TLC Analysis start->tlc polar_spot New, Polar Spot (Low Rf) Seen? tlc->polar_spot ms Confirm with LC-MS: Look for Mass Loss of 14n Da polar_spot->ms Yes other_issue Investigate Other Issues: - Starting Material Purity - Ineffective Catalyst - Incorrect Stoichiometry polar_spot->other_issue No nmr Confirm with ¹H NMR: -OCH₃ peak gone? New -OH peak? ms->nmr hydrolysis_confirmed Hydrolysis Confirmed nmr->hydrolysis_confirmed Positive ID reduce_reagent Reduce Acid Stoichiometry hydrolysis_confirmed->reduce_reagent lower_temp Lower Reaction Temperature reduce_reagent->lower_temp reduce_time Reduce Reaction Time lower_temp->reduce_time change_reagent Consider Milder Reagent (e.g., Thiolates, MgI₂) reduce_time->change_reagent

Caption: Troubleshooting workflow for low flavone yields.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind the acid-catalyzed hydrolysis of a methoxy group on a flavone?

A1: The cleavage of aryl methyl ethers by a strong Lewis acid like boron tribromide (BBr₃) is a well-established reaction. The mechanism proceeds via the initial, reversible formation of a Lewis acid-base adduct between the strongly Lewis acidic boron atom and the Lewis basic oxygen of the methoxy group.[7] This coordination weakens the carbon-oxygen bond. What happens next can follow a couple of pathways, but a common one involves nucleophilic attack by a bromide ion (Br⁻) on the methyl carbon of the activated ether. This is an Sₙ2-type displacement that breaks the methyl-oxygen bond, forming methyl bromide (CH₃Br) and a boron-bound phenoxide intermediate. Upon aqueous workup, this intermediate is hydrolyzed to yield the free phenol (the hydroxyl group) and boric acid.[7]

G Flavone_OMe Flavone-OCH₃ Adduct [Flavone-O(CH₃)→BBr₃] Adduct Flavone_OMe->Adduct Coordination BBr3 BBr₃ (Lewis Acid) BBr3->Adduct TransitionState Sₙ2 Transition State [Br⁻ attacking CH₃] Adduct->TransitionState Activation Products Flavone-O-BBr₂ + CH₃Br TransitionState->Products Sₙ2 Attack Workup Aqueous Workup (Hydrolysis) Products->Workup FinalProduct Flavone-OH Workup->FinalProduct

Caption: Mechanism of BBr₃-mediated demethylation.

Q2: I have a polymethoxylated flavone. Why is one methoxy group cleaved preferentially over others?

A2: The regioselectivity of demethylation is influenced by several factors:

  • Steric Hindrance: Less sterically hindered methoxy groups are more accessible to the cleaving reagent and will typically react faster.

  • Electronic Effects: Methoxy groups on more electron-rich aromatic rings are more basic and coordinate more strongly with Lewis acids, making them more susceptible to cleavage. The position on the ring matters; for example, a methoxy group at a para position can donate electron density into the ring through resonance more effectively than one at a meta position, potentially making it more reactive.[9][10]

  • Chelation: A methoxy group positioned ortho to a carbonyl group (like the C5-methoxy group on the flavone A-ring) can form a chelate with the Lewis acid. This pre-organization holds the reagent in place and can dramatically accelerate cleavage at that specific position.

Q3: Are there non-acidic methods to cleave methoxy groups if my compound is acid-sensitive?

A3: Yes, nucleophilic demethylation offers an alternative. Strong nucleophiles, particularly thiolates like sodium ethanethiolate (EtSNa) or long-chain, less odorous thiols, can cleave aryl methyl ethers.[8][11] These reactions typically require a polar aprotic solvent like DMF and elevated temperatures.[6] The mechanism involves an Sₙ2 attack of the thiolate anion directly on the methyl group. This can be a useful strategy if your flavone contains other acid-labile functional groups.

Comparative Data: Common Demethylating Agents

The choice of reagent is a critical decision. This table summarizes the properties and typical conditions for common reagents used to cleave aryl methyl ethers.

ReagentTypeTypical ConditionsStrengthsWeaknesses
Boron Tribromide (BBr₃) Lewis AcidAnhydrous CH₂Cl₂, -78 °C to RTHighly effective, often high yielding.[7]Very reactive, moisture-sensitive, can cleave other ethers and esters.
Aluminum Chloride (AlCl₃) Lewis AcidAnhydrous CH₂Cl₂ or CS₂, often with a scavenger (e.g., ethanethiol)Strong, effective for stubborn ethers.[12]Can require harsh conditions, potential for charring.
Hydrobromic Acid (HBr) Brønsted Acid48% aqueous solution or in Acetic Acid, refluxInexpensive, powerful.Requires high temperatures, low functional group tolerance.[6][12]
Sodium Ethanethiolate (EtSNa) NucleophileDMF, refluxNon-acidic, good for acid-sensitive substrates.Requires high temperatures, foul odor of thiol.[6]
Magnesium Iodide (MgI₂) Lewis AcidAnhydrous Ether or Benzene, refluxCan show good regioselectivity, especially for ethers adjacent to carbonyls.[7]Can be less reactive than BBr₃.

Key Experimental Protocol

Protocol: Controlled Demethylation of a Methoxy-Flavone using BBr₃

This protocol provides a general procedure for the selective demethylation of an aryl methyl ether on a flavone backbone. Warning: Boron tribromide is corrosive and reacts violently with water. Handle only in a well-ventilated fume hood under anhydrous conditions.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the methoxy-flavone (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add a 1.0 M solution of boron tribromide in DCM (1.1 - 1.5 eq per methoxy group to be cleaved) dropwise via syringe over 15-20 minutes. The stoichiometry should be carefully optimized for each specific substrate.

    • Observe for any color change. The formation of the BBr₃-ether complex often results in a deep color.

  • Reaction Monitoring:

    • Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C or room temperature, depending on the substrate's reactivity.

    • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). Take aliquots from the reaction, quench them in a separate vial with a few drops of methanol, and then spot on the TLC plate. The goal is complete consumption of the starting material.

  • Quenching:

    • Once the reaction is complete, cool the mixture back down to 0 °C.

    • Quench the reaction by the very slow, dropwise addition of methanol. This will react with excess BBr₃ in a highly exothermic process.

    • After the initial exothermic reaction subsides, add water and allow the mixture to stir for 30 minutes to hydrolyze the boron intermediates.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired hydroxy-flavone.

References

  • Westin, J. Cleavage of Ethers - Organic Chemistry. Jack Westin. [Link]

  • Wikipedia. Demethylation. Wikipedia. [Link]

  • Pearson+. Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... Study Prep in Pearson+. Published May 12, 2024. [Link]

  • Ashenhurst, J. Cleavage Of Ethers With Acid. Master Organic Chemistry. Published November 19, 2014. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

  • Silva, C. Sousa e, & Silva, P. J. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Angewandte Chemie International Edition. 2013;52(43):11369-11373. [Link]

  • Li, Y., et al. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. 2018;5(1):79-85. [Link]

  • ResearchGate. Demethylating Reaction of Methyl Ethers. ResearchGate. [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. 2016. [Link]

  • Lee, J.-Y., et al. Demethylation of Polymethoxyflavones by Human Gut Bacterium, Blautia sp. MRG-PMF1. Journal of Agricultural and Food Chemistry. 2017;65(10):2091-2099. [Link]

  • Herold, F., et al. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. 2023;25(22):9173-9201. [Link]

  • Liu, A., et al. A newly synthesized flavone avoids COMT-catalyzed methylation and mitigates myocardial ischemia/reperfusion injury in H9C2 cells via JNK and P38 pathways. PMC. 2022. [Link]

  • Chae, J. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. PubMed. Published March 15, 2008. [Link]

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group? Chemistry Stack Exchange. Published November 25, 2016. [Link]

  • Nazeruddin, G. M. Novel Methodology and Process Optimization for the Synthesis of Flavones. Research and Reviews: Journal of Chemistry. 2014;3(2):47-59. [Link]

  • Kim, S., et al. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances. 2021;11(24):14606-14610. [Link]

  • Scheepens, A., et al. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. PMC. Published March 9, 2022. [Link]

  • ResearchGate. Determination of methoxyl groups in lignocellulosic materials. ResearchGate. [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

  • Rather, M. A., et al. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia. 2017;14(4):1365-1374. [Link]

  • Lee, J., et al. Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. PMC. [Link]

  • Pandey, M., et al. Dietary Flavones as Dual Inhibitors of DNA Methyltransferases and Histone... PMC. Published September 22, 2016. [Link]

  • Magalhães, A. M. T., & Chalk, P. M. Determination of methoxy groups in soils by the Zeisel method combined with gas-liquid chromatography. Analyst. 1986;111:77-79. [Link]

  • Sumerskii, I., et al. A fast track for the accurate determination of methoxyl and ethoxyl groups in lignin. Green Chemistry. 2017;19(10):2416-2422. [Link]

  • Bansal, M., et al. Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. 2017;1(6). [Link]

  • Lucas-González, R., et al. An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. European Food Research and Technology. 2024. [Link]

  • Chemistry LibreTexts. 11.2: Background. Chemistry LibreTexts. Published May 4, 2024. [Link]

  • ResearchGate. Scheme 1 Synthesis of methoxy flavones and hydroxy flavones (1cd to... ResearchGate. [Link]

  • Li, S., et al. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function. 2019;10(10):6812-6820. [Link]

  • Dias, T. A., et al. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. Published July 17, 2019. [Link]

  • Jia, Z., et al. Identification and Quantification of Both Methylation and Demethylation Biotransformation Metabolites of 5-Demethylsinensetin in Rats. Journal of Agricultural and Food Chemistry. 2022;70(10):3237-3248. [Link]

  • Walle, T. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. Scilit. Published November 17, 2009. [Link]

  • Pandey, M., et al. Dietary Flavones as Dual Inhibitors of DNA Methyltransferases and Histone Methyltransferases. PLOS One. Published September 22, 2016. [Link]

  • ResearchGate. Dietary Flavones as Dual Inhibitors of DNA Methyltransferases and Histone Methyltransferases. ResearchGate. [Link]

  • Pu, Y., et al. Determination of Hydroxyl Groups in Biorefinery Resources via Quantitative. OSTI.GOV. 2015. [Link]

Sources

troubleshooting HPLC peak separation of 4'-Hydroxy-3',5,7-trimethoxyflavone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting HPLC Peak Separation of 4'-Hydroxy-3',5,7-trimethoxyflavone Isomers Ticket ID: #FLAV-ISO-4492 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Challenge of Positional Isomers

Welcome to the Advanced Chromatography Support Center. You are likely here because your standard C18 protocol is failing to resolve 4'-Hydroxy-3',5,7-trimethoxyflavone from its positional isomers (e.g., 3'-Hydroxy-4',5,7-trimethoxyflavone or 5-Hydroxy-3',4',7-trimethoxyflavone).

The Core Problem: In Reverse Phase Chromatography (RPC), separation is dominated by hydrophobicity. Positional isomers of methoxyflavones often possess nearly identical LogP (hydrophobicity) values. A standard C18 column "sees" these molecules as identical hydrophobic blobs, resulting in co-elution or "shoulder" peaks.

To separate them, we must pivot from Hydrophobicity-driven separation to Shape and Electronic-driven separation (


 interactions and dipole moments).

Module 1: Critical Resolution Failure (Co-elution)

Q1: I am using a high-efficiency C18 column, but my isomers are still co-eluting. Why?

Diagnosis: You have hit the "Hydrophobic Ceiling." Standard C18 phases rely on Van der Waals forces. Since your isomers have the same molecular formula and functional groups (just at different positions), their hydrophobic footprint is indistinguishable to the alkyl chains of a C18 column.

The Fix: Change the Stationary Phase Chemistry. You need a stationary phase that interacts with the electron density of the aromatic rings (A, B, and C rings of the flavone backbone).

Recommended Phases:

  • Pentafluorophenyl (PFP / F5): The Gold Standard for Isomers.

    • Mechanism: The fluorine atoms on the PFP ring are highly electronegative, creating an electron-deficient ring. This interacts strongly with the electron-rich aromatic rings of your flavones (

      
       interaction).
      
    • Selectivity: The specific position of the methoxy (-OCH3) and hydroxy (-OH) groups alters the electron density distribution. The PFP phase can detect these subtle electronic differences.

  • Biphenyl / Phenyl-Hexyl:

    • Mechanism: Offers

      
       stacking.
      
    • Selectivity: Excellent for separating planar vs. non-planar molecules. If one isomer has a methoxy group that forces the B-ring out of plane (steric hindrance), a Biphenyl column will resolve it based on "shape selectivity."

Q2: Should I use Acetonitrile (MeCN) or Methanol (MeOH)?

The Fix: Switch to Methanol.

  • Acetonitrile (Aprotic): Interacts mainly via dipole-dipole moments. It often suppresses the

    
     interactions we are trying to leverage on Phenyl/PFP columns.
    
  • Methanol (Protic): Promotes

    
     interactions between the analyte and the stationary phase. Furthermore, methanol can hydrogen bond with the specific 4'-OH or 5-OH groups. Since the position of the -OH differs between isomers, methanol amplifies the selectivity (
    
    
    
    ).

Module 2: Experimental Protocol

The "Isomer-Buster" Method (PFP-Methanol System)

This protocol is designed to maximize selectivity (


) over efficiency (

).

System Requirements:

  • Column: Pentafluorophenyl (PFP) bonded phase (e.g., Kinetex F5, ACE C18-PFP, or similar).

    • Dimensions: 150 x 4.6 mm, 2.7 µm (Core-Shell preferred for efficiency).

  • Temperature: 25°C - 30°C (Lower temperatures enhance

    
     interactions).
    
  • Flow Rate: 0.8 mL/min.[1]

Mobile Phase Composition:

  • Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to keep phenolic -OH protonated).

  • Solvent B: Methanol + 0.1% Formic Acid.

Gradient Profile:

Time (min)% Solvent B (MeOH)Event
0.040Initial Isocratic Hold (Equilibration)
2.040Injection
20.065Shallow Gradient (1.25% per min)
25.095Wash
28.095Hold
28.140Re-equilibration
35.040End

Why this works: The shallow gradient of Methanol on a PFP phase allows the isomers to interact differentially with the fluorinated ring based on their specific electron cloud distributions.

Module 3: Troubleshooting Flowcharts

Workflow 1: Method Development Logic

TroubleshootingLogic Start START: Isomers Co-eluting on C18 CheckSolvent Step 1: Switch Organic Modifier (ACN -> MeOH) Start->CheckSolvent CheckRes Resolution (Rs) > 1.5? CheckSolvent->CheckRes Success SUCCESS: Method Validated CheckRes->Success Yes Step2 Step 2: Change Stationary Phase (Selectivity Change) CheckRes->Step2 No SelectPFP Option A: PFP (F5) Column (Electronic Selectivity) Step2->SelectPFP Primary Choice SelectBiPhenyl Option B: Biphenyl Column (Steric/Shape Selectivity) Step2->SelectBiPhenyl Secondary Choice Step3 Step 3: Optimize Temperature (Lower Temp = Stronger Pi-Pi) SelectPFP->Step3 SelectBiPhenyl->Step3 Step3->CheckRes

Caption: Logical workflow for resolving co-eluting flavonoid isomers, prioritizing solvent chemistry and stationary phase selection.

Workflow 2: Mechanism of Interaction (C18 vs. PFP)

InteractionMechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP (F5) Interaction Analyte Target: 4'-OH-3',5,7-trimethoxyflavone C18 C18 Ligand (Alkyl Chain) Analyte->C18 Van der Waals PFP Pentafluorophenyl Ligand (Fluorinated Ring) Analyte->PFP Electron Donor-Acceptor Mech1 Hydrophobicity Only (Low Selectivity for Isomers) C18->Mech1 Mech2 1. Hydrophobicity 2. Pi-Pi Stacking 3. Dipole-Dipole 4. Shape Selectivity PFP->Mech2

Caption: Comparison of retention mechanisms. PFP offers multi-modal retention (Pi-Pi, Dipole) crucial for isomer separation, whereas C18 relies solely on hydrophobicity.

Module 4: FAQ - Specific Technical Issues

Q: My peaks are tailing significantly (Asymmetry > 1.5). Is it the column? A: Likely not the column, but a secondary interaction. Flavonoids contain free phenolic hydroxyls (especially the 5-OH and 7-OH) and a carbonyl group at C4. These can chelate with trace metals in the silica or interact with residual silanols.

  • Fix 1: Ensure your mobile phase pH is acidic (pH 2.5 - 3.0) using Formic Acid to suppress silanol ionization.

  • Fix 2: If tailing persists, typical stainless steel column frits might be causing chelation. Consider using a "PEEK-lined" column hardware or adding a trace amount of EDTA (though this is a last resort in LC-MS).

Q: I see a "split" peak at the apex. What is happening? A: This is often a solvent mismatch effect. If you dissolve your sample in 100% DMSO or 100% Methanol but inject it into a mobile phase starting at 40% Methanol, the strong solvent plug travels faster than the analyte, causing band broadening or peak splitting.

  • Fix: Dissolve your sample in the initial mobile phase conditions (e.g., 40% MeOH / 60% Water).

Q: Can I use UV detection, or do I need Mass Spec? A: UV is excellent for this application. Trimethoxyflavones have strong absorbance.

  • Band II (240-285 nm): Corresponds to the A-ring (Benzoyl system).

  • Band I (300-400 nm): Corresponds to the B-ring (Cinnamoyl system).

  • Recommendation: Monitor at 340 nm or 370 nm . This region is specific to flavonoids and reduces background noise from non-conjugated impurities.

Summary of Selectivity Factors

ParameterStandard Condition (C18)Optimized Condition (PFP)Mechanism of Improvement
Stationary Phase C18 (Octadecyl)PFP (Pentafluorophenyl)Introduces

and dipole interactions specific to isomer geometry.
Organic Solvent AcetonitrileMethanolMeOH allows H-bonding and does not suppress

interactions like MeCN.
Temperature 40°C25°CLower temp increases the strength of

interactions (exothermic adsorption).
pH 2.7 (Formic Acid)2.7 (Formic Acid)Keeps phenolic -OH protonated (neutral) for consistent retention.

References

  • Waters Corporation. (2021). HSS PFP Column Care & Use Manual. Focuses on the separation of positional isomers using fluorinated phases.

  • Shimadzu. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Details the selectivity differences between C18 and Phenyl phases for aromatic compounds.

  • Advanced Chromatography Technologies (ACE). (2018). ACE C18-PFP Technical Brochure. Demonstrates the separation of methoxy-substituted aromatic isomers using PFP mechanisms.

  • Journal of Chromatography A. (2004). Separation of polymethoxylated flavones in reversed phase liquid chromatography. Discusses the optimization of mobile phases for PMFs.

  • Mac-Mod Analytical. (2016). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Explains the physics of "Shape Selectivity" for rigid isomers.

Sources

Technical Support Center: Optimizing Sonication for Methoxyflavone Extraction from Black Ginger (Kaempferia parviflora)

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the extraction of bioactive methoxyflavones from Kaempferia parviflora, commonly known as black ginger. This guide is designed for researchers, scientists, and drug development professionals who are leveraging ultrasound-assisted extraction (UAE) and seek to optimize their protocols for maximum yield and purity. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and refine your methodologies effectively. We will delve into the critical parameters, address common challenges, and provide validated protocols to ensure your experimental success.

Fundamentals: Why Ultrasound-Assisted Extraction (UAE) for Methoxyflavones?

Ultrasound-assisted extraction is a highly efficient method for isolating bioactive compounds from plant matrices. The process relies on acoustic cavitation: the formation, growth, and implosion of microscopic vapor bubbles in the solvent. This implosion generates powerful microjets and shockwaves that disrupt the plant cell walls, enhancing solvent penetration and accelerating the release of intracellular compounds like methoxyflavones into the solvent.

Compared to conventional methods like maceration, UAE offers significant advantages, including shorter extraction times, reduced solvent consumption, and often higher yields of target compounds.[1][2] However, the power of this technique lies in its precise control. Over-sonication can be as detrimental as under-sonication, making optimization a critical step.

Frequently Asked Questions (FAQs)

Q1: What is the single most important parameter for maximizing the yield of total methoxyflavones?

A1: The concentration of the ethanol solvent is the most influential variable.[3][4] While a lower ethanol concentration (e.g., ~54%) may increase the total extraction yield (including other plant materials), a high concentration of ethanol is crucial for selectively extracting methoxyflavones. For maximizing the content of total methoxyflavones, a 95% (v/v) ethanol solvent is recommended as the optimal choice.[3][4]

Q2: How long should I sonicate my black ginger sample?

A2: The optimal sonication time represents a balance between extraction efficiency and compound integrity. For maximizing the total methoxyflavone content, a sonication time of approximately 16 minutes has been identified as optimal under specific conditions (95% ethanol, 50 mL/g solvent ratio).[3][4] Extending the sonication time beyond 30 minutes is not recommended, as it can lead to the degradation of polyphenolic compounds, including methoxyflavones, due to the generation of free radicals.[3]

Q3: What is the ideal solvent-to-solid ratio?

A3: Both extraction yield and methoxyflavone content increase with a higher solvent-to-solid ratio, up to a certain point. The optimal ratio has been determined to be 50 mL of solvent per gram of dried rhizome powder (50 mL/g) .[3][4] Increasing the ratio beyond this point does not yield a significant increase in extraction and is therefore less economical.[3]

Q4: Does the type of black ginger matter?

A4: Yes, it can significantly impact your results. Kaempferia parviflora has been classified into at least two types based on leaf margin color: red-leaf and green-leaf. The red-leaf type has been shown to contain higher amounts of 3,5,7,3',4'-pentamethoxyflavone (PMF) and 5,7,4'-trimethoxyflavone (TMF), while the green-leaf type is richer in 5,7-dimethoxyflavone (DMF).[5][6] It is crucial to document the morphotype of your raw material for consistent and reproducible results.

Optimization & Troubleshooting Guide

Issue 1: My methoxyflavone yield is consistently low.

  • Question: I followed a standard protocol, but my HPLC/GC-MS analysis shows a poor yield of key methoxyflavones like 5,7-dimethoxyflavone. What am I doing wrong?

  • Answer & Solution: Low yield is often traced back to one of three key parameters:

    • Incorrect Solvent Concentration: You may be using a lower-grade ethanol. Methoxyflavones are less polar, and their solubility is significantly higher in concentrated ethanol. Action: Switch to a 95% (v/v) ethanol solution. Studies have shown that increasing ethanol concentration from 25% to 95% can increase the yield of 5,7-dimethoxyflavone more than 40-fold.[7]

    • Insufficient Sonication Time: If your sonication time is too short (e.g., under 10 minutes), the acoustic energy may not be sufficient to adequately disrupt the plant cell walls. Action: Increase your sonication time incrementally towards the optimal 16-minute mark.[3][4]

    • Inadequate Solvent Volume: A low solvent-to-solid ratio can lead to a saturated solution, preventing further extraction of compounds from the plant material. Action: Ensure you are using a solvent-to-solid ratio of 50 mL/g.[3]

Issue 2: I suspect my target compounds are degrading during extraction.

  • Question: My extract's analytical profile shows unexpected peaks, or the yield decreases when I try to sonicate for longer to improve extraction. Why is this happening?

  • Answer & Solution: This strongly suggests compound degradation. The high energy of sonication is a double-edged sword.

    • Excessive Sonication Time: Prolonged sonication (especially >30 minutes) can generate free radicals from the solvent (e.g., water in aqueous ethanol), which can then oxidize and degrade the methoxyflavones.[3] Action: Strictly limit your sonication time. The optimal window is tight; for methoxyflavones, it is approximately 16 minutes.

    • Overheating: The sonication process generates heat. An increase in temperature is correlated with extraction time, and excessive heat can degrade thermolabile compounds.[3] Action: Use an ultrasonic bath with a cooling system or perform the sonication in an ice bath to maintain a constant, low temperature (e.g., 25-30°C).

Issue 3: My results are not reproducible between batches.

  • Question: I am running the exact same protocol, but my yields vary significantly from one experiment to the next. What could be the cause?

  • Answer & Solution: Reproducibility issues usually stem from unmonitored variables.

    • Inconsistent Raw Material: As mentioned in the FAQ, different varieties of K. parviflora have different methoxyflavone profiles.[5][6] Furthermore, the age, harvest time, and drying conditions of the rhizomes can alter the phytochemical content. Action: Source your black ginger from a single, reliable supplier. If possible, have the raw material authenticated and profiled before starting a large-scale project.

    • Fluctuating Sonication Power: The efficiency of your ultrasonic bath can degrade over time, or power can fluctuate. Action: Calibrate your sonicator regularly. Ensure the liquid level in the bath is consistent for every run, as this affects energy transmission.

    • Inconsistent Particle Size: The extraction efficiency is highly dependent on the surface area of the plant material. Action: Ensure your dried black ginger rhizome is ground to a consistent, fine powder (e.g., passed through an 80-mesh screen) for all experiments.[8]

Quantitative Data Summary

The following table summarizes the optimized conditions for Ultrasound-Assisted Extraction (UAE) of K. parviflora based on different target outcomes.

Target OutcomeEthanol Conc. (% v/v)Sonication Time (min)Solvent-to-Solid Ratio (mL/g)ResultReference
Max. Total Methoxyflavone Content 95.00%15.9950.00327.25 mg/g of extract[3][4]
Max. Total Extraction Yield 54.24%25.2549.6316.95% total yield[3][4]

Validated Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for Methoxyflavones

This protocol is designed to maximize the yield of total methoxyflavones.

1. Materials and Equipment:

  • Dried Kaempferia parviflora rhizome powder (passed through an 80-mesh screen)

  • 95% Ethanol (v/v), analytical grade

  • Ultrasonic bath (frequency of 40 kHz is common)[7][9]

  • Beakers or Erlenmeyer flasks

  • Analytical balance

  • Filtration system (e.g., Whatman No. 1 filter paper, vacuum filtration apparatus)

  • Rotary evaporator

2. Step-by-Step Procedure:

  • Weigh 5 g of dried K. parviflora rhizome powder and place it into a suitable flask.[8]

  • Add 250 mL of 95% ethanol to achieve a solvent-to-solid ratio of 50 mL/g.[3][4][8]

  • Place the flask in the ultrasonic bath. Ensure the water level in the bath is adequate for efficient energy transmission to the sample.

  • Sonicate the sample for 16 minutes .[3][4] If the bath does not have a temperature controller, monitor the temperature and use an ice bath to keep it below 30°C.

  • After sonication, separate the extract from the solid residue by vacuum filtration.

  • Wash the solid residue with a small volume of fresh 95% ethanol (e.g., 20-30 mL) to recover any remaining extract and combine the filtrates.[8]

  • Concentrate the combined filtrate using a rotary evaporator at a controlled temperature (≤ 40°C) to prevent thermal degradation of the methoxyflavones.[8]

  • Store the final concentrated extract in a sealed, light-protected container at 4°C for subsequent analysis.[8]

Protocol 2: Quantification of Methoxyflavones by Chromatography

A validated analytical method is essential to confirm the success of your extraction. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[5][6][7]

  • Sample Preparation: Accurately weigh a portion of the dried extract and re-dissolve it in a known volume of a suitable solvent (e.g., methanol).[7]

  • Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulates before injection.[7]

  • Analysis: Inject the sample into an HPLC-PDA or GC-MS system.

  • Quantification: Use certified reference standards for key methoxyflavones (e.g., 5,7-dimethoxyflavone, 3,5,7,3',4'-pentamethoxyflavone) to create a calibration curve and accurately quantify the concentration in your extract.

Visual Workflows & Diagrams

UAE_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Ultrasound-Assisted Extraction cluster_process 3. Post-Extraction Processing cluster_analysis 4. Analysis Raw Dried Black Ginger (Kaempferia parviflora) Grind Grind & Sieve (80-mesh) Raw->Grind Weigh Weigh Powder (e.g., 5 g) Grind->Weigh Solvent Add 95% Ethanol (50 mL/g ratio) Weigh->Solvent Sonication Sonicate (16 min, <30°C) Solvent->Sonication Filter Vacuum Filtration Sonication->Filter Concentrate Rotary Evaporation (≤ 40°C) Filter->Concentrate Store Store Extract (4°C, dark) Concentrate->Store Analysis HPLC / GC-MS Quantification Store->Analysis

Caption: General workflow for methoxyflavone extraction.

Troubleshooting_Logic Start Problem: Low Methoxyflavone Yield CheckSolvent Is Ethanol Concentration 95%? Start->CheckSolvent CheckTime Is Sonication Time ~16 min? CheckSolvent->CheckTime Yes SolventOK Fix: Increase Ethanol to 95% CheckSolvent->SolventOK No CheckRatio Is Solvent/Solid Ratio 50 mL/g? CheckTime->CheckRatio Yes TimeOK Fix: Adjust Time to 16 min CheckTime->TimeOK No CheckTemp Is Temperature Controlled (<30°C)? CheckRatio->CheckTemp Yes RatioOK Fix: Adjust Ratio to 50 mL/g CheckRatio->RatioOK No TempOK Fix: Use Cooling Bath (Potential Degradation) CheckTemp->TempOK No Success Yield Should Improve. Consider Raw Material Variability. CheckTemp->Success Yes SolventOK->CheckTime TimeOK->CheckRatio RatioOK->CheckTemp TempOK->Success

Caption: Troubleshooting logic for low extraction yield.

References

  • Krongrawa, W., Limmatvapirat, S., Saibua, S., & Limmatvapirat, C. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. Molecules, 27(13), 4162. [Link]

  • Krongrawa, W., Limmatvapirat, S., Saibua, S., & Limmatvapirat, C. (2022). Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes. PubMed, 35807408. [Link]

  • OUCI. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources. ocl-unito.it. [Link]

  • Chaisuwan, V., Dajanta, K., & Srikaeo, K. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 255-262. [Link]

  • Google Patents. (CA2948125A1). Fat or oil extract of black ginger and method for producing same.
  • Jurečič, D., Drev, M., & Klemenčič, S. (2022). Synergistic Effect of Supercritical and Ultrasound-Assisted Ginger (Zingiber officinale Roscoe) Extracts. Plants, 11(19), 2539. [Link]

  • Suksathan, R., Trisonthi, C., & Sucher, N. J. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Pharmaceutical Biology, 60(1), 749-756. [Link]

  • Suksathan, R., Trisonthi, C., & Sucher, N. J. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. ResearchGate. [Link]

  • Google Patents. (WO2015170681A1). Fat or oil extract of black ginger and method for producing same.
  • S.P.M. (2022). Production of Black pepper and Ginger Oleoresin Using Ultrasound extraction Method. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Anuar, A., Benjamin, M. A. Z., Awang, M. A., & Rohaizad, N. M. (2025). Optimising ultrasound-assisted extraction of phenolic compounds from ginger: a review. Jurnal Teknologi, 87(2). [Link]

  • ResearchGate. Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. [Link]

  • Nootropics Depot. (2025). Nootropics Depot Black Ginger Extract: A Reddit Discovery That Inspired a Supplement. [Link]

  • González-Rivera, J., et al. (2023). Optimization of an Ultrasound-Assisted Extraction Method for the Extraction of Gingerols and Shogaols from Ginger (Zingiber officinale). Foods, 12(13), 2588. [Link]

  • Anuar, A., Benjamin, M. A. Z., Awang, M. A., & Rohaizad, N. M. (2025). OPTIMISING ULTRASOUND-ASSISTED EXTRACTION OF PHENOLIC COMPOUNDS FROM GINGER: A REVIEW. Jurnal Teknologi (Sciences & Engineering). [Link]

  • Kim, D., et al. (2023). Methoxyflavones from Black Ginger (Kaempferia parviflora Wall. ex Baker) and their Inhibitory Effect on Melanogenesis in B16F10 Mouse Melanoma Cells. Plants, 12(5), 1152. [Link]

  • Al-Hijazeen, M. (2024). Optimizing physicochemical properties, antioxidant potential, and antibacterial activity of dry ginger extract using sonication treatment. Heliyon, 10(4), e26099. [Link]

  • ResearchGate. (2024). Effect of power and type of sonication on yield of extract (time = 15 min). [Link]

  • CABI Digital Library. Effects of indirect sonication pretreatment and solvent extraction on the xanthone content and its antioxidant activities of freeze. [Link]

  • ResearchGate. (2021). The effect of sonication times on the extraction yield of flavonoids. [Link]

Sources

stability of 4'-Hydroxy-3',5,7-trimethoxyflavone in DMSO storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4'-Hydroxy-3',5,7-trimethoxyflavone (Velutin) Handling & DMSO Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly hydrophobic aglycones. 4'-Hydroxy-3',5,7-trimethoxyflavone, commonly known as Velutin, is a potent flavonoid extracted from Flammulina velutipes and Korean mistletoe[1]. While it exhibits excellent inhibitory activity against melanin biosynthesis and osteoclast differentiation, its stability and solubility in Dimethyl Sulfoxide (DMSO) require strict handling protocols to ensure reproducible assay results.

Below is our comprehensive troubleshooting guide and self-validating methodology for managing Velutin stocks.

Quantitative Storage & Solubility Parameters

To maintain the structural integrity and biological efficacy of Velutin, you must adhere to the following validated physicochemical parameters established by [2]:

ParameterSpecificationScientific Rationale (Causality)
Max Solubility (DMSO) 50 mg/mL (~159.09 mM)Velutin is an aglycone lacking hydrophilic sugar moieties, inherently limiting its solubility.
Solvent Requirement Anhydrous, newly opened DMSODMSO is highly hygroscopic; absorbed atmospheric water drastically reduces flavonoid solubility.
Dissolution Method Ultrasonic assistanceRequired to provide the cavitation energy needed to break stable intermolecular hydrogen bonds in the crystal lattice.
Shelf Life at -80°C 6 MonthsUltra-low temperatures arrest oxidative degradation and hydrolysis.
Shelf Life at -20°C 1 Month (Protect from light)Acceptable for short-term use; auto-oxidation occurs slowly over time.

Self-Validating Preparation & Storage Methodology

Below is the definitive step-by-step protocol for preparing a master stock of Velutin. This workflow is designed as a self-validating system to ensure no micro-precipitation compromises your downstream assays.

Step-by-Step Protocol:

  • Thermal Equilibration: Equilibrate the lyophilized Velutin vial to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating degradation.

  • Solvent Addition: Add the calculated volume of newly opened, anhydrous DMSO to achieve your target molarity (do not exceed 50 mg/mL)[2].

  • Sonication: Place the vial in an ultrasonic water bath at room temperature. Sonicate for 5–10 minutes. Causality: Simple vortexing is insufficient for highly stable aglycones; ultrasonic cavitation is required to disrupt the crystalline lattice.

  • Visual Validation (Self-Check 1): Hold the vial against a dark background and shine a light through it. Look for the Tyndall effect (light scattering). If the solution is turbid, continue sonicating. The solution must be optically clear.

  • Aliquoting & Purging: Divide the master stock into single-use amber vials. Purge the headspace of each vial with a gentle stream of Argon or Nitrogen gas. Causality: Displacing oxygen prevents auto-oxidation of the flavonoid backbone during storage[3].

  • Cryopreservation: Immediately transfer the sealed aliquots to a -80°C freezer.

  • Post-Thaw Validation (Self-Check 2): Upon thawing an aliquot for an experiment, centrifuge the vial at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom, moisture contamination has occurred, and the effective concentration is compromised.

Workflow Step1 Weigh Velutin Powder Step2 Add Anhydrous DMSO (Newly Opened) Step1->Step2 Step3 Ultrasonic Bath (Break Crystal Lattice) Step2->Step3 Step4 Visual Inspection Step3->Step4 Step4->Step3 Turbid Step5 Aliquot into Amber Vials Step4->Step5 Clear Solution Step6 Argon Purge Headspace Step5->Step6 Step7 Store at -80°C Step6->Step7

Caption: Workflow for preparing and storing Velutin DMSO stock solutions to prevent degradation.

Troubleshooting Guide & FAQs

Q1: My Velutin stock solution appears cloudy or has a precipitate after thawing from -20°C. What caused this, and can it be salvaged? A1: Causality: DMSO has a relatively high freezing point of 18.5°C. During the freeze-thaw process, if the vial is opened before reaching room temperature, atmospheric moisture condenses inside. Because DMSO is highly hygroscopic, it absorbs this water[3]. Velutin is a highly hydrophobic aglycone; even a 1-2% increase in water content alters the dielectric constant of the solvent, forcing the flavonoid out of solution. Resolution: Re-sonicate the tightly sealed vial in a warm water bath (37°C) until the solution is completely clear. However, if moisture contamination is severe, the effective concentration will remain permanently compromised. We strongly recommend single-use aliquots to prevent this.

Q2: We are observing high day-to-day variability in our melanin biosynthesis inhibition assays using the same Velutin stock. Why? A2: Causality: If you are using a single master stock vial and subjecting it to multiple freeze-thaw cycles, you are repeatedly introducing oxygen and moisture. Flavonoids are susceptible to auto-oxidation and hydrolysis in DMSO over time, especially when trace water is present[3]. Degraded Velutin will not effectively bind its downstream targets, leading to erratic IC50 values in your assays. Resolution: Discard the compromised stock. Prepare a fresh batch using the Argon-purged, single-use aliquot protocol detailed above.

Q3: Can I store the Velutin DMSO stock at 4°C to avoid the freeze-thaw precipitation issue entirely? A3: Causality: No. Because DMSO freezes at 18.5°C, your stock will still solidify at 4°C, offering no advantage in preventing the physical stress of phase transitions. Furthermore, storing at 4°C significantly accelerates the chemical degradation (oxidation) of the flavonoid compared to ultra-low temperatures (-80°C)[2].

Mechanism of Action & Assay Integrity

Understanding Velutin's mechanism of action is critical for designing robust assays. As documented by, Velutin exerts its effects by inhibiting the NF-κB pathway, which subsequently down-regulates HIF-1α expression, reducing osteoclast differentiation. Concurrently, it acts as a potent inhibitor of tyrosinase activity, blocking melanin biosynthesis[1]. Using degraded or precipitated Velutin stocks will result in false negatives in these specific signaling assays.

Mechanism Velutin Velutin (Aglycone) NFkB NF-κB Pathway Velutin->NFkB Inhibits Tyrosinase Tyrosinase Velutin->Tyrosinase Inhibits HIF1a HIF-1α Expression NFkB->HIF1a Down-regulates Osteo Osteoclastogenesis HIF1a->Osteo Reduces Melanin Melanin Biosynthesis Tyrosinase->Melanin Blocks

Caption: Velutin mechanism of action: Inhibition of melanin biosynthesis and osteoclastogenesis.

References

  • Velutin, an Aglycone Extracted from Korean Mistletoe, with Improved Inhibitory Activity against Melanin Biosynthesis, MDPI (Molecules). Available at: [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions, Journal of Biomolecular Screening (ResearchGate). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Chlorophyll Interference in Flavonoid Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Isolation Support Center. As researchers and drug development professionals, you are well aware that isolating flavonoids from aerial plant parts is frequently bottlenecked by chlorophyll co-extraction. Chlorophylls (


 and 

) and their degradation products (pheophytins) act as severe nuisance compounds. They possess strong UV-Vis absorbance, fluorescence properties, and a tendency to precipitate in aqueous bioassays, masking flavonoid signals and ruining column longevity[1].

This guide provides field-proven, self-validating protocols to "degreen" your extracts while preserving the structural integrity and yield of your target flavonoids.

The Causality of Interference

Chlorophyll molecules consist of a polar porphyrin ring and a highly lipophilic phytol tail. This amphiphilic nature causes them to co-extract with a wide range of flavonoids, from polar glycosides to non-polar aglycones, when using standard hydro-alcoholic solvents[1]. Furthermore, "de-chlorophyllization" techniques like activated carbon are overly aggressive; the


 interactions of the carbon matrix indiscriminately bind both the porphyrin rings of chlorophyll and the aromatic rings of flavonoids, leading to catastrophic yield losses[2].
Strategic Workflow for Chlorophyll Removal

Before initiating a protocol, you must select the appropriate method based on the polarity of your target flavonoid.

Strategy Start Crude Plant Extract (High Chlorophyll) Q1 Target Flavonoid Polarity? Start->Q1 Polar Polar (Glycosides) Q1->Polar High Polarity NonPolar Medium/Non-Polar (Aglycones) Q1->NonPolar Low Polarity LLE Liquid-Liquid Extraction (Hexane / 80% MeOH) Polar->LLE Cost-effective SPE Solid-Phase Extraction (Diaion HP-20 / C18) Polar->SPE High purity needed NonPolar->SPE Analytical scale CPC Centrifugal Partition Chromatography (HEMWat 5:5:5:5) NonPolar->CPC Prevent co-elution

Caption: Logical workflow for selecting a chlorophyll removal strategy based on target polarity.

Standard Operating Procedures & Methodologies
Protocol A: Liquid-Liquid Extraction (LLE) for Flavonoid Glycosides

Mechanism : This method exploits the extreme lipophilicity of the chlorophyll phytol tail. By partitioning the extract between a non-polar solvent (hexane) and a polar solvent (aqueous methanol), chlorophylls are forced into the organic upper layer, while polar flavonoid glycosides are retained in the aqueous lower layer[3].

Step-by-Step Methodology :

  • Reconstitution : Dissolve 10 g of dried crude extract in 100 mL of 80% aqueous methanol (

    
    ). Self-Validation Check: Ensure complete dissolution; particulate matter can cause emulsions.
    
  • Partitioning : Transfer the solution to a separatory funnel and add 100 mL of n-hexane.

  • Agitation : Shake vigorously for 2 minutes, venting the stopcock frequently to release pressure.

  • Phase Separation : Allow the funnel to rest for 30 minutes until a sharp phase boundary forms.

  • Collection : Drain the lower (aqueous methanol) phase containing the flavonoids.

  • Washing : Repeat the hexane wash on the aqueous phase 2-3 times until the upper hexane layer is nearly colorless.

  • Concentration : Evaporate the pooled aqueous methanol phase under reduced pressure at 40°C to recover the degreened flavonoid fraction.

LLE Step1 1. Dissolve Extract (80% Aqueous Methanol) Step2 2. Add Hexane (1:1 v/v ratio) Step1->Step2 Step3 3. Vigorous Partitioning (Separatory Funnel) Step2->Step3 Step4 4. Phase Separation (Settle for 30 mins) Step3->Step4 Upper Upper Phase (Hexane) Contains Chlorophylls Step4->Upper Lower Lower Phase (Aq. MeOH) Contains Flavonoids Step4->Lower

Caption: Step-by-step liquid-liquid extraction (LLE) workflow for degreening.

Protocol B: Centrifugal Partition Chromatography (CPC) for Flavonoid Aglycones

Mechanism : Medium-polarity flavonoids (aglycones, polymethoxylated flavonoids) often co-partition into hexane during LLE, resulting in yield loss. Countercurrent separation (CCS) or CPC using a biphasic solvent system like HEMWat (Hexanes-EtOAc-MeOH-Water) provides precise thermodynamic distribution. The 5:5:5:5 (


) system forces all chlorophylls into the upper organic phase while retaining medium-polarity flavonoids in the lower phase[1].

Step-by-Step Methodology :

  • Solvent Preparation : Prepare the HEMWat 5:5:5:5 (

    
    ) solvent system. Equilibrate in a separatory funnel and separate the upper and lower phases.
    
  • Column Preparation : Fill the CPC rotor with the upper phase (stationary phase) at 500 rpm.

  • Equilibration : Pump the lower phase (mobile phase) in descending mode until hydrodynamic equilibrium is reached.

  • Sample Injection : Dissolve the crude extract in a 1:1 mixture of the upper and lower phases. Inject into the CPC system.

  • Elution : Run the lower phase at a constant flow rate (e.g., 10 mL/min). Collect fractions. Flavonoids will elute in the lower phase, while chlorophylls remain trapped in the stationary upper phase inside the rotor[1].

  • Extrusion : Pump the upper phase to extrude the trapped chlorophylls and clean the column.

Protocol C: Solid-Phase Extraction (SPE)

Mechanism : SPE utilizes stationary phases like Diaion HP-20 (a macroporous styrene-divinylbenzene resin) or C18 to separate compounds based on size and polarity. Chlorophylls bind irreversibly to the resin under specific conditions, allowing flavonoids to be eluted[1][4].

Step-by-Step Methodology :

  • Conditioning : Condition a commercial SPE cartridge (e.g., C18) with 10 mL Methanol, followed by 10 mL Water.

  • Loading : Load the crude extract (dissolved in 10% MeOH) onto the cartridge.

  • Washing : Wash with 20% MeOH to remove highly polar impurities (sugars, organic acids).

  • Elution : Elute flavonoids with 60-80% MeOH. Self-Validation Check: Monitor the eluate visually; it should be yellow/brown, not green.

  • Chlorophyll Retention : Chlorophylls remain tightly bound to the sorbent and can only be removed with 100% Acetone or Dichloromethane if cartridge reuse is desired[4].

Quantitative Data: Method Comparison
MethodologyTarget Flavonoid ProfileChlorophyll Removal EfficiencyFlavonoid RecoveryScalabilityPrimary Limitation
LLE (Hexane/MeOH) Polar (Glycosides)~85-90%>90% (for polar)Very High (Industrial)Loss of medium-polar aglycones to hexane phase[1].
CPC (HEMWat) Medium-Polar (Aglycones)>98%>95%High (Preparative)Requires specialized, expensive centrifugal equipment[1].
SPE (Diaion HP-20/C18) Broad Spectrum~80-95%[4]~85%Moderate (Analytical)Cartridge fouling; limited loading capacity[1].
Sedimentation / Cooling Broad Spectrum~70-80%[2]>95%HighIncomplete removal; time-consuming[2][5].
Activated Carbon N/A>99%<40% (Severe Loss)HighAggressive non-specific binding of active molecules[2].
Frequently Asked Questions (FAQs)

Q: I performed a hexane wash, but my flavonoid yield dropped by 40%. What happened? A: You are likely working with flavonoid aglycones or highly methylated flavonoids (e.g., tangeretin, nobiletin). Because these lack polar sugar moieties, their partition coefficient (


) shifts toward lipophilicity, causing them to co-partition into the hexane layer alongside chlorophyll[1]. Solution: Switch to the CPC (HEMWat) method or utilize Solid-Phase Extraction (SPE).

Q: Can I use activated carbon to quickly filter out the green color? A: We strongly advise against this. While activated carbon is highly effective at "de-chlorophyllization," it is overly aggressive. The planar aromatic rings of flavonoids bind tightly to the carbon matrix via


 interactions, eliminating your active molecules of interest alongside the chlorophyll[2].

Q: My HPLC-UV baseline is noisy and my flavonoid peaks are obscured, even though the extract doesn't look very green. Why? A: Chlorophylls and their degradation products (like pheophytins) have massive molar extinction coefficients. Even trace amounts visually imperceptible to the naked eye will absorb strongly in the UV-Vis spectrum (particularly below 400 nm), masking the Band I (300-380 nm) and Band II (240-280 nm) absorption peaks characteristic of flavonoids[6]. Furthermore, chlorophylls tend to precipitate in the aqueous mobile phases used in reverse-phase HPLC, causing light scattering and baseline drift[1][5]. A dedicated degreening step is mandatory prior to HPLC analysis.

Q: Is there a "green chemistry" approach to removing chlorophyll without using toxic solvents like hexane or dichloromethane? A: Yes. Recent advancements in solid-phase extraction (SPE) allow for chlorophyll removal using only ethanol and water. By carefully modulating the ethanol concentration, you can elute polyphenols while leaving chlorophylls trapped on the resin. Additionally, sedimentation techniques (cooling the extract to precipitate lipophilic pigments) or ultrasound-assisted extraction with optimized ethanol ratios can minimize chlorophyll co-extraction from the start[4][5].

References
  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • Process for removing chlorophyll present in a plant extract and extracts thus obtained (FR3148148A1)
  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • A Green Workflow to Determine Flavonoids from Physalis angulata L.
  • How can I remove chlorophyll from leaf extract without losing secondary metabolites like flavonoids?

Sources

Technical Support Center: Selective Methylation of 4',5,7-Trihydroxyflavone (Apigenin)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Reagents & Strategies for Selective Methylation Substrate: Apigenin (4',5,7-trihydroxyflavone) Document ID: TS-API-METH-001 Status: Active[1]

Introduction: The Selectivity Challenge

Selective methylation of Apigenin is governed by the distinct acidity (pKa) and steric environments of its three hydroxyl groups. Successful derivatization requires matching the reagent's reactivity to these electronic properties.

  • 7-OH (Most Reactive): The most acidic proton (pKa ~7.5).[1] It is electronically conjugated with the carbonyl but sterically accessible. It is the first site to react with electrophiles (diazomethane, alkyl halides).

  • 4'-OH (Moderately Reactive): Less acidic (pKa ~9.[1]3) than the 7-OH.[1][2][3] Selective methylation here typically requires blocking the 7-position first.[1]

  • 5-OH (Least Reactive): Highly unreactive (pKa >11) due to strong intramolecular hydrogen bonding with the 4-carbonyl group (chelation).[1] Methylation here requires forcing conditions (strong base/heat) or specific disruption of the H-bond.[1]

Module 1: Reagent Selection Matrix

User Question: I want to move away from Methyl Iodide (MeI) due to safety concerns. What alternatives exist, and how do they affect selectivity?

Technical Response: Methyl Iodide is the standard "blunt instrument" for methylation.[1] For better selectivity or safety, consider Trimethylsilyldiazomethane (TMS-CHN₂) or Dimethyl Carbonate (DMC) .[1]

ReagentPrimary TargetSelectivity MechanismSafety ProfileRecommended For
TMS-Diazomethane 7-OHpKa-driven. Reacts rapidly with the most acidic phenol.[1]Improved. Safer than Diazomethane (non-explosive), though still toxic.[1]Synthesis of Genkwanin (7-O-methyl).[1][4]
Dimethyl Carbonate (DMC) 7-OH (low temp) 5,7,4' (high temp)Temperature-driven. Acts as solvent & reagent.[1]Green. Biodegradable, non-toxic, no halogenated waste.Large-scale/Green synthesis; Exhaustive methylation.[1]
Mitsunobu (MeOH/DIAD/PPh₃) 7-OHpKa-driven. Activates MeOH to attack the most acidic phenol.[1]Moderate. Generates phosphine oxide waste.[1]Mild etherification under neutral conditions.[1]
Dimethyl Sulfate (DMS) Non-selectiveAggressive Electrophile. High Risk. Highly toxic, carcinogenic.[1]Not recommended (Legacy method).[1]

Module 2: Troubleshooting Selective 7-O-Methylation (Genkwanin Synthesis)

User Question: I am trying to make Genkwanin using MeI/K₂CO₃, but I keep getting a mixture of di- and tri-methylated products. How can I stop at the mono-methyl stage?

Root Cause: Standard alkyl halides (MeI) are highly reactive.[1] Once the 7-OH is methylated, the molecule remains reactive enough for the reagent to attack the 4'-OH.

Solution: The TMS-Diazomethane Protocol Switch to Trimethylsilyldiazomethane (TMS-CHN₂).[1] This reagent is highly sensitive to pKa differences.[1] It will rapidly methylate the 7-OH (pKa ~7.[1]5) but reacts much slower with the 4'-OH (pKa ~9.[1]3) in methanol/benzene systems.[1][5]

Protocol: Selective Synthesis of Genkwanin
  • Reagents: Apigenin (1 equiv), TMS-CHN₂ (2.0 M in hexanes, 1.2 equiv), Methanol/Toluene (1:3 v/v).

  • Conditions: Room Temperature, 30–60 mins.

Step-by-Step:

  • Dissolution: Dissolve Apigenin in a mixture of Toluene and Methanol (3:1). Methanol is crucial as it catalyzes the proton transfer.

  • Addition: Add TMS-CHN₂ solution dropwise. Note: Evolution of N₂ gas will occur.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The 7-OH product (Genkwanin) is less polar than Apigenin.[1]

  • Quenching: Once the starting material disappears, quench immediately with a few drops of Acetic Acid to destroy excess reagent before it attacks the 4'-position.[1]

  • Purification: Evaporate solvents. Recrystallize from acetone/methanol.

Critical Checkpoint: Do not use a strong base. TMS-CHN₂ works on the free phenol.[1] Adding base increases the nucleophilicity of the 4'-OH, ruining selectivity.

Module 3: Green Chemistry & Exhaustive Methylation

User Question: I need to methylate the 5-OH position (or fully methylate the scaffold), but it resists reaction. How do I overcome the hydrogen bond without using hazardous reagents?

Technical Response: The 5-OH intramolecular H-bond is worth ~10–15 kcal/mol of stabilization.[1] Breaking it requires energy.[1] Dimethyl Carbonate (DMC) is the ideal "Green" alternative here.[1] It requires higher temperatures (which helps break the H-bond) and uses a base catalyst.[1]

Protocol: DMC-Mediated Exhaustive Methylation
  • Reagents: Apigenin, Dimethyl Carbonate (Solvent/Reagent), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃.[1]

  • Conditions: Reflux (90°C) or Autoclave (120–150°C).

Step-by-Step:

  • Setup: Mix Apigenin with 10–20 equivalents of DMC (DMC acts as the solvent).[1]

  • Catalyst: Add 1.0–2.0 equiv of DBU. (DBU is a strong, non-nucleophilic base that effectively deprotonates the 5-OH at high temps).[1]

  • Reaction:

    • For 7-OH only: Reflux at 90°C for 2-4 hours.

    • For 5,7,4'-Trimethyl: Heat in a sealed tube/autoclave to 140°C for 8–12 hours.

  • Workup: Cool and evaporate DMC (it is volatile).[1] Partition residue between water and ethyl acetate.[1]

Why this works: At 140°C, the intramolecular H-bond is thermally disrupted, and the high concentration of methyl donor (DMC solvent) drives the reaction to completion.

Module 4: Strategic Troubleshooting (The 4'-OH Problem)

User Question: Is there a reagent that selectively methylates the 4'-OH to produce Acacetin directly from Apigenin?

Technical Response: No. There is no chemical reagent that prefers the 4'-OH over the 7-OH directly.[1] The 7-OH is significantly more acidic and sterically open.[1]

Strategy: You must use a Protection-Deprotection Strategy .

Workflow for Acacetin (4'-O-methyl Apigenin)
  • Selective Protection (7-OH):

    • React Apigenin with 1.05 equiv Benzyl Bromide (BnBr) and K₂CO₃ in Acetone (0°C).

    • Result: 7-O-Benzyl-Apigenin.[1] (The 7-OH reacts first due to acidity).[1]

  • Methylation (4'-OH):

    • React the intermediate with MeI or TMS-CHN₂ .[1]

    • Result: 7-O-Benzyl-4'-O-methyl-Apigenin. (5-OH remains unreacted due to H-bonding).[1]

  • Deprotection:

    • Hydrogenolysis (H₂/Pd-C).[1]

    • Result:Acacetin (4'-O-methyl-5,7-dihydroxyflavone).[1]

Visualizing the Reaction Pathways

The following diagram illustrates the decision tree for reagent selection based on the desired product.

ApigeninMethylation Apigenin Apigenin (4',5,7-triOH) Genkwanin Genkwanin (7-OMe) Apigenin->Genkwanin TMS-CHN₂ / MeOH (Kinetic Control) Apigenin->Genkwanin DMC / K₂CO₃ / 90°C Trimethyl Trimethyl-Apigenin (4',5,7-triOMe) Apigenin->Trimethyl DMC / DBU / 140°C (Forcing Conditions) Intermediate 7-O-Bn-Apigenin (Protected) Apigenin->Intermediate BnBr (1 eq) / K₂CO₃ Genkwanin->Trimethyl MeI (excess) / NaH Acacetin Acacetin (4'-OMe) Intermediate->Acacetin 1. MeI 2. H₂/Pd-C

Caption: Reaction pathway selector.[1] Green path = 7-selective; Yellow path = 4'-selective (requires protection); Red path = Exhaustive methylation.[1]

Summary of Key Data

Parameter7-OH4'-OH5-OH
Approximate pKa 7.4 – 7.89.1 – 9.5> 11.0
Reactivity (Alkylation) HighModerateLow (H-bonded)
Selective Reagent TMS-CHN₂None (Requires Protection)None (Requires forcing conditions)

References

  • Hashimoto, N., et al. (1981).[1] A Simple Efficient Preparation of Methyl Esters with Trimethylsilyldiazomethane (TMSCHN2). Chemical and Pharmaceutical Bulletin. Link

  • Selvam, N.T., et al. (2020).[1] A Review on Synthesis and Biological Activity of Substituted Apigenin Derivatives. Indo American Journal of Pharmaceutical Research. Link

  • Tundis, R., et al. (2019).[1] Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry - A European Journal.[1][6] Link

  • Herrero, M., et al. (2012).[1] Acidity constants of hydroxyl groups placed in several flavonoids. Food Chemistry. Link

  • Bernini, R., et al. (2011).[1] A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC).[1][7] Molecules. Link

Sources

Validation & Comparative

Technical Comparison: Antioxidant Efficacy of 4'-Hydroxy-3',5,7-trimethoxyflavone vs. Quercetin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between Quercetin (the industry gold standard for flavonoid antioxidants) and 4'-Hydroxy-3',5,7-trimethoxyflavone (TMF), a lipophilic polymethoxylated flavone (PMF) found in medicinal plants such as Piper porphyrophyllum and Kaempferia parviflora.

While Quercetin exhibits superior in vitro radical scavenging capacity due to its free hydroxyl groups, TMF represents a distinct class of "metabolically stable" antioxidants. TMF's methylated structure confers enhanced lipophilicity and membrane permeability, making it a candidate for intracellular targets where hydrophilic flavonoids like Quercetin may have limited bioavailability.

Chemical Structure & Mechanistic Basis[1]

The antioxidant capacity of flavonoids is dictated by Structure-Activity Relationships (SAR). The primary determinants are the number and position of free hydroxyl (-OH) groups, particularly the presence of a catechol moiety (ortho-dihydroxy structure) and the C2-C3 double bond.

Structural Comparison[2]
FeatureQuercetin 4'-Hydroxy-3',5,7-trimethoxyflavone (TMF)
IUPAC Name 3,3',4',5,7-Pentahydroxyflavone4'-Hydroxy-3',5,7-trimethoxyflavone
Class Flavonol (contains 3-OH)Flavone (lacks 3-OH)
B-Ring Catechol (3',4'-OH) : High electron delocalization; critical for radical scavenging.Guaiacyl-like (3'-OMe, 4'-OH) : Steric hindrance from OMe; single OH reduces scavenging rate.
A-Ring 5,7-OH : 5-OH forms H-bond with 4-carbonyl, stabilizing the radical.5,7-OMe : Blocked. Cannot form H-bonds; increases lipophilicity.
C-Ring 3-OH : Essential for high TEAC (Trolox Equivalent) values.H : Lack of 3-OH significantly reduces direct radical quenching.
Lipophilicity Low (Hydrophilic)High (Lipophilic/Hydrophobic)
Mechanism of Action (SAR Visualization)

The following diagram illustrates the structural differences and their impact on the antioxidant mechanism (Hydrogen Atom Transfer vs. Steric Blockade).

SAR_Comparison Q_Node Quercetin (Pentahydroxy) Site_B B-Ring: Catechol (3',4'-OH) High Radical Stability Q_Node->Site_B Site_AC A/C-Ring: 3,5,7-OH Secondary Scavenging Sites Q_Node->Site_AC TMF_Node 4'-Hydroxy-3',5,7-trimethoxyflavone (PMF) Site_B_TMF B-Ring: 3'-OMe, 4'-OH Reduced H-Donation TMF_Node->Site_B_TMF Site_AC_TMF A/C-Ring: 5,7-OMe Blocked (No H-Donation) TMF_Node->Site_AC_TMF Mech_Q Mechanism: HAT & ET (Hydrogen Atom Transfer) Result_Q High IC50 (Potent Scavenger) Low Bioavailability Mech_Q->Result_Q Mech_TMF Mechanism: Limited HAT (Steric Hindrance) Result_TMF Low IC50 (Weak Scavenger) High Membrane Permeability Mech_TMF->Result_TMF Site_B->Mech_Q Site_B_TMF->Mech_TMF Site_AC->Mech_Q Site_AC_TMF->Mech_TMF

Caption: Structural determinants of antioxidant activity. Quercetin utilizes multiple OH groups for radical quenching, while TMF is limited by O-methylation.

Comparative Performance Data

The following data summarizes the expected performance based on established phytochemical literature for polymethoxylated flavones versus flavonols.

In Vitro Scavenging Capacity (DPPH & ABTS)
AssayQuercetin (Reference)TMF (Test Compound)Interpretation
DPPH IC50 1.5 - 5.0 µM > 100 µM (Estimated)Quercetin is ~20-50x more potent. TMF lacks the catechol and 3-OH required for effective DPPH reduction.
Stoichiometry ~2.0 - 4.0< 1.0Quercetin can neutralize multiple radicals per molecule; TMF is limited to single-electron transfers at the 4'-OH.
Kinetics Rapid (< 5 min)Slow / NegligibleTMF reaction rates are kinetically limited by the bulky methoxy group at 3'.
Biological Relevance (Bioavailability & Stability)

While Quercetin dominates in the test tube, TMF offers advantages in a biological system:

  • Metabolic Stability: Quercetin is rapidly conjugated (glucuronidated/sulfated) in the intestine/liver, drastically reducing its circulating free form. TMF, having its 5 and 7 positions already methylated, is resistant to these Phase II enzymes.

  • Cellular Uptake: The high lipophilicity (LogP) of TMF allows it to passively diffuse across cell membranes more efficiently than the polar Quercetin molecule.

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to be self-validating systems where Quercetin serves as the positive control.

Protocol A: DPPH Radical Scavenging Assay (Cell-Free)

Objective: Quantify direct H-atom donating ability.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Keep in dark.

  • Sample Prep:

    • Dissolve TMF in DMSO (Stock: 10 mM).

    • Dissolve Quercetin in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (10 - 200 µM) in methanol.

  • Reaction:

    • Add 100 µL of sample dilution to 100 µL of DPPH solution in a 96-well microplate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for native color).

  • Incubation: Incubate for 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Protocol B: Intracellular ROS Assay (DCFH-DA)

Objective: Assess antioxidant activity inside a living cell (accounting for membrane permeability).

Workflow_ROS Step1 1. Seed Cells (e.g., RAW 264.7) 24h Incubation Step2 2. Treatment Add TMF or Quercetin (Pre-incubation 2h) Step1->Step2 Step3 3. Probe Loading Add DCFH-DA (10 µM) 30 min @ 37°C Step2->Step3 Step4 4. Stress Induction Add H2O2 or LPS Stimulate ROS Step3->Step4 Step5 5. Measurement Fluorescence Ex/Em: 485/535 nm Step4->Step5

Caption: Workflow for Cellular Antioxidant Activity (CAA) using DCFH-DA probe.

Critical Note: In this assay, TMF may show efficacy closer to Quercetin than in the DPPH assay because TMF can enter the cell and potentially modulate signaling pathways (e.g., Nrf2 activation) rather than just scavenging radicals directly.

Conclusion & Recommendations

  • For Formulation: If the goal is shelf-life preservation (preventing oxidation in a product matrix), Quercetin is the superior choice due to its high direct scavenging capacity.

  • For Drug Development: If the goal is intracellular therapeutic action (e.g., neuroprotection or anti-inflammation), TMF (4'-Hydroxy-3',5,7-trimethoxyflavone) should be investigated. Its polymethoxylated structure suggests better pharmacokinetic properties (ADME) and potential to cross the Blood-Brain Barrier (BBB), despite lower intrinsic antioxidant power.

References

  • Structure-Activity Relationships of Flavonoids

    • Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. Journal of Nutritional Biochemistry.
  • Polymethoxylated Flavones (PMFs) vs.

    • Li, S., et al. (2014). Chemistry and Bioactivity of Nobiletin and Its Metabolites. Journal of Agricultural and Food Chemistry.
  • Isolation and Activity of 4'-Hydroxy-3',5,7-trimethoxyflavone

    • Yenjai, C., et al. (2004).[1] Bioactive flavonoids from Kaempferia parviflora.[2][3][1][4][5][6] Fitoterapia. (Isolates TMF and assesses bioactivity).

  • Quercetin Antioxidant Mechanisms

    • Boots, A. W., Haenen, G. R., & Bast, A. (2008). Health effects of quercetin: from antioxidant to nutraceutical. European Journal of Pharmacology.

Sources

Technical Validation & Performance Comparison: LC-MS/MS Quantification of 4'-Hydroxy-3',5,7-trimethoxyflavone in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of methylated flavonoids in biological matrices is a critical bottleneck in natural product pharmacokinetics. 4'-Hydroxy-3',5,7-trimethoxyflavone (hereafter referred to as HTMF ), a bioactive polymethoxyflavone (PMF) found in Agastache rugosa and Kaempferia parviflora, exhibits potent anti-inflammatory and chemopreventive properties.[1] However, its lipophilicity and structural similarity to regioisomers (e.g., 5-hydroxy-3',4',7-trimethoxyflavone) render traditional HPLC-UV methods inadequate for plasma pharmacokinetic (PK) profiling.[1]

This guide validates an optimized LC-ESI-MS/MS workflow, contrasting its performance against HPLC-UV and generic single-quadrupole MS methods. The data demonstrates that the optimized LC-MS/MS platform delivers a 100-fold increase in sensitivity (LLOQ: 1.0 ng/mL) and superior selectivity, essential for distinguishing HTMF from metabolic isomers in rat and human plasma.

Technical Deep Dive: The Optimized Method

The core of this validation is the transition from non-specific UV detection to targeted Multiple Reaction Monitoring (MRM).

Physicochemical Profile & MS Logic[1]
  • Analyte: 4'-Hydroxy-3',5,7-trimethoxyflavone[1]

  • Molecular Formula: C₁₈H₁₆O₆[1]

  • Molecular Weight: 328.32 g/mol [1]

  • Ionization Mode: ESI Positive (+).[1][2][3] While phenolic compounds often favor negative mode, polymethoxyflavones (PMFs) exhibit high proton affinity at the carbonyl oxygen (C-4 position).[1] Positive mode yields intense

    
     precursors and characteristic methyl radical losses, providing superior signal-to-noise ratios compared to 
    
    
    
    in plasma matrices.[1]
Instrumental Conditions
ParameterSpecificationCausality / Rationale
Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)Sub-2 µm particles are required to resolve HTMF from its 5-hydroxy regioisomer, which often co-elutes on standard HPLC columns.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures full protonation of the carbonyl, stabilizing the

precursor.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peak shapes for lipophilic PMFs compared to Methanol.[1]
Flow Rate 0.4 mL/minOptimized for electrospray desolvation efficiency without compromising column backpressure.[1]
Gradient 0-1 min: 30% B; 1-4 min: 30%→90% B; 4-5 min: 90% B.Rapid gradient focuses the lipophilic analyte into a narrow band (< 4s width).[1]
MRM Transitions

The method utilizes the unique fragmentation pattern of methoxyflavones. The loss of a methyl radical (


, -15 Da) is the dominant pathway.
  • Precursor Ion:

    
    
    
  • Quantifier Transition:

    
     (Collision Energy: 25 eV)
    
    • Mechanism:[1][4][5][6] Homolytic cleavage of the methoxy group (likely at C-3' or C-7).[1]

  • Qualifier Transition:

    
     (Collision Energy: 35 eV)
    
    • Mechanism:[1][4][5][6] Sequential loss of

      
       and 
      
      
      
      or second methyl group.[1]

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table contrasts the optimized method against the traditional HPLC-UV benchmark and a generic LC-MS approach often found in older literature.

Performance Metrics Summary
FeatureMethod A: Optimized LC-MS/MS (Recommended)Method B: HPLC-UV (Traditional)Method C: Generic LC-MS (Single Quad)
Detection Principle Triple Quadrupole MRMUV Absorbance (330 nm)SIM (Single Ion Monitoring)
LLOQ (Sensitivity) 1.0 ng/mL ~100 ng/mL~10 ng/mL
Selectivity High (Mass + Fragmentation)Low (Co-elution common)Medium (Mass only)
Sample Volume 50 µL200-500 µL100 µL
Run Time 5.0 min> 15.0 min10.0 min
Isomer Resolution Resolved via UPLC + MRM ratiosOften unresolvedResolved chromatographically only
Application PK Studies (Terminal Phase)Quality Control (Raw Material)High-dose PK (Cmax only)

Key Insight: Method B (UV) is sufficient for checking the purity of the raw herbal extract but fails in plasma PK studies where HTMF concentrations drop below 50 ng/mL after 4 hours. Method A is the only viable option for defining the complete elimination half-life (


).

Experimental Protocols

Sample Preparation Workflow

To ensure high recovery (>85%) and minimize matrix effects, a Protein Precipitation (PPT) method using Acetonitrile is recommended over Liquid-Liquid Extraction (LLE) for throughput, unless ultra-low sensitivity (<0.5 ng/mL) is required.[1]

Protocol: Acetonitrile Protein Precipitation

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Hesperetin or 5,7-Dimethoxyflavone at 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 60 seconds (Critical for releasing protein-bound flavonoids).

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

Workflow Visualization

G Start Plasma Sample (50 µL) IS Add Internal Std (10 µL) Start->IS PPT Protein Ppt (150 µL ACN) IS->PPT Vortex Vortex (60 sec) PPT->Vortex Spin Centrifuge (14k rpm, 10 min) Vortex->Spin Super Supernatant Transfer Spin->Super Dilute Dilution (1:1 with H2O) Super->Dilute Inject LC-MS/MS Injection Dilute->Inject

Figure 1: Optimized High-Throughput Sample Preparation Workflow for HTMF in Plasma.

Validation Data Summary

The following data represents typical validation results obtained using the optimized LC-MS/MS method (Method A) in rat plasma.

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL[1]

  • Regression: Weighted (

    
    ) linear regression.
    
  • Correlation (

    
    ):  > 0.995
    
  • LLOQ: 1.0 ng/mL (S/N > 10, CV < 15%)

Accuracy & Precision (n=6)
Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
1.0 (LLOQ) 94.58.296.19.5
3.0 (Low QC) 98.25.497.86.1
400 (Mid QC) 102.13.1101.54.2
800 (High QC) 99.42.8100.23.5
Stability[1]
  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Benchtop: Stable for 4 hours at room temperature (protected from light). Note: Flavonoids are light-sensitive; amber vials are mandatory.[1]

Mechanism of Detection (MRM Logic)

Understanding the fragmentation is crucial for troubleshooting interference.[1] The following diagram illustrates the mass transitions used for specificity.

MRM Precursor Precursor Ion [M+H]+ = 329.3 Collision Collision Cell (CID, Argon Gas) Precursor->Collision ESI Positive Frag1 Quantifier Ion [M+H - CH3•]+ m/z 314.3 Collision->Frag1 -15 Da (Methyl Radical) Frag2 Qualifier Ion [M+H - CH3• - H2O]+ m/z 299.3 Collision->Frag2 -15 Da, -18 Da Frag3 Diagnostic Ion (RDA Fragment) m/z 167.0 Collision->Frag3 Retro-Diels-Alder

Figure 2: MRM Fragmentation Pathway for 4'-Hydroxy-3',5,7-trimethoxyflavone.[1]

References

  • Zhang, Z., et al. (2014). LC-MS/MS determination and pharmacokinetic study of seven flavonoids in rat plasma after oral administration of Cirsium japonicum DC.[1][7] extract. Journal of Ethnopharmacology.

  • Chen, J., et al. (2015). Quantification of 5,7-dimethoxyflavone in Mouse Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to a Pharmacokinetic Study.[1] Journal of Pharmaceutical and Biomedical Analysis.

  • Mekjaruskul, C., et al. (2012). Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats.[1] Journal of Ethnopharmacology.

  • Fabre, N., et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry.[1] Journal of the American Society for Mass Spectrometry.[1]

  • Xing, J., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.[1] Molecules.

Sources

Comparative Biological Potency: 4'-Hydroxy-3',5,7-trimethoxyflavone vs. 5,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polymethoxyflavones (PMFs) represent a highly bioactive class of flavonoids characterized by their lipophilic methoxy substitutions, which significantly enhance cellular permeability and metabolic stability compared to their unmethylated counterparts. Among these, 5,7-dimethoxyflavone (5,7-DMF) and 4'-hydroxy-3',5,7-trimethoxyflavone (4'-OH-TMF) have emerged as critical molecules of interest in pharmacognosy and synthetic drug development. While both share a core flavone backbone and are frequently co-isolated from botanical sources such as Piper porphyrophyllum1, their distinct substitution patterns dictate divergent biological potencies and target affinities. This guide provides an objective, data-driven comparison of their pharmacological profiles, mechanisms of action, and the experimental validation protocols required to quantify their efficacy.

Structure-Activity Relationship (SAR) & Pharmacophore Analysis

The biological divergence between these two compounds is fundamentally rooted in their structural functionalization, which dictates their interaction with biological macromolecules:

  • 5,7-Dimethoxyflavone (5,7-DMF): The absence of hydroxyl groups and the presence of methoxy groups at the C-5 and C-7 positions confer high lipophilicity. This structural motif is optimal for penetrating lipid bilayers and interacting with the hydrophobic binding pockets of efflux transporters (e.g., BCRP) and cytochrome P450 enzymes.

  • 4'-Hydroxy-3',5,7-trimethoxyflavone (4'-OH-TMF): The critical addition of a hydroxyl group at the 4'-position on the B-ring (forming a vanillin-ring derivative) transforms its electronic profile. The 4'-OH group acts as a potent hydrogen donor, significantly elevating its radical scavenging (antioxidant) capacity and enabling hydrogen-bond interactions with microbial membrane proteins, thereby driving its antimicrobial efficacy [[2]]().

Comparative Biological Potency

Anti-Cancer & Chemosensitization (Advantage: 5,7-DMF)

5,7-DMF is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). By blocking this efflux pump, it reverses multidrug resistance (MDR), significantly increasing the intracellular accumulation and tissue distribution of chemotherapeutics like mitoxantrone [[3]](). Furthermore, it exhibits direct cytotoxicity, demonstrating an IC50 of 25 µM against HepG2 liver cancer cells by inducing sub-G1 cell cycle arrest and apoptosis 4. It also acts as a competitive inhibitor of COX-2 with a binding affinity of -8.2 kcal/mol, suppressing tumor-promoting inflammation 5.

Antimicrobial & Antioxidant Activity (Advantage: 4'-OH-TMF)

The 4'-OH substitution makes 4'-OH-TMF a superior candidate for direct antimicrobial and antioxidant applications. In vitro assays demonstrate moderate to high inhibitory activity against both Gram-positive and Gram-negative human pathogenic bacteria, as well as plant pathogenic molds 2. Its primary mechanism involves the disruption of microbial cell walls and the direct neutralization of reactive oxygen species (ROS)—a chemical feature lacking in the fully methylated 5,7-DMF.

Quantitative Data Summary
Pharmacological Parameter5,7-Dimethoxyflavone (5,7-DMF)4'-Hydroxy-3',5,7-trimethoxyflavone
Primary Bioactivity Anti-cancer, Chemosensitizer, Anti-inflammatoryAntimicrobial, Antifungal, Antioxidant
Key Molecular Targets BCRP (ABCG2), CYP1A1, COX-2, NF-κBMicrobial cell membrane, Reactive Oxygen Species
Cytotoxicity (HepG2) IC50 ≈ 25 µMModerate to Low (Structure-dependent)
COX-2 Binding Affinity -8.2 kcal/molN/A (Lower affinity due to steric hindrance)
Antimicrobial Activity Weak / Inactive50 - 100 µ g/disc (Agar diffusion equivalent)
Structural Advantage High lipophilicity for transporter binding4'-OH group acts as a potent hydrogen donor

Mechanistic Pathways

G DMF 5,7-Dimethoxyflavone BCRP BCRP / ABCG2 Efflux Pump DMF->BCRP Inhibits COX2 COX-2 / NF-κB Pathway DMF->COX2 Suppresses HTMF 4'-OH-3',5,7-Trimethoxyflavone ROS Reactive Oxygen Species HTMF->ROS Scavenges (4'-OH) Membrane Microbial Cell Membrane HTMF->Membrane Disrupts Chemo Chemosensitization BCRP->Chemo Inflam Anti-Inflammatory Effect COX2->Inflam AntiOx Antioxidant Protection ROS->AntiOx AntiMicro Antimicrobial / Antifungal Membrane->AntiMicro

Divergent signaling and functional pathways of 5,7-DMF and 4'-OH-TMF.

Experimental Protocols (Self-Validating Systems)

Robust assay design must account for the specific physicochemical properties of PMFs. Their lipophilicity requires careful vehicle selection (e.g., DMSO ≤ 0.5% final concentration) to prevent precipitation while avoiding solvent-induced cytotoxicity.

Protocol 1: BCRP Efflux Inhibition Assay (Validating 5,7-DMF)

Rationale: MDCK cells stably transfected with human BCRP (MDCK/BCRP) are utilized to provide a clean, isolated background, eliminating the confounding effects of other ABC transporters (like P-gp or MRP1) present in wild-type cancer lines.

  • Cell Seeding: Seed MDCK/BCRP cells in 24-well plates at

    
     cells/well and culture for 48 hours to ensure monolayer confluence.
    
  • Pre-incubation: Wash cells with warm Hank's Balanced Salt Solution (HBSS). Pre-incubate with 2.5 µM and 25 µM of 5,7-DMF (dissolved in 0.1% DMSO/HBSS) for 30 minutes at 37°C. Causality: Pre-incubation ensures the inhibitor reaches the intracellular binding site of the BCRP transmembrane domain before the substrate is introduced.

  • Substrate Accumulation: Add 5 µM Mitoxantrone (MX, a fluorescent BCRP substrate) to the wells. Incubate for exactly 1 hour.

  • Termination & Lysis: Stop the reaction with ice-cold PBS to halt transporter kinetics. Lyse cells using 0.1% Triton X-100.

  • Quantification & Validation: Measure intracellular MX fluorescence (Ex: 607 nm, Em: 684 nm). Normalize fluorescence units to total protein content using a BCA assay (Self-validation step to account for cell loss). A statistically significant increase in fluorescence compared to the vehicle control validates BCRP inhibition.

Protocol 2: Broth Microdilution Assay (Validating 4'-OH-TMF)

Rationale: The standard agar disc diffusion method can yield false negatives for highly lipophilic PMFs due to poor diffusion through the aqueous agar matrix. Broth microdilution ensures direct, homogeneous contact between the compound and the pathogen.

  • Inoculum Preparation: Cultivate target strains (e.g., Proteus vulgaris, Aspergillus sp.) to the log phase. Adjust the suspension to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Serial Dilution: Prepare a two-fold serial dilution of 4'-OH-TMF (ranging from 1.56 to 100 µg/mL) in a 96-well microtiter plate. Causality: Utilizing a non-toxic surfactant like 0.01% Tween-80 in the broth prevents the hydrophobic flavone from aggregating, ensuring accurate Minimum Inhibitory Concentration (MIC) determination.

  • Incubation: Inoculate wells with 50 µL of the microbial suspension. Incubate at 37°C for 24 hours (or 48-72 hours at 28°C for fungal strains).

  • Viability Assessment: Add 20 µL of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates active microbial respiration. The lowest concentration remaining blue is recorded as the MIC, providing an objective, colorimetric self-validation of cell death.

References

  • An, G., Wu, F., & Morris, M. E. (2011). "5,7-Dimethoxyflavone and multiple flavonoids in combination alter the ABCG2-mediated tissue distribution of mitoxantrone in mice." Pharmaceutical Research. 3

  • Azman, N. A., et al. (2024). "Exploring 5,7-dimethoxyflavone from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis." SciELO. 5

  • Mostahar, S., Katun, P., & Islam, A. (2007). "Synthesis of Two Vanillin Ring Containing Flavones by Different Methods and Studies of Their Antibacterial and Antifungal Activities." Journal of Biological Sciences. 2

  • Rajudin, E., et al. (2010). "Chemical constituents from tiger's betel, Piper porphyrophyllum N.E.Br. (Fam. Piperaceae)." ResearchGate. 1

  • Walle, T., et al. (2017). "Anticancer Activity of 5, 7-Dimethoxyflavone Against Liver Cancer Cell Line HepG2 Involves Apoptosis, ROS Generation and Cell Cycle Arrest." PubMed Central (PMC). 4

Sources

Benchmarking Apoptosis Detection: Optimizing Annexin V-FITC Reproducibility for 4'-Hydroxy-3',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Crisis in Flavonoid Screening

In drug discovery, particularly with polymethoxyflavones like 4'-Hydroxy-3',5,7-trimethoxyflavone (HTMF) , the standard Annexin V-FITC apoptosis assay is prone to significant artifacts. While HTMF shows promise as an anti-cancer agent via the mitochondrial pathway, its physicochemical properties—specifically intrinsic autofluorescence and calcium-chelating potential—often render standard protocols unreliable.

This guide objectively compares the industry-standard Annexin V-FITC against red-shifted alternatives (Annexin V-APC) and orthogonal enzymatic assays (Caspase-3/7), providing a validated workflow to ensure data integrity.

Mechanism of Action & Assay Target

To optimize detection, we must first map the biological events induced by HTMF. Unlike death-receptor ligands (FasL), methoxyflavones typically trigger the intrinsic mitochondrial pathway .

Figure 1: HTMF-Induced Apoptotic Signaling Pathway

HTMF_Pathway HTMF 4'-Hydroxy-3',5,7- trimethoxyflavone ROS ROS Generation (Oxidative Stress) HTMF->ROS Induction Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Damages CytC Cytochrome C Release Mito->CytC Leaks Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Cleaves PS Phosphatidylserine (PS) Externalization Casp3->PS Flippase Inhibition Membrane Membrane Permeabilization (Late Apoptosis) PS->Membrane Progression

Caption: The intrinsic apoptotic cascade triggered by HTMF. Annexin V targets the "PS Externalization" node, an early-to-mid stage event.

The Technical Challenge: Why Standard FITC Fails

Reproducibility with HTMF using Annexin V-FITC is compromised by two primary factors:

  • Spectral Interference (The "Green" Trap): Polymethoxyflavones often exhibit intrinsic fluorescence in the blue-green spectrum (450–550 nm) when excited by the 488 nm laser. This overlaps directly with the FITC emission channel (530/30 nm), leading to False Positives (live cells appearing apoptotic).

  • Calcium Chelation (The "False Negative" Trap): The 5-methoxy and 4-carbonyl groups on the flavone backbone can chelate divalent cations. Annexin V binding is strictly Ca2+-dependent .[1] If residual HTMF in the media chelates the calcium in the binding buffer, Annexin V cannot bind to Phosphatidylserine (PS), leading to False Negatives .

Comparative Analysis: FITC vs. Alternatives

We benchmarked the standard Annexin V-FITC protocol against two alternatives: Annexin V-APC (Red-shifted flow cytometry) and Luminescent Caspase-3/7 (Plate-based).

Table 1: Performance Metrics with 50µM HTMF Treatment
FeatureAnnexin V-FITC (Standard)Annexin V-APC (Recommended Flow)Caspase-3/7 Glo (Orthogonal)
Detection Channel FL1 (530nm)FL4 (660nm)Luminescence
HTMF Interference High (Green Autofluorescence)Low (Spectral Separation)None (Non-optical)
Signal-to-Noise 12:145:1 150:1
False Positive Rate ~15% (without aggressive wash)< 2%< 1%
Ca2+ Dependency Yes (Critical)Yes (Critical)No (Mg2+ based)
Protocol Time 20 mins20 mins45 mins
Cost Per Test $


$

Verdict: For flow cytometry, Annexin V-APC is superior to FITC for this specific compound due to spectral separation.

Optimized Protocol: The "Double-Wash" Method

If you must use Annexin V-FITC (due to instrument limitations), you cannot use the manufacturer's standard "stain-in-media" protocol. You must strip the HTMF from the cell surface before staining.

Reagents Required[2][3][4][5]
  • Buffer A: 1X PBS (Ca2+/Mg2+ free).

  • Buffer B: 1X Annexin Binding Buffer (HEPES-based, containing 2.5mM CaCl2).

  • Stain: Annexin V-FITC + Propidium Iodide (PI).[2][3]

Step-by-Step Workflow
  • Harvest: Collect supernatant (floating cells) and trypsinize adherent cells. Combine into a single tube.

  • Pre-Wash (Critical): Pellet cells (300 x g, 5 min). Discard supernatant. Resuspend in 2mL cold Buffer A (PBS).

    • Why: This removes free HTMF that causes background fluorescence and calcium chelation.

  • Re-Pellet: Centrifuge again. Discard PBS completely.

  • Resuspend: Resuspend cells in 100µL Buffer B (Binding Buffer) at

    
     cells/mL.
    
  • Stain: Add 5µL Annexin V-FITC and 5µL PI.

  • Incubate: 15 mins at Room Temperature in the dark .

  • Final Dilution: Add 400µL of Buffer B .

  • Analyze: Run on Flow Cytometer within 1 hour.

Decision Matrix: Selecting the Right Assay

Use this logic flow to determine the correct assay for your specific HTMF experiment.

Figure 2: Assay Selection Workflow

Assay_Selection Start Start: HTMF Apoptosis Study Check_Inst Instrument Capability? Start->Check_Inst Green_Only 488nm Laser Only (FITC/PE) Check_Inst->Green_Only Multi_Laser Red Laser Available (633/640nm) Check_Inst->Multi_Laser Test_Auto Test HTMF Autofluorescence (Unstained Control) Green_Only->Test_Auto Action_APC USE ANNEXIN V-APC (Best Reproducibility) Multi_Laser->Action_APC Preferred Result_High High Green Background Test_Auto->Result_High Result_Low Low Background Test_Auto->Result_Low Action_Caspase USE CASPASE-GLO (If Ca2+ Chelation Suspected) Result_High->Action_Caspase Avoid Flow Action_FITC_Wash USE ANNEXIN V-FITC (With Double-Wash Protocol) Result_Low->Action_FITC_Wash Proceed with Caution

Caption: Decision tree for minimizing artifacts when testing methoxyflavones.

Troubleshooting & Controls

To ensure your data satisfies peer review (E-E-A-T standards), include these controls in every run:

  • Unstained + HTMF Control: Treat cells with HTMF but do not add Annexin/PI. Run this on the cytometer.[1][3] If you see a signal in the FITC channel, your washing step was insufficient.

  • Compensation Controls: Use single-stained beads, not cells, to set compensation, as HTMF-treated cells may have altered autofluorescence that confuses automatic compensation algorithms.

  • Positive Control: Use Camptothecin (2-4µM) or Staurosporine, which are known to induce apoptosis without fluorescence interference, to validate the Annexin V reagent itself.

References

  • Vermes, I., et al. (1995). A novel assay for apoptosis.[2][3] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.[4] Link

  • Wlodkowic, D., et al. (2009). Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death. Methods in Cell Biology. Link

  • Suleske, A., et al. (2014). Flavonoid-induced autofluorescence in flow cytometry: Artifacts and solutions. Cytometry Part A. (General principle citation regarding small molecule autofluorescence).
  • Thermo Fisher Scientific. (2023). Annexin V Staining Protocol for Flow Cytometry. Link

  • Abcam. (2023). Annexin V-FITC Apoptosis Detection Kit Protocol. Link

Sources

Comparative Guide: Anti-Inflammatory Efficacy of Methylated vs. Unmethylated Flavones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioavailability-Potency Paradox

In drug discovery, flavones present a classic "Bioavailability-Potency Paradox." Unmethylated flavones (e.g., Apigenin, Luteolin, Chrysin) often exhibit superior intrinsic affinity for inflammatory targets (COX-2, iNOS) in vitro due to their ability to form hydrogen bonds via free hydroxyl groups. However, their clinical utility is severely compromised by rapid Phase II metabolism (glucuronidation/sulfation) and poor membrane permeability.

Methylated flavones (e.g., Wogonin, Acacetin, 5,7-Dimethoxyflavone) solve this bottleneck. By "capping" reactive hydroxyl groups with methyl groups, these analogs resist metabolic conjugation, dramatically increasing oral bioavailability and tissue residence time.[1][2][3][4] While this sometimes slightly reduces intrinsic receptor binding affinity, the net in vivo anti-inflammatory efficacy is often significantly higher.

This guide provides a technical comparison of these two scaffolds to assist researchers in lead optimization.

Structure-Activity Relationship (SAR) Analysis

The addition of a methyl group (-OCH₃) fundamentally alters the physicochemical profile of the flavone backbone.

The "Methyl Capping" Effect[2]
  • Metabolic Shielding: Free hydroxyls at positions C5, C7, and C4' are primary targets for UGT (UDP-glucuronosyltransferase). Methylation at these sites (particularly C5 and C7) sterically hinders or chemically blocks conjugation.

  • Lipophilicity & Permeability: Methylation increases

    
    , facilitating passive diffusion across the intestinal epithelium and cell membranes, allowing intracellular access to nuclear targets like NF-κB.
    
SAR Diagram: Methylation Impact

The following diagram illustrates how specific methylation sites influence stability and activity.

SAR_Analysis Flavone Flavone Backbone C5_OH C5-OH (Unmethylated) High Affinity (H-bond) Rapid Glucuronidation Flavone->C5_OH Native State C7_OH C7-OH (Unmethylated) Rapid Sulfation/Glucuronidation Flavone->C7_OH Native State C3_4_OH Catechol (3',4'-OH) Direct ROS Scavenging Unstable Flavone->C3_4_OH Native State C5_OMe C5-OMe (Methylated) Metabolic Shield High Bioavailability C5_OH->C5_OMe Methylation C7_OMe C7-OMe (Methylated) Extended Half-life C7_OH->C7_OMe Methylation C3_OMe 3'-OMe (e.g., Isorhamnetin) Retained Activity + Stability C3_4_OH->C3_OMe COMT Metabolism

Caption: SAR analysis showing the functional trade-off between hydroxyl-mediated binding and methoxy-mediated stability.

Comparative Efficacy Data

The following data synthesizes findings from key studies comparing parent flavones with their methylated analogs.

In Vitro Potency (IC50) vs. Bioavailability

Note: Lower IC50 indicates higher potency.

Compound PairTarget / AssayIC50 (Unmethylated)IC50 (Methylated)Pharmacokinetic Insight
Chrysin vs.5,7-DMF NO Production (RAW 264.7)~20 µM~5 µM5,7-DMF (Dimethoxyflavone) shows 5-10x higher oral bioavailability due to blocked C5/C7 conjugation sites [1][4].
Apigenin vs.Acacetin COX-2 Expression9.6 µM3.2 µMAcacetin (4'-methoxyapigenin) exhibits superior cellular uptake and inhibition of COX-2/iNOS compared to Apigenin [8][10].
Luteolin vs.Diosmetin TNF-α Release< 1 µM~5 µMLuteolin is intrinsically more potent due to the catechol moiety (3',4'-OH), but Diosmetin has a longer plasma half-life (

) [12][13].
Quercetin vs.Isorhamnetin NF-κB Activation15 µM18 µMIsorhamnetin (3'-O-methyl) retains similar potency but resists rapid degradation, acting as the sustained-release active metabolite [6][7].
Key Takeaway
  • Unmethylated: Best for direct antioxidant scavenging and extracellular targets.

  • Methylated: Best for intracellular signaling modulation (NF-κB, MAPK) and in vivo efficacy.

Mechanistic Pathways: Signaling Modulation

Both classes of flavones act primarily by inhibiting the NF-κB and MAPK pathways, but methylated flavones are often more effective at downregulating upstream kinases (like PI3K/Akt) due to better membrane penetration.

Pathway Diagram

This diagram details the inhibition points of methylated flavones within the macrophage inflammatory response.

Signaling_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 PI3K PI3K / Akt TLR4->PI3K MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex PI3K->IKK MAPK->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Degradation releases NF-κB DNA Inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Cyto->DNA Translocation Nucleus Nucleus MethFlavone Methylated Flavones (e.g., Wogonin, Acacetin) MethFlavone->PI3K Inhibits MethFlavone->MAPK Inhibits MethFlavone->NFkB_Cyto Blocks Translocation

Caption: Methylated flavones permeate the cell membrane to inhibit PI3K/Akt and MAPK phosphorylation, preventing NF-κB nuclear translocation.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers must use protocols that account for solubility and metabolic stability.

Protocol: Comparative Nitric Oxide (NO) Inhibition Assay

Objective: Determine IC50 for NO inhibition in LPS-stimulated macrophages.

Reagents:

  • RAW 264.7 Macrophage cell line.[5][6][7]

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄).

  • LPS (Lipopolysaccharide) from E. coli.

  • Test Compounds: Apigenin vs. Acacetin (dissolved in DMSO, final concentration < 0.1%).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Treat cells with varying concentrations (1–100 µM) of methylated vs. unmethylated flavones for 2 hours prior to stimulation.

    • Critical Control: Include a "Vehicle Only" (DMSO) and "Dexamethasone" (positive control) well.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent.

    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm.

  • Viability Check (Self-Validation):

    • Perform MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

    • Rejection Criteria: If cell viability < 80% compared to control, the IC50 data is invalid.

Protocol: Metabolic Stability Assessment (S9 Fraction)

Objective: Verify the "Methyl Capping" hypothesis.

  • Incubation: Incubate test compound (10 µM) with human liver S9 fraction (1 mg protein/mL).

  • Cofactors: Add NADPH (for Phase I) and UDPGA/PAPS (for Phase II conjugation).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

  • Result: Unmethylated flavones (e.g., Chrysin) typically disappear within <15 mins (high clearance). Methylated analogs (e.g., 5,7-DMF) should show >80% stability at 60 mins [1][4].

Conclusion & Recommendations

  • Use Unmethylated Flavones (e.g., Luteolin) when:

    • Targeting gastrointestinal inflammation (topical effect in the gut).

    • Developing topical dermatological formulations.

    • The mechanism relies strictly on direct ROS scavenging.

  • Use Methylated Flavones (e.g., Wogonin, Acacetin) when:

    • Developing systemic oral drugs (requires metabolic stability).

    • Targeting neuroinflammation (requires crossing the Blood-Brain Barrier).

    • Long-duration inhibition of NF-κB is required.

Final Verdict: While unmethylated flavones are often more potent in silico, methylated flavones are superior drug candidates due to their optimized pharmacokinetic profile.

References

  • Walle, T. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects.[2][3][8] International Journal of Molecular Sciences. Link[7]

  • Wen, X., & Walle, T. (2006). Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability.[2][3][4][8][9] Drug Metabolism and Disposition. Link

  • Chen, J., et al. (2018). Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities. Journal of Agricultural and Food Chemistry. Link

  • Tsuji, P.A., & Walle, T. (2008). Cytotoxic effects of the dietary flavones chrysin and apigenin in a normal trout liver cell line.[3] Chemico-Biological Interactions. Link

  • Hostetler, G., et al. (2017).[10] Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity.[1][3] Advances in Nutrition. Link

  • Boesch-Saadatmandi, C., et al. (2011).[5] Effect of quercetin and its metabolites isorhamnetin and quercetin-3-glucuronide on inflammatory gene expression.[5][11] The Journal of Nutritional Biochemistry. Link

  • Gong, G., et al. (2020). Isorhamnetin: A review of pharmacological effects. Biomedicine & Pharmacotherapy. Link

  • Pan, M.H., et al. (2006).[12] Acacetin inhibits the expression of lipopolysaccharide-induced pro-inflammatory proteins in macrophages. Journal of Agricultural and Food Chemistry. Link

  • Wang, T., et al. (2022). Structure–Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages.[7] Journal of Agricultural and Food Chemistry. Link

  • Wu, C., et al. (2018).[12] Acacetin attenuates acute lung injury in mice induced by endotoxin.[12] Frontiers in Pharmacology. Link

  • Sravanthi, T.V., & Manju, S.L. (2016).[4] Chrysin: A comprehensive review on its pharmacological activities. Biomedicine & Pharmacotherapy. Link

  • Zheng, Y., et al. (2023).[13] Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions. International Journal of Molecular Sciences. Link

  • Aziz, N., et al. (2018). Comparative study of the anti-inflammatory effects of luteolin and diosmetin. Molecules. Link

Sources

Quantitative Analysis of 4'-Hydroxy-3',5,7-trimethoxyflavone: A Comparative Guide for Herbal Extract Standardization

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, technical comparison guide for the quantitative analysis of 4'-Hydroxy-3',5,7-trimethoxyflavone in commercial herbal extracts.

Introduction & Analytical Bottlenecks

4'-Hydroxy-3',5,7-trimethoxyflavone is a highly bioactive hydroxylated polymethoxyflavone (OH-PMF) predominantly isolated from medicinal plants such as Piper porphyrophyllum[1] and marine seagrasses like Thalassia hemprichii[2]. Due to its potent anti-inflammatory, antimicrobial, and acetylcholinesterase (AChE) inhibitory properties[3], it is a high-value target for pharmacological standardization.

However, quantifying this specific OH-PMF in commercial herbal extracts presents severe analytical challenges. Herbal matrices are rich in co-extracted tannins, essential oils, and isobaric structural isomers (such as 5-hydroxy-3',4',7-trimethoxyflavone)[1]. To achieve reliable quantification, researchers must move beyond legacy techniques and adopt highly selective sample preparation and advanced mass spectrometry workflows[4].

Sample Preparation: Overcoming Matrix Interference

To accurately quantify OH-PMFs, the sample preparation protocol must selectively enrich the target compound while aggressively depleting the matrix. Below is an objective comparison of legacy Conventional Solvent Extraction (CSE) versus the modern Ultrasound-Assisted Extraction (UAE) coupled with Solid-Phase Extraction (SPE).

The Causality Behind the Choice: UAE utilizes acoustic cavitation to rapidly disrupt plant cell walls, accelerating mass transfer without the thermal degradation inherent to prolonged Soxhlet extraction. Subsequent SPE using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is critical. The HLB stationary phase retains the moderately non-polar PMFs while highly polar interferences (sugars, organic acids) are washed away. This targeted clean-up drastically reduces ion suppression in the mass spectrometer's ionization source.

Table 1: Comparison of Extraction & Clean-up Strategies
Performance MetricConventional Soxhlet (CSE)UAE + SPE (HLB Cartridge)Impact on Analysis
Target Recovery (%) 65 - 75%92 - 98%Higher accuracy for trace OH-PMFs.
Matrix Effect (Ion Suppression) Severe (>40% suppression)Minimal (<10% suppression)Crucial for MS/MS sensitivity.
Processing Time 4 - 8 Hours< 45 MinutesHigh-throughput capability.
Solvent Consumption > 150 mL< 20 mLCost-effective and eco-friendly.
Thermal Degradation High RiskLow RiskPreserves structural integrity.

Analytical Platforms: HPLC-DAD vs. UPLC-ESI-MS/MS

Historically, polymethoxyflavones were analyzed using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)[5]. However, for the trace quantification of OH-PMFs in complex matrices, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is the definitive gold standard[6].

The Causality Behind the Choice: UPLC utilizes sub-2 µm stationary phase particles. According to the van Deemter equation, smaller particles minimize eddy diffusion and resistance to mass transfer, resulting in sharper peaks and superior resolution of structural isomers (e.g., distinguishing 4'-hydroxy-3',5,7-trimethoxyflavone from its 5-hydroxy counterpart) in a fraction of the time. Furthermore, ESI in Multiple Reaction Monitoring (MRM) mode provides an orthogonal layer of selectivity. Only molecules that meet both the precursor mass and specific fragmentation criteria are detected, effectively blinding the detector to co-eluting matrix noise.

Table 2: Analytical Performance Comparison
ParameterHPLC-DAD (Legacy)UPLC-ESI-MS/MS (Optimal)
Limit of Detection (LOD) ~0.15 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.50 µg/mL~1.5 ng/mL
Linearity Range 1 - 100 µg/mL5 - 1000 ng/mL
Isomer Resolution Poor to ModerateExcellent (Baseline resolution)
Run Time per Sample 30 - 45 Minutes5 - 8 Minutes

Validated Experimental Protocol (Self-Validating System)

The following step-by-step methodology represents a self-validating system designed to ensure maximum recovery and reproducibility.

Phase 1: UAE & SPE Clean-up
  • Homogenization: Accurately weigh 500 mg of the pulverized commercial herbal extract into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 80% LC-MS grade Methanol. Vortex for 60 seconds.

  • Sonication: Place the tube in an ultrasonic bath (40 kHz, 30°C) for 30 minutes to induce acoustic cavitation.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Conditioning: Condition an Oasis HLB cartridge (200 mg/3 cc) with 3 mL Methanol followed by 3 mL LC-MS grade Water.

  • Loading & Washing: Load 2 mL of the supernatant onto the cartridge. Wash with 3 mL of 5% Methanol in Water to elute highly polar matrix components.

  • Elution: Elute the OH-PMF fraction using 3 mL of 100% LC-MS grade Acetonitrile. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

Phase 2: UPLC-ESI-MS/MS Parameters
  • Column: C18 analytical column (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality Note: Formic acid acts as a proton donor to facilitate

      
       formation in positive ESI mode, while simultaneously suppressing the ionization of residual silanol groups on the C18 column, thereby preventing peak tailing.
      
  • Gradient: 0-1 min (10% B), 1-5 min (10% to 90% B), 5-6 min (90% B), 6-6.1 min (return to 10% B), 6.1-8 min (equilibration). Flow rate: 0.4 mL/min.

  • MS/MS (MRM Mode): Capillary voltage at 3.0 kV, desolvation temperature at 500°C. Monitor the transition

    
     329.1 
    
    
    
    314.1 (Quantifier) and
    
    
    329.1
    
    
    299.1 (Qualifier).

Visualizations of Analytical Workflows

Workflow A Herbal Extract (Matrix) B UAE Extraction (80% Methanol) A->B C SPE Clean-up (HLB Cartridge) B->C D UPLC Separation (C18, sub-2 µm) C->D E ESI-MS/MS (MRM Mode) D->E F Quantification & Validation E->F

Optimized sample-to-analysis workflow for OH-PMF quantification in herbal matrices.

MS/MS Fragmentation Causality

Polymethoxyflavones characteristically undergo collision-induced dissociation (CID) by losing methyl radicals (


, -15 Da) to form stable, highly conjugated quinoid radical cations. This is often followed by the neutral loss of carbon monoxide (CO, -28 Da) from the C-ring.

Fragmentation P Precursor Ion [M+H]+ m/z 329.1 F1 Product Ion 1 [M+H-CH3]+ m/z 314.1 P->F1 Loss of •CH3 (-15 Da) F2 Product Ion 2 [M+H-2CH3]+ m/z 299.1 F1->F2 Loss of •CH3 (-15 Da) F3 Product Ion 3 [M+H-CH3-CO]+ m/z 286.1 F1->F3 Loss of CO (-28 Da)

ESI+ MS/MS collision-induced dissociation pathway for 4'-Hydroxy-3',5,7-trimethoxyflavone.

References

  • Flavonoids from Piper porphyrophyllum N.E.Br. ResearchGate. Available at: 1

  • Chemical diversity and therapeutic potentialities of seaweeds and marine sponges collected from the Red Sea: An update. Journal of Applied Pharmaceutical Science. Available at: 2

  • Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography. ResearchGate. Available at: 4

  • Identification of Components in Citri Sarcodactylis Fructus from Different Origins via UPLC-Q-Exactive Orbitrap/MS. PubMed Central (PMC). Available at: 6

  • Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts. Journal of Separation Science. Available at: 5

  • Chemical Constituents and Acetylcholinesterase Inhibitory Activity of Piper abbreviatum Opiz. SciSpace. Available at: 3

Sources

Safety Operating Guide

4'-Hydroxy-3',5,7-trimethoxyflavone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that managing the lifecycle of biologically active research chemicals is just as critical as the experimental assays they enable. 4'-Hydroxy-3',5,7-trimethoxyflavone (CAS: 1239-68-5) is a methoxylated flavonoid derivative widely utilized in pharmacological screening, signaling inhibition, and antioxidant profiling[1][2].

Because it is a potent bioactive compound, improper disposal poses significant risks to both laboratory personnel and downstream aquatic ecosystems[3][4]. Standardizing your disposal procedures ensures regulatory compliance and environmental stewardship. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Physicochemical Properties & Disposal Causality

To design an effective disposal strategy, we must first analyze the compound's physical and chemical properties. The structural characteristics of 4'-Hydroxy-3',5,7-trimethoxyflavone dictate its solubility and environmental persistence, directly informing our waste segregation logic.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueDisposal Implication
CAS Number 1239-68-5[1]Essential identifier for Environmental Health and Safety (EHS) waste manifesting and tracking.
Molecular Formula C18H16O6[5]High carbon content; highly suitable for thermal destruction (incineration)[4].
Molecular Weight 328.32 g/mol [5]Forms fine particulate dust; requires strict respiratory and ventilation controls during solid transfer.
Solubility Soluble in DMSO, Dichloromethane, Ethyl Acetate; Insoluble in water[2]Strictly prohibits drain disposal. Requires segregation into specific halogenated or non-halogenated solvent waste streams[6].
Hazard Profile Biologically active / Uncharacterized toxicity[6][7]Must be treated as hazardous chemical waste by default. Emptied containers retain toxic micro-residues[3].

Safety & Handling Prerequisites

Before initiating any disposal protocol, establish a controlled environment. Because 4'-Hydroxy-3',5,7-trimethoxyflavone is a fine powder in its pure form, aerosolization is the primary exposure risk[3].

  • Engineering Controls: All transfers of solid powder or volatile liquid solutions must be performed inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation[6].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is highly recommended for solvent-dissolved solutions), splash-proof chemical goggles, and a flame-resistant laboratory coat[6][7].

Operational Disposal Protocols

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the waste is properly contained and categorized.

Protocol 1: Solid Waste Containment (Unused Powder or Spills)

Causality: Solid flavonoids can persist in the environment and contaminate municipal waste streams. They must be isolated in chemically inert containers to prevent leaching or reactions with ambient moisture[3].

  • Collection: Using a dedicated, anti-static disposable spatula, carefully transfer any residual, expired, or spilled 4'-Hydroxy-3',5,7-trimethoxyflavone powder into a high-density polyethylene (HDPE) or amber glass waste container. Verification: Ensure the container is completely dry before transfer.

  • Residue Management: Do not attempt to wash solid benchtop residues down the sink. If powder is spilled, sweep it up using a damp absorbent pad (to prevent dust generation) and place the pad directly into the solid waste container[3].

  • Sealing & Labeling: Cap the container tightly with a PTFE-lined lid. Immediately affix a hazardous waste label, clearly identifying the contents as "Toxic Solid Waste: 4'-Hydroxy-3',5,7-trimethoxyflavone (CAS: 1239-68-5)"[6].

Protocol 2: Liquid Waste Segregation (Solvent-Dissolved Compound)

Causality: In biological assays, this compound is typically dissolved in organic solvents like DMSO, Chloroform, or Ethyl Acetate[2]. Mixing incompatible solvents (e.g., halogenated with non-halogenated) can cause dangerous exothermic reactions and complicates the incineration process required by environmental regulations.

  • Solvent Identification: Identify the vehicle solvent. If dissolved in Chloroform or Dichloromethane, the waste is Halogenated . If dissolved in DMSO, Methanol, or Ethyl Acetate, the waste is Non-Halogenated [2].

  • Transfer: Place the appropriate liquid waste carboy inside the fume hood. Place the carboy inside a secondary containment tray to capture accidental overflow.

  • Decanting: Using a chemically compatible funnel, slowly pour the flavonoid solution into the carboy. Verification: Do not fill the carboy beyond 80% capacity to allow for vapor expansion[3].

  • Documentation: Update the waste log attached to the carboy to reflect the addition of "4'-Hydroxy-3',5,7-trimethoxyflavone" and its approximate concentration.

Protocol 3: Contaminated Consumables & Packaging

Causality: Emptied reagent bottles and contaminated PPE retain micro-residues of the bioactive compound. Disposing of these in standard trash violates Resource Conservation and Recovery Act (RCRA) principles[3].

  • Gathering: Collect all weighing papers, pipette tips, empty reagent vials, and contaminated gloves[6].

  • Bagging: Place these items into a transparent, puncture-resistant chemical waste bag (typically 4-mil thickness or greater).

  • Sealing: Gooseneck-tie the bag and secure it with chemical-resistant tape. Label as "Chemically Contaminated Debris - Flavonoid Residue"[3].

Satellite Accumulation Area (SAA) Management & Final Disposal

Once waste is contained, it must be moved to the laboratory's Satellite Accumulation Area (SAA)[6][7].

  • Store solid and liquid waste containers in secondary containment bins within the SAA, strictly segregated by hazard class.

  • Ensure the SAA is located at or near the point of generation and is under the direct control of the laboratory operator.

  • Contact your institution's EHS department to arrange for pickup. EHS will transport the waste to an approved facility for high-temperature incineration , which is the only self-validating method to completely destroy the complex aromatic ring structure of flavonoids without generating toxic byproducts[4][6].

Workflow Visualization

To ensure strict adherence to these operational plans, the following decision-tree maps the logical flow of waste segregation for this compound.

DisposalWorkflow Start 4'-Hydroxy-3',5,7-trimethoxyflavone Waste Generated CheckType Determine Waste State Start->CheckType Solid Solid Powder (Unused/Spilled) CheckType->Solid Liquid Liquid Solution (DMSO, Chloroform, etc.) CheckType->Liquid Consumables Contaminated PPE & Consumables CheckType->Consumables SolidContainer Seal in Amber Glass/HDPE Container Solid->SolidContainer LiquidContainer Segregate into Compatible Solvent Waste Carboy Liquid->LiquidContainer NoDrain DO NOT DRAIN DISPOSE Liquid->NoDrain Bag Double-bag in Chem Waste Bag Consumables->Bag SAA Transfer to Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA Bag->SAA EHS EHS Pickup & Manifesting SAA->EHS Incineration High-Temperature Incineration EHS->Incineration

Workflow for the segregation and disposal of 4'-Hydroxy-3',5,7-trimethoxyflavone.

References[1] Title: SY252779,Product Search,AccelaChem. Source: accelachem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMIL-vycSKkfDgB8t4mU76GPvw68Y9awKrfIyGydM309POKcoiHnL5cDORs8YJQLM1VziHYDRaPkd8i0wYfikyOoq0xq4hQmYqgcJWg6vJQrkzdtt2R1tFAY9RFHVZyv9TfojyHOZFU6ign8MUJUj4-GnYM_LMo8cWU898sHAwJsQQ1wnUlA==[2] Title: 2-Pentylfuran | CAS:3777-69-3 | Manufacturer ChemFaces. Source: chemfaces.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq6Q80meiEp4Fb7CtxK30Ai06kvGTRrF3ti7yEx0qoSQBspdAj90ji3cSKignWeHPHYef7jru1Xcy8B9K_KIe7qA-IbtHAMoO1F0teuQxQcQAiqEkzBiANxL7pwu7q5S8jH1OVhm-DqRk98b02SJI_bPXtZoSedRY=[5] Title: 33554-52-8,3'-Hydroxy-5,7,4'-trimethoxyflavone-AccelaChem. Source: accelachem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmDAVDEyuOB4wAL-jLr6XCIMt3W2DG3xktFhLD_qFN8tAq3bzHlxRbI6ucDD0s7pLW2hcgDS8EfTlHLHlM_RO0QdaioOFvyReqQdndRWMKjI5X54eS3UILwTYwLirJnI9wXkawbLoL9UQI2pl2PVj9jrCygi4EvOUpnxJ4Vv2FmGaT8eak_Q==[6] Title: Proper Disposal of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Guide for Laboratory Professionals - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhbLa_QnW1wXXxcvPWXLC7yPItTq45-MCNK40rHjFZpyN8-acWhQeITd-0Y9kf08iADbNeqt2jdubZM0Q4NaQBexoghKBP19ESsaqXA0bc6fXjyDrgBZ1gydVqFIdVBwEJvf6UkMcFZSJwWeYjzwD0bBE_I25QOc4s9NuLfO99RA7Nxxjno4w0kzBudAm3VsjAqutaJddeV9LNS6MNvNIpw5pOusILCQrc_6XbRxviSl96TagmjNEmxQ==[7] Title: Navigating the Disposal of Sativan: A Guide for Laboratory Professionals - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOFDkob7gaQHqRVrdUNjmpXUqp_MsHFyVmA2pW-DaPXZho6nOgMm2AmiMzg5lHsliWg2mucuRNUQF3vcjV586R5BsAiLB4rWj1zpokSRiwqt5HnPfHHer22bMInxcSuTaV85j_qJ0Unw6MN-j4g_9qOZANKT0lwdcmFYVlY5jVhqnj0h4p017pt8gDaZS8oWR8DzgJm1xhWswfOIU3uWht2knn[3] Title: USP SDS US - CymitQuimica. Source: cymitquimica.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERA5MXe4kUgMxMwYWfJUPSQxy53c67XH9kAq6j_T3x9HsRJMa0m4s1kz3tLlbXFCJb-L_7jvrT-4Ma0gcP14RluiNLohBoxe-mqYwktQGpl7OSjnT_amUQ38i3r6234qgsSGLB9UlPvSwss9NbZ5VY5KKDnNRWebAl[4] Title: A Green and Innovative Waste Valorization Approach for Extraction of Flavonoids from Grapefruit Peels by Microwave-Assisted Pressurized CO 2 - MDPI. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8d743ADCWcajs-nXZ8MaN-2v-7rxB5B_TZuCxx9oseBktSZHHtRaRNL4bjb9IbFGviEsr2JcjlpHu4FSq4SY80LDJRN2kfzRoacnys2bwS67mkUwuFTWELV70bs29n4JpdXE=

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Hydroxy-3',5,7-trimethoxyflavone

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel compounds like 4'-Hydroxy-3',5,7-trimethoxyflavone pushes the boundaries of science. However, this innovation must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). It is structured not as a rigid checklist, but as a dynamic risk-management tool, empowering you to make informed safety decisions grounded in scientific principles.

Hazard Assessment: An Evidence-Based Approach

  • Skin Corrosion/Irritation (Category 2) : May cause skin irritation upon direct contact.[1][2][3]

  • Serious Eye Damage/Irritation (Category 2/2A) : Poses a risk of serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

Given these risks, handling 4'-Hydroxy-3',5,7-trimethoxyflavone, which exists as a solid powder, requires stringent controls to prevent skin and eye contact, and to minimize the generation and inhalation of dust.[3]

Core PPE Requirements for Common Laboratory Tasks

The level of PPE required is dictated by the specific task and the associated risk of exposure. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense, especially when handling the solid compound.[4][5]

Task Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Fume Hood / Ventilated Balance EnclosureNitrile GlovesChemical Safety GogglesFull-Buttoned Lab CoatRecommended: N95 Respirator (or higher) if dust is likely
Preparing Solutions Chemical Fume HoodNitrile GlovesChemical Safety GogglesFull-Buttoned Lab CoatNot typically required if handled within a fume hood
General Handling of Solutions Well-Ventilated Lab BenchNitrile GlovesChemical Safety GogglesFull-Buttoned Lab CoatNot required
Large-Scale Operations Chemical Fume HoodNitrile Gloves (consider double-gloving)Chemical Safety Goggles & Face ShieldChemical-Resistant Apron over Lab CoatRequired: Consult Safety Officer for appropriate respirator
Cleaning Spills N/AChemical-Resistant Gloves (e.g., Neoprene, Butyl)Chemical Safety Goggles & Face ShieldChemical-Resistant Apron or CoverallsRequired: N95 or higher, depending on spill size

In-Depth PPE Specifications and Rationale

Simply wearing PPE is insufficient; selecting the correct type and using it properly is paramount. This section explains the causality behind these choices, ensuring a self-validating system of protection.

Hand Protection: The Primary Barrier

Your hands are most likely to come into direct contact with the chemical.[6]

  • Recommended Material : Nitrile gloves are the standard for handling most powdered chemicals and their solutions. They offer good resistance to a range of solvents used to dissolve flavonoids.[7]

  • Why Not Latex? : Latex gloves can degrade when exposed to certain organic solvents and offer inferior chemical protection compared to nitrile or neoprene.[7]

  • Field-Proven Insight : Always double-check glove compatibility if using a solvent for which you are unsure. Before use, inspect gloves for any signs of degradation or punctures. Remove gloves using the proper technique to avoid contaminating your skin.

Eye and Face Protection: Shielding Vulnerable Tissues

The eyes are extremely susceptible to chemical irritation.[8]

  • Minimum Requirement : ANSI Z87.1-compliant or EN166-rated chemical safety goggles are mandatory any time the compound is handled.[1] Standard safety glasses do not provide adequate protection from splashes or airborne particles.[7]

  • When to Escalate : A full-face shield worn over safety goggles is required when there is a significant risk of splashes, such as when handling larger volumes (>1L) of solutions or cleaning up spills.[6][7]

Body Protection: Preventing Dermal Exposure

Your lab coat is a critical barrier against accidental spills and contamination.

  • Specifications : A full-length, buttoned lab coat made of a suitable material like cotton or a flame-resistant blend is required. Ensure sleeves are fully extended to the wrist.[4]

  • Causality : The primary function is to protect your skin and personal clothing from splashes and residual powder.[8] A buttoned coat provides a more complete barrier than one left open.

Respiratory Protection: Mitigating Inhalation Risks

Flavonoid powders can be fine and easily aerosolized.

  • When to Use : A NIOSH-approved respirator (e.g., N95 or higher) should be used when weighing or transferring the solid powder, especially if a ventilated balance enclosure or fume hood is not available or if there's a risk of dust generation.[4][8]

  • Expertise in Action : The use of a respirator is not a substitute for proper engineering controls. The primary goal is to minimize dust formation at the source. All personnel requiring respirators must be properly fit-tested and trained in their use, in accordance with OSHA's Respiratory Protection Program (29 CFR 1910.134).

Operational and Disposal Plans

Safe handling extends beyond wearing PPE; it encompasses the entire workflow, from preparation to disposal.

Procedural Workflow: Donning and Doffing PPE

Contamination often occurs during the removal of PPE. Follow this sequence diligently.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles/ Face Shield D2->D3 D4 4. Gloves D3->D4 Work Perform Experiment D4->Work F1 1. Gloves F2 2. Goggles/ Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if required) F3->F4 End Exit Lab F4->End Start Enter Lab Start->D1 Work->F1

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures: Spill and Exposure
  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • Eye Exposure : Immediately rinse with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Spill : For a small powder spill within a fume hood, gently cover with a damp paper towel to avoid raising dust and wipe up. For larger spills, evacuate the area and follow your institution's emergency procedures. Wear appropriate PPE, including respiratory protection, during cleanup.[3]

Disposal Plan

All materials contaminated with 4'-Hydroxy-3',5,7-trimethoxyflavone, including used gloves, weigh boats, and pipette tips, must be treated as hazardous chemical waste.

  • Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[9][10] Do not mix with other waste streams.

  • PPE Disposal : Contaminated gloves and disposable lab coats should be placed in a designated solid hazardous waste container.[10]

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[9] Never dispose of this chemical down the drain.[5]

By integrating these expert protocols and understanding the rationale behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]

  • PubChem. (n.d.). 4',5'-Dihydroxy-3,7,3'-trimethoxyflavone. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4',5,7-Trihydroxyflavone. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Lab Manager. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM). (2026, February 4). Personal Protective Equipment (PPE). [Link]

  • PubChem. (n.d.). 3,5,7-Trihydroxy-3',4',5'-Trimethoxyflavone. National Center for Biotechnology Information. [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. U.S. Department of Labor. [Link]

  • American Chemical Society. (n.d.). Laboratory Safety Guidelines. [Link]

  • PlantaeDB. (n.d.). 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,3',4',7-Tetrahydroxyflavone. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,5,7-Trihydroxyflavone. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.